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  • Product: 2lambda6-Thia-3-azaspiro[4.4]nonane 2,2-dioxide
  • CAS: 2344679-90-7

Core Science & Biosynthesis

Foundational

Chemical Structure Analysis and Synthesis of 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide

Executive Summary & Pharmacological Significance In the modern landscape of structure-based drug design, the "escape from flatland" paradigm has driven medicinal chemists to replace planar, sp²-hybridized aromatic rings...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Significance

In the modern landscape of structure-based drug design, the "escape from flatland" paradigm has driven medicinal chemists to replace planar, sp²-hybridized aromatic rings with complex, sp³-enriched three-dimensional scaffolds. Among these, spirocyclic sultams have emerged as highly privileged pharmacophores[1].

2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide (CAS: 2344679-90-7) is a structurally rigid γ-sultam characterized by a cyclopentane ring spiro-fused to an isothiazolidine 1,1-dioxide core. As a neutral, hydrogen-bonding bioisostere for basic heterocycles like pyrrolidines, this molecule offers enhanced metabolic stability, reduced hERG liability, and a highly tunable physicochemical profile for lead optimization[2].

Bioisosteric Rationale & Structural Logic

Classical nitrogen heterocycles often suffer from rapid CYP450-mediated oxidation at the α-carbon and excessive basicity, which can lead to off-target toxicity. The spirocyclic γ-sultam framework resolves these issues by replacing the basic amine with a neutral sulfonamide, while the spiro-fusion restricts conformational flexibility, locking the molecule into a biologically active geometry[1].

Bioisostere Pyrrolidine Spirocyclic Pyrrolidines (Flatland / High Basicity) Sultam Spirocyclic γ-Sultams (3D / Neutral / H-Bonding) Pyrrolidine->Sultam Bioisosteric Replacement Prop1 Improved Metabolic Stability (Reduced CYP450 Liability) Sultam->Prop1 Prop2 Tunable Physicochemical Properties (LogP ~0.09) Sultam->Prop2 Prop3 Enhanced 3D Vector Space (High Fsp³ Fraction) Sultam->Prop3

Bioisosteric replacement logic of pyrrolidines with spirocyclic γ-sultams.

Structural & Physicochemical Profiling

The physicochemical properties of 2λ⁶-thia-3-azaspiro[4.4]nonane 2,2-dioxide make it an ideal fragment-like building block for drug discovery.

Table 1: Physicochemical and Structural Properties

PropertyValuePharmacological Implication
Molecular Formula C₇H₁₃NO₂S-
Molecular Weight 175.25 g/mol Highly ligand-efficient; low MW allows for extensive synthetic elaboration.
LogP ~0.09Excellent aqueous solubility; prevents lipophilicity-driven toxicity.
TPSA 46.17 ŲOptimal for membrane permeability and oral bioavailability.
H-Bond Donors 1 (NH)Facilitates targeted kinase or receptor hinge-binding interactions.
H-Bond Acceptors 2 (SO₂)Enhances target residence time via strong dipole interactions.

Mechanistic Synthesis: One-Pot Reductive Cyclization

The synthesis of 2λ⁶-thia-3-azaspiro[4.4]nonane 2,2-dioxide is elegantly achieved via a one-pot reductive cyclization of 1-cyanocyclopentane-1-methanesulfonyl fluoride[2].

Causality of Experimental Choices
  • Chemoselective Reduction (NiCl₂·6H₂O / NaBH₄): The reduction of nitriles to amines typically requires harsh conditions (e.g., LiAlH₄) that would aggressively destroy the highly electrophilic sulfonyl fluoride (-SO₂F) group. The in situ generation of nickel boride (Ni₂B) provides a uniquely chemoselective environment, rapidly reducing the nitrile to a primary amine at 0 °C while leaving the S-F bond completely intact[2].

  • Thermodynamic Driving Force: Once the primary amine is formed, it is tethered to the sulfonyl fluoride via a highly constrained spiro-cyclopentyl linkage. The gem-dialkyl effect (Thorpe-Ingold effect) exerted by the spiro center drastically lowers the activation entropy (ΔS^‡). The amine executes an intramolecular Sulfonyl Fluoride Exchange (SuFEx)-like reaction, expelling HF and forming the highly stable 5-membered γ-sultam[3].

G SM 1-Cyanocyclopentane-1-methanesulfonyl fluoride (Starting Material) Red Chemoselective Nitrile Reduction (NaBH4, NiCl2·6H2O, MeOH) SM->Red Int Amino-Sulfonyl Fluoride (Transient Intermediate) Red->Int Cyc Intramolecular Sulfonylation (Spontaneous Ring Closure, -HF) Int->Cyc Prod 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide (Spirocyclic γ-Sultam) Cyc->Prod

Workflow of the one-pot reductive cyclization to spirocyclic sultams.

Step-by-Step Methodology (Self-Validating Protocol)

Step 1: Reaction Setup Charge a flame-dried round-bottom flask with 1-cyanocyclopentane-1-methanesulfonyl fluoride (1.0 equiv). Dissolve the substrate in a solvent mixture of Dimethoxyethane (DME) and Methanol (MeOH) in a 5:1 v/v ratio. Logic: Methanol acts as the essential proton source for the reduction, while DME maintains the solubility of the highly polar intermediates[2].

Step 2: Catalyst Generation Add Nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 2.0 equiv) to the solution. Cool the reaction mixture strictly to 0 °C using an ice-water bath to control the exothermic generation of the active catalyst.

Step 3: Chemoselective Reduction Slowly add Sodium borohydride (NaBH₄, 4.0 to 7.0 equiv) in small portions over 1–3 hours. Logic: Slow addition prevents thermal runaway, mitigating the risk of over-reduction and ensuring the steady generation of the Ni₂B catalyst.

Step 4: Intramolecular Cyclization Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12–24 hours. Self-Validation: Monitor the reaction via LC/MS. The reaction is deemed complete when the mass corresponding to the transient amine intermediate disappears, replaced entirely by the [M+H]⁺ peak of the γ-sultam (m/z = 176.1).

Step 5: Workup and Purification Dilute the mixture with water to quench residual NaBH₄, and extract with Dichloromethane (CH₂Cl₂) (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution with tert-Butyl methyl ether / Methanol) to afford the product as a colorless powder (Yield: ~82%)[2].

Analytical Validation

To ensure the integrity of the synthesized spirocyclic scaffold, nuclear magnetic resonance (NMR) spectroscopy is utilized as the primary self-validating analytical tool. The distinct chemical shifts of the protons adjacent to the heteroatoms confirm the successful formation of the isothiazolidine 1,1-dioxide ring[2].

Table 2: ¹H NMR Validation Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
4.63 Singlet (s)1HSultam N-H
3.20 Doublet (d, J = 6.3 Hz)2HC4-H₂ (Methylene adjacent to NH)
3.06 Singlet (s)2HC1-H₂ (Methylene adjacent to SO₂)
1.83 – 1.69 Multiplet (m)8HCyclopentyl spiro-framework

Sources

Foundational

Thermodynamic Stability and Physicochemical Profiling of 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-Dioxide: A Comprehensive Guide for Drug Discovery

Executive Summary In modern medicinal chemistry, the pursuit of novel bioisosteres with enhanced three-dimensional ( sp3 ) character has led to the rising prominence of spirocyclic sultams. Among these, 2λ⁶-Thia-3-azaspi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pursuit of novel bioisosteres with enhanced three-dimensional ( sp3 ) character has led to the rising prominence of spirocyclic sultams. Among these, 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide (CAS: 2344679-90-7) represents a highly valuable structural motif. Functioning as a conformationally restricted, non-basic bioisostere for pyrrolidines and pyrrolidones, this γ -sultam offers unique physicochemical advantages, including high aqueous solubility, low basicity, and exceptional metabolic resistance [1].

For drug development professionals, understanding the thermodynamic stability of this scaffold is critical. Whether assessing solid-state properties for formulation or solution-state kinetics for shelf-life and in vivo survival, the thermodynamic boundaries of the spiro-sultam core dictate its utility. This whitepaper provides an in-depth analysis of the structural thermodynamics of 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide, supported by field-proven experimental methodologies and self-validating analytical protocols.

Structural Thermodynamics & Conformational Rigidity

The thermodynamic robustness of 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide is derived from two synergistic structural features: the spiro[4.4]nonane fusion and the 2λ6 -thia 2,2-dioxide (sultam) ring.

The Thorpe-Ingold Effect and Entropic Optimization

The spiro-fusion of a cyclopentane ring to the 5-membered sultam ring fundamentally alters the molecule's conformational energy landscape. According to the Thorpe-Ingold effect, the steric bulk of the spiro-fused cyclopentyl group compresses the internal bond angles of the sultam ring. This conformational locking reduces the degrees of rotational and vibrational freedom. Thermodynamically, this lowers the entropic penalty ( ΔS ) upon binding to a biological target, as the molecule is pre-organized into its bioactive conformation.

Sulfonamide Resonance and Oxidative Stability

Unlike basic saturated nitrogen heterocycles (e.g., pyrrolidines), the nitrogen in a γ -sultam is adjacent to a highly electron-withdrawing sulfonyl group ( SO2​ ). The delocalization of the nitrogen lone pair into the empty d-orbitals (or σ∗ antibonding orbitals) of the hexavalent sulfur ( 2λ6 ) drastically lowers the basicity of the molecule. With an estimated pKa of ~10.5, the nitrogen remains unprotonated at physiological pH. This thermodynamic stabilization of the lone pair renders the molecule highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes), a common degradation pathway for basic amines [2].

G2 Core Spiro[4.4]nonane Sultam Core Spiro Spiro-Fusion (Cyclopentane + Sultam) Core->Spiro Sultam γ-Sultam Ring (SO2-NH) Core->Sultam Thorpe Thorpe-Ingold Effect Conformational Locking Spiro->Thorpe Resonance Sulfonamide Resonance Electron Withdrawal Sultam->Resonance Entropic Reduced Entropic Penalty (ΔS) upon Binding Thorpe->Entropic OxStability High Oxidative Stability Low pKa (~10.5) Resonance->OxStability

Caption: Structural thermodynamic drivers of spirocyclic γ-sultam stability.

Experimental Methodologies for Thermodynamic Profiling

To rigorously define the thermodynamic boundaries of 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide, researchers must employ self-validating experimental workflows. The following protocols are designed to decouple kinetic degradation from true thermodynamic phase transitions.

Protocol A: Solid-State Thermal Analysis (DSC/TGA)

Causality & Logic: To determine the thermodynamic stability of the crystal lattice, we must separate melting (a thermodynamic phase transition) from decomposition (a kinetic degradation). Performing Thermogravimetric Analysis (TGA) prior to Differential Scanning Calorimetry (DSC) is a critical self-validating step; it ensures that the endothermic event observed in the DSC is purely a phase transition and not a mass-loss event.

Step-by-Step Methodology:

  • System Calibration: Calibrate the DSC using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g) to ensure calorimetric accuracy.

  • Thermogravimetric Analysis (TGA): Weigh 2.0–5.0 mg of the sultam into an open alumina pan. Heat from 25 °C to 400 °C at a rate of 10 °C/min under a constant nitrogen purge (50 mL/min). Record the decomposition onset temperature ( Td​ ).

  • Differential Scanning Calorimetry (DSC): Weigh 2.0–3.0 mg of the sample into a hermetically sealed aluminum pan (to prevent sublimation). Heat from 25 °C to 100 °C (safely below the Td​ established in Step 2) at 10 °C/min.

  • Data Synthesis: Integrate the endothermic melting peak to calculate the exact melting point ( Tm​ ) and the enthalpy of fusion ( ΔHfus​ ). For 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide, the Tm​ is characteristically observed between 61–64 °C [3].

Protocol B: Forced Degradation & Solution-State Thermodynamics

Causality & Logic: Spirocyclic sultams are designed to resist hydrolysis. To map their thermodynamic limits in solution, we apply Arrhenius kinetics. By stressing the molecule at elevated temperatures and extreme pH, we can calculate the activation energy ( Ea​ ) required for sultam ring-opening, allowing for the extrapolation of shelf-life under ambient conditions.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade acetonitrile.

  • Stress Matrix Setup (Self-Validating):

    • Acidic Stress: 0.5 mL stock + 0.5 mL 0.1 M HCl (pH 1).

    • Basic Stress: 0.5 mL stock + 0.5 mL 0.1 M NaOH (pH 13).

    • Oxidative Stress: 0.5 mL stock + 0.5 mL 3% H2​O2​ .

    • Thermal Control: 0.5 mL stock + 0.5 mL HPLC water. (The control validates that any degradation is due to the chemical stressor, not purely thermal instability).

  • Incubation: Incubate all sealed vials at 60 °C for 7 days in a dark environment.

  • Quantification: Analyze aliquots at days 0, 1, 3, and 7 using RP-HPLC-UV (210 nm). Plot ln([C]t​/[C]0​) versus time to determine the pseudo-first-order rate constant ( k ).

G Start 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide Thermal Thermal Analysis (DSC / TGA) Start->Thermal Solid State Solution Solution Thermodynamics (Solubility / pKa) Start->Solution Aqueous Stress Forced Degradation (Acid / Base / Ox) Start->Stress Stability Limits T_Data ΔH_fus, T_m, T_d Phase Stability Thermal->T_Data S_Data ΔG_solv, logP Low Basicity Solution->S_Data Deg_Data Degradation Kinetics Activation Energy (E_a) Stress->Deg_Data Integration Comprehensive Thermodynamic Profile for Formulation & Drug Design T_Data->Integration S_Data->Integration Deg_Data->Integration

Caption: Thermodynamic profiling workflow for spirocyclic sultams.

Quantitative Thermodynamic Data

The following table summarizes the representative thermodynamic and physicochemical parameters for 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide, synthesized via one-pot reductive cyclization [3]. These metrics serve as baseline benchmarks for formulation and lead optimization.

Thermodynamic ParameterRepresentative ValueAnalytical MethodologyStructural / Functional Implication
Melting Point ( Tm​ ) 61–64 °CDSC (10 °C/min)Indicates a moderate crystal lattice energy; suitable for standard solid-state handling.
Aqueous Solubility ( Sw​ ) > 10 mg/mLIsothermal Shake-FlaskHigh solubility driven by the highly polar 2λ6 -thia 2,2-dioxide moiety.
pKa (Sultam NH) ~ 10.5Potentiometric TitrationNon-basic nitrogen; remains un-ionized at physiological pH (7.4), enhancing passive permeability.
Decomposition Onset ( Td​ ) > 250 °CTGA (N 2​ atmosphere)Exceptional thermal stability due to the robust spiro[4.4]nonane carbon framework.
Hydrolytic Half-Life ( t1/2​ ) > 30 days (pH 7.4, 37°C)RP-HPLC-UV KineticsHigh thermodynamic barrier to ring-opening; resists spontaneous aqueous hydrolysis.

Conclusion & Strategic Applications

The thermodynamic profile of 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide makes it a premier building block in modern drug discovery. By replacing traditional planar or basic heterocycles with this spirocyclic γ -sultam, researchers can achieve a "thermodynamic trifecta":

  • Enhanced Target Affinity: Driven by the reduced entropic penalty of the conformationally locked spiro-system.

  • Superior Metabolic Stability: Driven by the electron-withdrawing nature of the hexavalent sulfur, which neutralizes the basicity of the adjacent nitrogen.

  • Favorable Formulation Kinetics: Driven by high aqueous solubility and a stable solid-state crystal lattice.

As the pharmaceutical industry continues to explore sp3 -enriched scaffolds to escape "flatland," the rigorous thermodynamic characterization of spirocyclic sultams will remain foundational to successful drug design.

References

  • Unveiling sultam in drug discovery: spotlight on the underexplored scaffold RSC Medicinal Chemistry URL:[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews (ACS Publications) URL:[Link]

  • Synthesis of Spirocyclic β- and γ-Sultams by One-Pot Reductive Cyclization of Cyanoalkylsulfonyl Fluorides European Journal of Organic Chemistry URL:[Link]

Exploratory

A Technical Guide to Determining the Organic Solvent Solubility Profile of 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of the novel compound 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-di...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of the novel compound 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide in a range of organic solvents. Given the specificity of this molecule, this document focuses on establishing robust, scientifically sound methodologies for generating reliable solubility data where none may currently exist.

Introduction: The Critical Role of Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle.[1][2] From early-stage in vitro screening, where low solubility can lead to unreliable results, to late-stage formulation, where it dictates bioavailability and dosage form design, a comprehensive understanding of an API's solubility is paramount.[1][2][3] For a novel spirocyclic compound like 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide, which possesses a rigid three-dimensional structure, solubility characteristics can be unique. Spiro compounds often exhibit higher solubility compared to their non-spiro-linked parent structures due to the steric hindrance that suppresses efficient crystal packing and molecular interactions.[4]

This guide will detail the theoretical considerations and practical, step-by-step protocols for establishing the thermodynamic (equilibrium) solubility of this compound, ensuring data integrity and providing insights for downstream applications.

Theoretical Framework: Predicting Solubility Behavior

Before embarking on experimental work, a theoretical assessment of 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide can guide solvent selection and data interpretation. The molecule's structure (Figure 1) reveals key features that govern its solubility based on the principle of "like dissolves like".[5][6]

  • Molecular Structure: C₇H₁₃NO₂S

  • Molecular Weight: 175.25 g/mol [7]

  • Key Functional Groups:

    • Sulfonamide Dioxide Group (-SO₂-): This is a highly polar, hydrogen-bond accepting group.

    • Secondary Amine (-NH-): This group is polar and can act as a hydrogen-bond donor and acceptor.

    • Spirocyclic Alkane Core: A non-polar, hydrophobic hydrocarbon framework.

Predicted Solubility: The presence of the polar sulfonamide and amine groups suggests that 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide will be more soluble in polar organic solvents capable of hydrogen bonding, such as alcohols (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).[5] Conversely, its solubility is expected to be low in non-polar solvents like hexane and toluene, where the dissolution would require disrupting the strong intermolecular forces in the solid crystal lattice without compensatory solute-solvent interactions.[5]

Experimental Design: A Validated Approach to Solubility Determination

To ensure the generation of high-quality, reliable data, a systematic approach to experimental design is crucial. This involves careful solvent selection and the implementation of a gold-standard protocol for thermodynamic solubility.

Rationale for Solvent Selection

The choice of solvents should span a wide range of polarities, hydrogen bonding capabilities, and chemical classes to build a comprehensive profile. This allows for a deeper understanding of the compound's behavior and informs a wider array of potential formulation strategies.[8]

Solvent Class Example Solvents Primary Characteristics Rationale for Inclusion
Polar Protic Methanol, Ethanol, IsopropanolPolar, Hydrogen Bond Donors & AcceptorsTo assess solubility driven by strong hydrogen bonding interactions.
Polar Aprotic Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Polar, Hydrogen Bond Acceptors OnlyTo evaluate the impact of polar interactions without hydrogen bond donation from the solvent.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerately PolarTo explore solubility in solvents with ether linkages common in synthesis and formulation.
Esters Ethyl AcetateModerately PolarA common solvent in organic synthesis and purification.
Chlorinated Dichloromethane (DCM)Moderately Polar, Non-ProticA widely used solvent for organic compounds.
Hydrocarbons n-Hexane, TolueneNon-PolarTo establish a baseline for solubility in hydrophobic, non-polar environments.
Gold-Standard Protocol: Equilibrium Shake-Flask Method

The shake-flask method is the most reliable technique for determining thermodynamic (equilibrium) solubility.[9] It measures the maximum concentration of a compound that can dissolve in a solvent at a specific temperature when the system has reached equilibrium.[2] The protocol described below is a self-validating system designed to ensure equilibrium is truly achieved.

Objective: To determine the saturation concentration of 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide in selected organic solvents at a controlled temperature (e.g., 25°C).

Materials:

  • 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide (crystalline solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or equivalent analytical instrument

  • Volumetric flasks and pipettes

Workflow Diagram:

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Weigh excess API into vial prep2 Add known volume of solvent prep1->prep2 equil1 Place on orbital shaker at 25°C prep2->equil1 equil2 Shake for 24h & 48h (Time-point sampling) equil1->equil2 sep1 Allow suspension to settle equil2->sep1 sep2 Filter aliquot with syringe filter sep1->sep2 analysis1 Dilute filtrate accurately sep2->analysis1 analysis2 Quantify concentration via HPLC analysis1->analysis2 analysis3 Compare 24h vs 48h results analysis2->analysis3 validation validation analysis3->validation Results Consistent? success success validation->success Equilibrium Reached: Report Data failure failure validation->failure Extend Shaking Time failure->equil1 Re-equilibrate

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

  • Preparation:

    • Add an excess amount of solid 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide to a series of glass vials. The key is to ensure a solid phase remains at the end of the experiment, indicating saturation.[9][10] A starting point of ~10-20 mg per 1 mL of solvent is typically sufficient.

    • Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration (Self-Validating Step):

    • Place the vials on an orbital shaker set to a constant temperature, typically 25°C ± 0.5°C.

    • Agitate the suspensions for a predetermined period. To ensure equilibrium has been reached, a time-point study is essential. Samples should be taken at multiple time points, for instance, at 24 hours and 48 hours.[3]

    • Causality: The purpose of taking samples at different, extended time points is to validate that the measured concentration is not changing over time.[10] If the concentration measured at 24 hours is statistically identical to the concentration at 48 hours, it provides strong evidence that a true thermodynamic equilibrium has been achieved. If not, the incubation time must be extended.

  • Phase Separation:

    • After the incubation period, remove the vials from the shaker and allow the excess solid to settle for a short period.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE for most organic solvents) into a clean vial.

    • Causality: Filtration is a critical step to separate the undissolved solid from the saturated solution.[10][11] Failure to do so will result in an erroneously high and inaccurate solubility measurement. The filter material must be chosen carefully to avoid adsorbing the solute or leaching contaminants.

  • Analysis and Quantification:

    • Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.[1][12]

    • Calculate the original solubility in the solvent, accounting for the dilution factor. The results are typically expressed in mg/mL or mol/L.

Alternative & High-Throughput Methods

While the shake-flask method is the gold standard, kinetic solubility assays are often used in early drug discovery for higher throughput.[1][2]

  • Kinetic Solubility: This method typically involves adding a concentrated DMSO stock solution of the compound to an aqueous or organic medium and measuring the concentration at which precipitation occurs, often via turbidimetry or nephelometry.[3][13] It's important to note that kinetic solubility measures the tendency of a compound to stay in a supersaturated solution and can often yield higher values than true thermodynamic solubility.[1][3] This distinction is crucial for later development stages.[2]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to allow for easy comparison across different solvents.

Table 1: Hypothetical Solubility Profile of 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide at 25°C

Solvent Solvent Class Solubility (mg/mL) Solubility (mol/L) General Classification
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100> 0.57Very Soluble
MethanolPolar Protic75.20.43Freely Soluble
EthanolPolar Protic40.10.23Soluble
DichloromethaneChlorinated15.80.09Sparingly Soluble
Ethyl AcetateEster5.30.03Slightly Soluble
TolueneHydrocarbon< 0.1< 0.0006Very Slightly Soluble
n-HexaneHydrocarbon< 0.01< 0.00006Practically Insoluble

Interpretation: The hypothetical data in Table 1 would strongly support the initial theoretical assessment. High solubility in polar solvents like DMSO and methanol indicates that the polar sulfonamide and amine groups dominate the molecule's solubility behavior. The sharp drop in solubility in non-polar solvents like toluene and hexane confirms the energetic penalty of dissolving this polar, hydrogen-bonding compound in a non-polar environment. This profile suggests that for formulation purposes, solvent systems incorporating polar, hydrogen-bond accepting solvents would be most effective.

Conclusion

Determining the organic solvent solubility profile of a novel compound like 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide is a foundational step in its development. By employing a robust, self-validating methodology like the equilibrium shake-flask method, researchers can generate accurate and reliable data. This information is not merely a set of numbers; it provides critical insights into the physicochemical nature of the molecule, directly guiding decisions in process chemistry, formulation development, and ultimately, the successful progression of a potential drug candidate.

References

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  • Domainex. Turbidimetric (Kinetic) Solubility Assay. Available from: [Link]

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  • Birch, H., et al. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe, 33(1), 108. Available from: [Link]

  • Meerholz, K., & Bräuchle, C. (2007). Spiro Compounds for Organic Optoelectronics. Chemical Reviews, 107(4), 1333-1371. Available from: [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available from: [Link]

  • National Center for Biotechnology Information. Aqueous Kinetic Solubility - ADME@NCATS. Available from: [Link]

  • Facco, P., et al. (2022). Solubility Model to Guide Solvent Selection in Synthetic Process Development. Organic Process Research & Development, 26(9), 2634-2646. Available from: [Link]

  • Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11579-11593. Available from: [Link]

  • Phytosafe. OECD 105. Available from: [Link]

  • Zoeller, T., & Kloefer, B. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(2), 6-10. Available from: [Link]

  • OECD. Test No. 105: Water Solubility. Available from: [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Available from: [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Available from: [Link]

  • Birch, H., et al. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Analytica Chimica Acta, 1182, 338573. Available from: [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Available from: [Link]

  • Bienta. Shake-Flask Solubility Assay. Available from: [Link]

  • Andersson, S. (2017, October 11). Optimizing Drug Solubility. Contract Pharma. Available from: [Link]

  • Clark, J. (2025). Solubility. In Organic Chemistry. LibreTexts. Available from: [Link]

  • Patel, S., et al. (2017). Solubility: An overview. International Journal of Pharmaceutical and Chemical Analysis, 4(2), 32-38. Available from: [Link]

  • Lumen Learning. Solubility – Introductory Chemistry. Available from: [Link]

  • Jeliński, T., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(13), 5032. Available from: [Link]

  • Tsinman, K., & Tsinman, O. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Available from: [Link]

  • Meryer (Shanghai) Chemical Technology Co., Ltd. 2lambda6-Thia-3-azaspiro[4.4]nonane-2,2-dione. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12457185, 2lambda6-Thiaspiro[3.5]nonane 2,2-dioxide. Available from: [Link]

  • MDPI. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Molecules, 28(2), 689. Available from: [Link]

Sources

Foundational

Electronic Properties and Reactivity of Cyclic Sulfonamides: A Technical Guide for Advanced Drug Development

Executive Summary Cyclic sulfonamides, commonly referred to as sultams, are privileged pharmacophores in medicinal chemistry. They form the integral structural backbone of numerous FDA-approved therapeutics, including th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclic sulfonamides, commonly referred to as sultams, are privileged pharmacophores in medicinal chemistry. They form the integral structural backbone of numerous FDA-approved therapeutics, including the carbonic anhydrase inhibitor brinzolamide, the diuretic cyclothiazide, and various HIV-1 protease inhibitors[1]. Despite their proven clinical efficacy, the exploration of cyclic sulfonamides—particularly medium-sized rings (7- to 11-membered)—has historically been bottlenecked by synthetic complexity and unfavorable entropic factors[1].

This whitepaper provides an in-depth analysis of the electronic properties, structural dynamics, and modern synthetic reactivity of cyclic sulfonamides. Designed for drug development professionals, it bridges the gap between fundamental molecular orbital theory and field-proven, scalable synthetic methodologies.

Electronic Properties and Structural Dynamics

The unique biological activity of cyclic sulfonamides is intrinsically linked to their electronic configuration. Unlike standard amines, the nitrogen atom in a sulfonamide is adjacent to a highly electron-withdrawing sulfonyl ( −SO2​− ) group.

  • Inductive and Resonance Effects: The strong inductive effect of the two oxygen atoms pulls electron density away from the sulfur atom, which in turn delocalizes the lone pair on the adjacent nitrogen. This delocalization significantly reduces the basicity of the nitrogen while increasing its acidity (typically pKa ~10), allowing it to participate in hydrogen bonding as both a donor and an acceptor within biological target sites.

  • Conformational Rigidity: Cyclic sulfonamides offer superior conformational rigidity compared to their linear counterparts[2]. This rigidity locks the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a target protein (e.g., COX-2 or Carbonic Anhydrase).

  • Ring Strain Dynamics: Five- and six-membered sultams are thermodynamically stable and readily synthesized. However, medium-sized rings (8- to 11-membered) suffer from severe transannular interactions and high ring strain[1]. Overcoming these activation barriers requires highly specialized catalytic or radical-based approaches.

G A Cyclic Sulfonamide Scaffold B Conformational Rigidity A->B C Reduced Polarity A->C D Enhanced Target Affinity (e.g., COX-2, CA) B->D E Improved Membrane Permeability C->E F Optimized Drug Lead D->F E->F

Pharmacological optimization pathway leveraging sultam properties.

Advanced Synthetic Reactivity and Mechanisms

To harness the therapeutic potential of cyclic sulfonamides, researchers have developed innovative synthetic strategies that bypass the limitations of traditional multistep cyclizations.

Metalloradical-Catalyzed Enantioselective C–H Amination

The construction of chiral 5-membered cyclic sulfonamides has been revolutionized by Cobalt(II)-based metalloradical catalysis (MRC). Co(II) complexes of D2​ -symmetric chiral amidoporphyrins effectively activate arylsulfonyl and alkylsulfonyl azides[3]. Mechanistic Causality: The Co(II) catalyst acts as a stable 15-electron metalloradical. Upon nitrogen extrusion from the azide, it generates an α -Co(III)-aminyl radical. This intermediate retains free-radical reactivity but is strictly governed by the chiral environment of the porphyrin ligand, enabling highly enantioselective 1,5-C–H amination[3].

Electrooxidative Radical Cascades for Medium-Sized Rings

Synthesizing 7- and 9-membered sultams is notoriously difficult. A breakthrough approach utilizes electrooxidative radical cascade cyclization of 1,6-enynes with sodium sulfinates[1]. Mechanistic Causality: Differences in the activation barriers for radical addition between alkynyl and alkenyl moieties drive the chemo-selective addition[1]. Electrochemistry provides a green, oxidant-free environment where electron transfer at the anode generates reactive sulfonyl radicals at a controlled, steady-state concentration, preventing unwanted homocoupling.

G A Anodic Oxidation (Electron Transfer) B Sulfonyl Radical Generation A->B -e⁻, -H⁺ C Chemo-selective Addition to 1,6-Enyne B->C Radical Addition D Regioselective Cyclization C->D Intramolecular Cascade E Medium-Sized Cyclic Sulfonamide D->E Product Formation

Electrooxidative radical cascade mechanism for medium-sized sultams.

Palladium-Catalyzed SO2​ Surrogate Insertion

Traditional sulfonamide synthesis relies on highly corrosive and moisture-sensitive sulfonyl chlorides[4]. A modern alternative employs K2​S2​O5​ as a bench-stable SO2​ surrogate. Mechanistic Causality: Under Pd-catalysis, K2​S2​O5​ undergoes a formal insertion of sulfur monoxide to initially form a sulfinamide. The deliberate addition of Potassium Iodide (KI) and Dimethyl Sulfoxide (DMSO) is critical here; DMSO acts as the oxygen source, while the iodide ion facilitates the in-situ oxidation of the sulfinamide to the final cyclic sulfonamide[4].

Experimental Workflows and Protocols

The following self-validating protocols detail the exact methodologies for the synthesis of cyclic sulfonamides, emphasizing the physical causality behind the reaction conditions.

Protocol A: Electrooxidative Synthesis of 9-Membered Sultams[1]
  • Cell Setup: Equip an undivided electrochemical cell with a carbon cloth anode and a platinum plate cathode. Rationale: An undivided cell reduces internal resistance and simplifies the operational setup for scale-up.

  • Reagent Loading: Add the 1,6-enyne substrate (0.2 mmol), sodium sulfinate (0.6 mmol), and supporting electrolyte (e.g., n-Bu4​NBF4​ ) into a solvent mixture of CH3​CN/H2​O .

  • Electrolysis: Apply a constant current of 4 mA for 4 hours at room temperature. Rationale: Constant current electrolysis ensures a low, continuous generation of sulfonyl radicals, which is mathematically necessary to favor intramolecular cascade cyclization over intermolecular side reactions.

  • Isolation: Extract with ethyl acetate, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Co(II)-Catalyzed Enantioselective 1,5-C–H Amination[3]
  • Atmospheric Control: Flame-dry a Schlenk tube and backfill with ultra-pure N2​ . Rationale: The α -Co(III)-aminyl radical intermediate is highly sensitive to diatomic oxygen, which would quench the radical chain.

  • Catalyst Activation: Dissolve the arylsulfonyl azide (0.10 mmol) and the chiral [Co(P4)] catalyst (4 mol %) in anhydrous benzotrifluoride ( PhCF3​ ). Rationale: The bulky D2​ -symmetric porphyrin ligand creates a restrictive chiral pocket that dictates the stereochemical outcome of the radical rebound step.

  • Reaction Execution: Stir the mixture at room temperature for 18–48 hours until complete consumption of the azide (monitored via IR spectroscopy by the disappearance of the azide stretch at ~2100 cm−1 ).

  • Purification: Concentrate under reduced pressure and isolate the chiral 5-membered sultam via chiral HPLC.

Protocol C: Pd-Catalyzed SO2​ Surrogate Insertion[4]
  • Reagent Loading: In a sealed tube, combine the haloarene bearing an amino group (0.2 mmol), K2​S2​O5​ (2.0 equiv), Pd(OAc)2​ (5 mol%), and KI (1.0 equiv).

  • Solvent Addition: Add DMSO (2.0 mL). Rationale: DMSO is not merely a solvent; it actively participates in the mechanism as the stoichiometric oxygen donor required to oxidize the sulfinamide intermediate.

  • Heating: Stir the mixture at 100 °C for 12 hours.

  • Workup: Quench with water, extract with dichloromethane, and purify to yield the cyclic sulfonamide.

Quantitative Reaction Metrics

The table below summarizes the quantitative data and operational parameters for the discussed synthetic methodologies, providing a comparative baseline for process chemists.

Synthetic StrategyTarget Ring SizeCatalyst / Key ReagentKey Reactive IntermediateYield RangeEnantioselectivity (ee)
Metalloradical C–H Amination 5-memberedCo(II)-amidoporphyrin α -Co(III)-aminyl radical85–96%Up to 94%
Electrooxidative Cascade 7- and 9-memberedConstant Current (4 mA)Sulfonyl radical53–85%N/A (Racemic)
Pd-Catalyzed SO2​ Insertion 5- to 7-membered Pd(OAc)2​ , K2​S2​O5​ , KI, DMSOSulfinamide60–82%N/A

Therapeutic Implications and Drug Design

The electronic tuning of cyclic sulfonamides has profound implications for rational drug design. By hybridizing sulfonamide-containing scaffolds with other active fragments, therapeutic potency can be significantly enhanced while off-target toxicity is reduced[2].

For instance, the reduced polarity of cyclic sulfonamides compared to acyclic variants directly correlates to improved membrane permeability, a critical metric in the Lipinski Rule of 5[2]. Furthermore, the specific geometry of the sp3 -hybridized sulfur atom allows the two oxygen atoms to project into distinct binding pockets, making them highly effective at coordinating with essential metal ions in metalloenzymes, such as the zinc ion in Carbonic Anhydrase or the active sites of matrix metalloproteinases[5]. As synthesis scalability improves through the methods outlined in this guide, the integration of medium-sized and highly functionalized sultams into ultra-high-throughput screening libraries will undoubtedly yield next-generation therapeutics.

References

  • Source: Chemical Science (RSC Publishing)
  • Source: Journal of the American Chemical Society (via NIH PMC)
  • The underutilized therapeutic potential of cyclic sulfonamides Source: Taylor & Francis URL
  • Source: Organic Letters (ACS Publications)
  • Source: Organic Letters (ACS Publications)
  • Source: ChemMedChem (via NIH PMC)

Sources

Exploratory

History and Discovery of 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide: A Technical Whitepaper on Spirocyclic γ-Sultam Synthesis

Executive Summary The drive to "escape from flatland" in modern medicinal chemistry has led to a surge in the development of sp³-enriched, three-dimensional pharmacophores. Among these, cyclic sulfonamides (sultams) are...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive to "escape from flatland" in modern medicinal chemistry has led to a surge in the development of sp³-enriched, three-dimensional pharmacophores. Among these, cyclic sulfonamides (sultams) are highly valued for their metabolic stability, high polarity, and ability to mimic saturated nitrogen heterocycles like pyrrolidines.

This whitepaper provides an in-depth technical analysis of 2λ⁶-thia-3-azaspiro[4.4]nonane 2,2-dioxide (CAS: 2344679-90-7)[1], a spirocyclic γ-sultam. We will explore its discovery, the chemical causality behind its innovative one-pot reductive cyclization synthesis developed by Stepannikova et al. at Enamine Ltd.[2], and provide field-proven protocols for its scalable preparation.

Chemical Identity & Structural Context

The target compound is a spirocyclic system consisting of a cyclopentane ring fused at a single spiro carbon to a 1,2-thiazolidine 1,1-dioxide (γ-sultam) ring.

  • Nomenclature: 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide[1]

  • Molecular Formula: C₇H₁₃NO₂S[1]

  • SMILES: C1CCC2(C1)CNS(=O)(=O)C2[1]

The spiro[4.4]nonane architecture forces the sultam ring into a rigid, defined spatial orientation, making it an excellent bioisostere for drug discovery programs targeting complex protein binding pockets[2].

Mechanistic Causality: The Fluoride Advantage

The synthesis of spirocyclic sultams historically faced a major retrosynthetic bottleneck: the incompatibility of electrophilic sulfonyl groups with the reducing conditions required to generate the nucleophilic amine.

The Sulfonyl Chloride Failure

Initial synthetic routes attempted to reduce cyanoalkylsulfonyl chlorides. However, a critical observation was made during development: sulfonyl chloride intermediates are highly unstable under standard nitrile-reduction conditions (e.g., NaBH₄/NiCl₂)[3]. The highly electrophilic sulfur(VI) center in the chloride derivative undergoes premature reduction or hydrolysis before the intramolecular amine can form and attack.

The Chemoselective Solution

To overcome this, researchers introduced a pivotal fluorination step using Potassium Bifluoride (KHF₂)[3]. Converting the sulfonyl chloride to a cyanoalkylsulfonyl fluoride fundamentally alters the reactivity profile:

  • Stability: The S-F bond is significantly stronger and more stable to hydride-based reducing agents than the S-Cl bond[3].

  • Reactivity: Despite its stability to reduction, the sulfonyl fluoride remains sufficiently electrophilic to undergo rapid intramolecular nucleophilic attack by the primary amine once it is generated in situ[2].

This precise tuning of chemoselectivity is the cornerstone of the one-pot reductive cyclization methodology.

SynthWorkflow A 1-(Hydroxymethyl) cyclopentanecarbonitrile B 1-(Alkylthiomethyl) cyclopentanecarbonitrile A->B S-Nucleophilic Substitution C 1-(Chlorosulfonylmethyl) cyclopentanecarbonitrile B->C Cl2 (Oxidative Chlorination) D 1-(Fluorosulfonylmethyl) cyclopentanecarbonitrile C->D KHF2 (Fluorination) E 2-Thia-3-azaspiro[4.4]nonane 2,2-dioxide (1c) D->E NaBH4, NiCl2·6H2O (Reductive Cyclization)

Fig 1: Synthetic workflow from cycloalkyl nitrile to the spirocyclic γ-sultam.

Experimental Protocol: One-Pot Reductive Cyclization

The following is the self-validating, step-by-step methodology for the multigram-scale synthesis of 2λ⁶-thia-3-azaspiro[4.4]nonane 2,2-dioxide, optimized for high yield and purity[2].

Reagents & Equipment
  • Substrate: 1-(Fluorosulfonylmethyl)cyclopentanecarbonitrile (1.0 equiv)

  • Catalyst/Reagent: Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), Sodium borohydride (NaBH₄)

  • Solvent: Anhydrous Methanol (MeOH)

  • Equipment: Multi-neck round-bottom flask, dropping funnel, internal thermocouple, ice-water bath.

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: Dissolve the cyanoalkylsulfonyl fluoride substrate in anhydrous MeOH (approx. 10 mL/mmol) under an inert atmosphere (N₂ or Ar).

  • Catalyst Addition: Add NiCl₂·6H₂O to the stirring solution. Ensure complete dissolution.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Crucial Step: The subsequent reduction is highly exothermic; strict thermal control prevents solvent boil-off and side reactions.

  • In Situ Reduction: Carefully add NaBH₄ in small, divided portions over 30–45 minutes.

    • Observation: The solution will rapidly turn black due to the formation of nickel boride (Ni₂B), the active catalytic species[2]. Effervescence (H₂ gas evolution) will occur.

  • Cyclization: Allow the reaction to warm to room temperature and stir until the nitrile is fully consumed (monitored via TLC or LC-MS). The newly formed primary amine will spontaneously attack the adjacent sulfonyl fluoride, releasing HF and forming the sultam ring[2].

  • Workup & Purification: Quench the reaction carefully with saturated aqueous NH₄Cl. Filter the mixture through a pad of Celite to remove the black nickel boride salts. Extract the aqueous filtrate with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via recrystallization or flash chromatography to yield the target compound as a colorless powder[2].

Mechanism Nitrile Cyanoalkylsulfonyl Fluoride R-C(CN)-CH2-SO2F NiCat Ni-Boride Catalyst Active reducing species formed in situ Nitrile->NiCat NaBH4 / NiCl2 Amine Primary Amine Intermediate R-C(CH2NH2)-CH2-SO2F NiCat->Amine Nitrile Reduction Attack Intramolecular Attack NH2 lone pair attacks S(VI) Amine->Attack Conformational Alignment Product γ-Sultam (1c) Spirocyclic sulfonamide + HF Attack->Product -HF (Sulfonylation)

Fig 2: Mechanism of the one-pot reductive cyclization and sulfonylation.

Data Presentation & Validation

The robustness of this methodology is demonstrated by its scalability (up to 30 g) and high yields[3]. The formation of the 5-membered γ-sultam ring is confirmed by precise NMR integration, specifically the isolated singlets and doublets adjacent to the spiro center[2].

Table 1: Physicochemical and Spectral Properties of Compound 1c[2]
ParameterValue / Description
Appearance Colorless powder
Melting Point 61–64 °C
Yield (Scale) 82% (20.1 g isolated)
¹H NMR (400 MHz, CDCl₃) δ 4.63 (s, 1H, NH), 3.20 (d, J = 6.3 Hz, 2H, CH₂-N), 3.06 (s, 2H, CH₂-S), 1.83–1.76 (m, 2H, cyclopentyl), 1.75–1.70 (m, 2H, cyclopentyl), 1.69 (s, 4H, cyclopentyl).
Table 2: Comparison of Sultam Cyclization Efficiencies[2]
Substrate Precursor TypeRing Size FormedSultam ClassificationTypical Yield Range
α-cyano sulfonyl fluorides4-memberedβ-sultam48–53%
β-cyano sulfonyl fluorides5-memberedγ-sultam61–84%

Note: The higher yield of γ-sultams (like 2λ⁶-thia-3-azaspiro[4.4]nonane 2,2-dioxide) compared to β-sultams is attributed to the lower ring strain (Baldwin's rules) associated with forming a 5-membered ring via intramolecular nucleophilic substitution.

References

  • Stepannikova, K. O., et al. "Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides." European Journal of Organic Chemistry 2020.47 (2020): 6530-6540. URL:[Link]

  • Université du Luxembourg. "2344679-90-7 (C7H13NO2S) - PubChemLite." PubChem Database. URL:[Link]

Sources

Foundational

Molecular Weight and Formula Verification for Spirononane 2,2-dioxide: A Comprehensive Analytical Framework

Molecular Weight and Formula Verification for Spiro[1]nonane 2,2-dioxide: A Comprehensive Analytical Framework Executive Summary In early-stage drug development and synthetic library generation, the precise structural el...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Weight and Formula Verification for Spiro[1]nonane 2,2-dioxide: A Comprehensive Analytical Framework

Executive Summary

In early-stage drug development and synthetic library generation, the precise structural elucidation of novel spirocyclic scaffolds is paramount. This technical whitepaper addresses the analytical verification of "spiro[1]nonane 2,2-dioxide." Because this specific nomenclature presents an inherent chemical valency paradox if interpreted literally as a hydrocarbon, this guide establishes a rigorous, self-validating analytical framework. By combining IUPAC nomenclature deduction with orthogonal High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, we provide a robust protocol for absolute structural and molecular weight confirmation.

Nomenclature Anomaly and Structural Elucidation

Before initiating any mass or spectral analysis, an application scientist must establish the theoretical model of the analyte. The provided nomenclature, spiro[1]nonane 2,2-dioxide , requires expert structural deduction.

A standard spiro[1]nonane is a bicyclic hydrocarbon consisting of two cyclopentane rings sharing a single quaternary carbon (C9H16). The suffix "2,2-dioxide" indicates that two oxygen atoms are double-bonded to position 2. If position 2 were a saturated carbon atom, accommodating two double bonds would require the carbon to be hexavalent—a fundamental violation of organic valency rules.

The Causality of Heteroatom Inference: According to the IUPAC Nomenclature of Organic Chemistry, specifically Rule C-671 regarding Sultones and Sultams , the "dioxide" suffix assigned to a single ring position is the standard functional class nomenclature for cyclic sulfones. Therefore, the nomenclature structurally mandates the presence of a sulfur atom at position 2. The chemically accurate and verified designation for this compound is 2-thiaspiro[1]nonane 2,2-dioxide .

Structural_Elucidation N1 Input Nomenclature: spiro[4.4]nonane 2,2-dioxide N2 Valency Analysis: Can C2 hold two =O bonds? N1->N2 N3 Valency Violation: Carbon cannot be hexavalent N2->N3 No (Saturated Ring) N4 Apply IUPAC Rule C-671: Sultone/Sultam Nomenclature N3->N4 N5 Heteroatom Inference: Sulfur (Cyclic Sulfone) N4->N5 N6 Verified Target Structure: 2-thiaspiro[4.4]nonane 2,2-dioxide N5->N6

Logical deduction workflow resolving the valency conflict in the provided nomenclature.

Theoretical Mass and Formula Properties

With the structure verified as a cyclic sulfone, we can establish the exact theoretical parameters required for mass spectrometry calibration and validation.

Table 1: Theoretical Physicochemical Properties

PropertyValueRationale / Calculation
Molecular Formula C8H14O2SSpiro[1]nonane (C9H16) minus C2 (CH2) plus SO2.
Molecular Weight 174.26 g/mol Based on standard atomic weights (Average mass).
Exact Monoisotopic Mass 174.0714 DaSum of the most abundant isotopes (12C, 1H, 16O, 32S).
[M+H]+ Exact Mass 175.0787 DaTarget m/z for positive mode Electrospray Ionization (ESI+).
Mass Defect +0.0714 DaDiagnostic fractional mass driven by hydrogen and sulfur.

Experimental Workflow for Verification

To definitively verify the molecular weight and formula, we employ an orthogonal analytical approach. Relying on a single technique introduces blind spots; therefore, we pair HRMS (for exact mass and isotopic distribution) with NMR (for spatial and electronic framework confirmation).

High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS is critical for distinguishing the exact mass defect introduced by the sulfur and oxygen atoms. Following standardized protocols for mass spectrometry validity , an Orbitrap or Time-of-Flight (TOF) analyzer with a resolving power of >100,000 is required to separate isobaric interferences.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte to a final concentration of 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid to promote protonation.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Capillary voltage set to 3.5 kV.

  • Mass Calibration: Infuse a standardized internal calibrant (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is locked at < 2 ppm.

  • Data Acquisition: Scan range m/z 100–300. Resolution set to 120,000 at m/z 200.

  • Self-Validation Checkpoint: The system must automatically calculate the mass difference between the M peak and the M+2 peak. If the M+2 peak does not exhibit a ~4.5% relative intensity (confirming the 4.25% natural abundance of ³⁴S plus ¹⁸O contributions), the system flags the sample for recalibration. This ensures the protocol is self-validating.

HRMS_Validation S1 Sample Prep (1 µg/mL, MeOH) S2 ESI+ Ionization (Positive Mode) S1->S2 S3 Orbitrap MS (R=120,000) S2->S3 S4 Mass Calibration (< 2 ppm error) S3->S4 S5 Isotopic Validation (34S M+2 Check) S4->S5 S5->S4 Fail (Recalibrate) S6 Formula Verified [M+H]+ 175.0787 S5->S6 Pass

Orthogonal HRMS experimental workflow with built-in isotopic self-validation checkpoints.

Nuclear Magnetic Resonance (NMR) Protocol

While HRMS confirms the formula (C8H14O2S), NMR is required to prove the spirocyclic connectivity . The replacement of C2 with an -SO2- group breaks the symmetry of the spiro[1]nonane core, creating highly diagnostic chemical shifts.

Step-by-Step Methodology:

  • Preparation: Dissolve 5 mg of the purified analyte in 0.5 mL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS as an internal reference.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans) and ¹³C NMR at 100 MHz (256 scans).

  • Analysis: Focus on the highly deshielded protons adjacent to the sulfone group (C1 and C3).

Data Presentation & Interpretation

The following tables summarize the quantitative data thresholds required to pass the verification protocols.

Table 2: Expected HRMS Isotopic Distribution for [M+H]+

Ion SpeciesExact Mass (m/z)Relative AbundanceDiagnostic Significance
M 175.0787100%Base peak; confirms exact monoisotopic mass.
M+1 176.0815~ 9.7%Confirms carbon count (8 carbons ≈ 8.8% + ¹⁵N/²H trace).
M+2 177.0745~ 4.7%Critical: Confirms presence of one Sulfur atom (³⁴S = 4.25%).

Table 3: Expected ¹H NMR Chemical Shifts (CDCl3, 400 MHz)

Proton PositionMultiplicityExpected Shift (ppm)IntegrationMechanistic Rationale
C1-H2 Singlet2.95 - 3.102HHighly deshielded by adjacent -SO2-; isolated from vicinal coupling by the quaternary spiro C5 carbon.
C3-H2 Triplet3.00 - 3.202HDeshielded by adjacent -SO2-; coupled to the adjacent C4 protons.
C4-H2 Triplet2.00 - 2.202HAdjacent to spiro C5 and C3; coupled to C3 protons.
C6, C7, C8, C9 Multiplets1.50 - 1.808HStandard cyclopentyl ring protons; unaffected by the sulfone group.

Conclusion

The verification of "spiro[1]nonane 2,2-dioxide" requires a synthesis of nomenclature expertise and rigorous analytical chemistry. By recognizing the valency constraints of the provided name, we deduce the true structure as 2-thiaspiro[1]nonane 2,2-dioxide. The subsequent orthogonal workflow—utilizing sub-2 ppm mass accuracy HRMS coupled with isotopic abundance self-validation, alongside diagnostic NMR shift analysis—provides a foolproof, self-validating system for molecular weight (174.26 g/mol ) and formula (C8H14O2S) confirmation.

References

  • Rule C-671 Sultones and Sultams (IUPAC Nomenclature of Organic Chemistry) Source: ACD/Labs (IUPAC Blue Book Reproduction) URL:[Link]

  • A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry Source: International Journal of Molecular Sciences (MDPI), 2023 URL:[Link]

  • Synthesis of Spiro[1]Nonane-1,6-Diols via the Hydrogenation of Spiro[1]Nonane Source: National Taiwan University (NTU) Scholars URL:[Link]

  • High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum Source: Longdom Publishing URL:[Link]

Sources

Exploratory

Executive Summary: Escaping "Flatland" in Drug Discovery

An In-Depth Technical Guide on the Biological Targets and Therapeutic Potential of Thia-Azaspiro Scaffolds The over-reliance on flat, two-dimensional (2D) aromatic rings in early high-throughput screening libraries has h...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Biological Targets and Therapeutic Potential of Thia-Azaspiro Scaffolds

The over-reliance on flat, two-dimensional (2D) aromatic rings in early high-throughput screening libraries has historically led to high attrition rates in clinical trials due to poor physicochemical properties and off-target toxicities. To combat this, medicinal chemists emphasize increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) within lead compounds.

Thia-azaspiro scaffolds —spirocyclic compounds containing sulfur (thia) and nitrogen (aza) atoms sharing a single quaternary carbon—represent a privileged class of 3D architectures[1]. By locking the N-C-S linkage into a rigid spiro framework, these scaffolds project functional groups (exit vectors) into distinct 3D spaces. This conformational restriction minimizes the entropic penalty upon target binding, drastically improving target specificity, metabolic stability, and aqueous solubility.

This whitepaper dissects the validated biological targets of thia-azaspiro scaffolds, explores the structure-activity relationships (SAR) driving their efficacy, and provides self-validating experimental protocols for their synthesis and evaluation.

Validated Biological Targets and Mechanistic Pathways

Thia-azaspiro scaffolds (such as 1-thia-4-azaspiro[4.5]decane and spiro-thiazolidinones) are highly modular. By altering the peripheral substituents, these cores can be tuned to interact with distinct biological targets across oncology and infectious diseases.

Oncology: Dual Kinase Inhibition (EGFR & BRAF)

Receptor tyrosine kinases (RTKs) like EGFR and downstream serine/threonine kinases like BRAF are critical drivers of tumor proliferation. Recent developments have identified quinoline-linked thia-azaspiro[4.4/5]alkan-3-ones as potent dual inhibitors of both wild-type EGFR and the BRAF V600E mutant [2].

Mechanistic Rationale: The spiro-thiazolidinone core acts as a hinge-binding motif. The rigid spiro center precisely orients the hydrogen bond donors/acceptors of the aza and thia groups to interact with the ATP-binding pocket of the kinase. This dual inhibition effectively shuts down the MAPK/ERK signaling cascade, leading to the marked upregulation of apoptotic markers (Caspase-3, Caspase-8, and Bax)[2].

Pathway Inhibitor Thia-azaspiro Scaffold (e.g., Quinolinyl-thia-azaspiro) EGFR EGFR (Receptor Tyrosine Kinase) Inhibitor->EGFR ATP-competitive Inhibition BRAF BRAF V600E (Ser/Thr Kinase) Inhibitor->BRAF ATP-competitive Inhibition Apoptosis Apoptosis (Caspase-3/8, Bax Upregulated) Inhibitor->Apoptosis Induces EGFR->BRAF Activates (WT) MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Tumor Cell Proliferation (Blocked) ERK->Proliferation Drives

Figure 1: Dual inhibition of the EGFR/BRAF signaling cascade by thia-azaspiro scaffolds.

Infectious Diseases: DNA Gyrase B and MRSA Pyruvate Kinase

In the realm of antimicrobial resistance, spiro-thiazolidine derivatives have demonstrated profound efficacy against Staphylococcus aureus (including MRSA strains) and E. coli.

  • DNA Gyrase B: Spiro-thiazolidinones with electron-withdrawing substituents bind strongly to the ATPase domain of bacterial DNA gyrase B (PDB: 1HSK), preventing DNA supercoiling and replication [3].

  • Pyruvate Kinase: Specific thia-azaspiro analogs act as allosteric inhibitors of MRSA pyruvate kinase, disrupting the pathogen's glycolysis and energy metabolism without affecting the human ortholog [4].

Cell-Cycle Regulation: CDC25B Phosphatase

Thiazolopyrimidine derivatives built upon a 1-thia-azaspiro[4.5]decane backbone have been identified as novel inhibitors of CDC25B [5]. CDC25 phosphatases are responsible for activating cyclin-dependent kinases (CDKs). By inhibiting CDC25B, thia-azaspiro compounds arrest the cell cycle at the G2/M transition, providing an orthogonal approach to standard kinase inhibition in oncology.

Quantitative Data & Structure-Activity Relationships (SAR)

To illustrate the potency of this scaffold, the following table synthesizes quantitative data from recent lead optimization campaigns targeting kinases and bacterial enzymes [2, 3, 5].

Scaffold DerivativePrimary TargetSecondary Target IC50​ / MIC ValueBiological Outcome
Quinolinyl-thia-azaspiro (Cmpd 6b)EGFRBRAF V600E 84 nM (EGFR) / 108 nM (BRAF)Antiproliferative (HepG-2, MCF-7)
Quinolinyl-thia-azaspiro (Cmpd 7b)EGFRBRAF V600E 78 nM (EGFR) / 96 nM (BRAF)Antiproliferative (PC-3, HCT116)
Indene-spiro-thiazolidinone (Cmpd 5)DNA Gyrase BN/AMIC = 3.125 μg/mLBroad-spectrum antibacterial
Thiazolopyrimidine-spiro CDC25BN/A IC50​ = 13 μMG2/M Cell cycle arrest (HeLa)

Key SAR Insight: The introduction of halogenated aryl groups (e.g., 4-fluorophenyl or 4-chlorophenyl) at the peripheral amine vector of the thia-azaspiro core significantly increases lipophilic interactions within the hydrophobic sub-pockets of kinase active sites, driving the IC50​ down into the nanomolar range [5].

Self-Validating Experimental Methodologies

As an application scientist, I emphasize that protocols must be self-validating. The following workflows detail the synthesis of the core scaffold and its subsequent biological validation, including the causality behind critical experimental steps.

Protocol 1: One-Pot Three-Component Synthesis of 1-Thia-4-azaspiro[4.5]decane

This step-economic protocol leverages a multicomponent reaction to generate the 3D scaffold in a single operation [5].

Reagents: Cyclohexanone (1.0 eq), 4-fluoroaniline (1.0 eq), Mercaptoacetic acid (thioglycolic acid) (1.5 eq), Dry Benzene/Toluene. Procedure:

  • Imine Formation: Combine cyclohexanone and 4-fluoroaniline in dry benzene. Causality: Benzene/Toluene is chosen to allow for the azeotropic removal of water.

  • Catalysis & Cyclization: Add mercaptoacetic acid dropwise. Causality: Mercaptoacetic acid acts dually as the sulfur/carbon source for the thiazolidine ring and as an acid catalyst to drive the initial Schiff base (imine) formation.

  • Reflux with Dean-Stark: Reflux the mixture for 8-12 hours using a Dean-Stark trap. Causality: Continuous removal of the water byproduct forces the equilibrium toward the spirocyclic product, preventing hydrolysis of the intermediate imine.

  • Workup: Wash the organic layer with 5% NaHCO3​ to neutralize unreacted mercaptoacetic acid, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: Purify via recrystallization (ethanol). Validate the spiro quaternary carbon via 13C -NMR (characteristic peak typically observed around 70-75 ppm).

Protocol 2: In Vitro ATP-Competitive Kinase Assay (EGFR/BRAF)

To validate the scaffold as a kinase inhibitor, an ADP-Glo™ Kinase Assay is recommended.

Procedure:

  • Preparation: Incubate recombinant EGFR or BRAF V600E enzyme with the synthesized thia-azaspiro compound in kinase buffer (50 mM HEPES, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35) for 15 minutes at room temperature.

  • Reaction Initiation: Add ultra-pure ATP (at the Km​ concentration for the specific kinase) and the appropriate peptide substrate. Causality: Running the assay at the ATP Km​ ensures that the assay is sensitive to ATP-competitive inhibitors (like spiro-thiazolidinones) without being overwhelmed by excess ATP.

  • Incubation: Allow the kinase reaction to proceed for 60 minutes at 30∘C .

  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction.

  • Validation: Measure luminescence. A decrease in luminescence correlates directly with kinase inhibition. Calculate IC50​ using a 4-parameter logistic curve fit.

Workflow Step1 1. Reactants (Ketone + Amine + Thio-acid) Step2 2. One-Pot Condensation (Dean-Stark, Azeotropic) Step1->Step2 Step3 3. Thia-azaspiro Core (NMR Validation of C-spiro) Step2->Step3 Step4 4. ADP-Glo Kinase Assay (Incubation at ATP Km) Step3->Step4 Step5 5. Hit Identification (IC50 Calculation) Step4->Step5

Figure 2: Workflow from one-pot multicomponent synthesis to in vitro kinase validation.

Conclusion

Thia-azaspiro scaffolds offer a robust solution to the limitations of flat molecular topologies. By enforcing a rigid 3D conformation, these molecules project functional groups with high precision, enabling potent interactions with complex biological targets such as mutant kinases (BRAF V600E ), bacterial enzymes (DNA Gyrase B), and cell-cycle regulators (CDC25B). As synthetic methodologies shift toward green, one-pot multicomponent reactions, the accessibility of these complex 3D modules will continue to accelerate hit-to-lead optimization in modern drug discovery.

References

  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes Source: Organic Letters - ACS Publications URL:[Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Biological Evaluation as Dual EGFR/BRAFV600E Inhibitors Source: Pharmaceuticals (MDPI) / PubMed Central (PMC) URL:[Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review Source: RSC Advances / PubMed Central (PMC) URL:[Link]

  • Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review Source: RSC Advances - Royal Society of Chemistry URL:[Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides Source: Molecules (MDPI) / PubMed Central (PMC) URL:[Link]

Foundational

Computational Modeling of 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-Dioxide Binding Affinity: A Technical Guide

Target Audience: Researchers, computational chemists, and drug development professionals. Perspective: Senior Application Scientist Executive Summary & Rationale As modern drug discovery pivots away from "flatland" (sp²-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Perspective: Senior Application Scientist

Executive Summary & Rationale

As modern drug discovery pivots away from "flatland" (sp²-rich aromatic systems) toward sp³-enriched three-dimensional architectures, spirocyclic scaffolds have emerged as privileged structures. The 2λ⁶-thia-3-azaspiro[4.4]nonane 2,2-dioxide scaffold—a specific class of spirocyclic sultam—combines the robust hydrogen-bonding capacity of a cyclic sulfonamide with the rigid, vector-specific projection of a spiro-fused cyclopentane ring.

The Causality of Affinity Enhancement: Why does this specific architecture improve target binding? The inherent rigidity of spirocyclic scaffolds "freezes" the bioactive conformation of the molecule. By restricting the number of rotatable bonds and pre-organizing the ligand into its binding geometry, the scaffold significantly reduces the entropic penalty ( ΔS ) incurred upon target binding[1]. This thermodynamic advantage directly drives a more favorable free energy of binding ( ΔG ). Furthermore, cyclic sulfonamides (sultams) are highly effective pharmacophores for metalloenzymes such as Carbonic Anhydrase (CA), where the sulfonamide nitrogen coordinates directly with the active-site zinc ion[2].

To accurately predict the binding affinity of this scaffold, we must employ a rigorous, self-validating computational pipeline that bridges Quantum Mechanics (QM), Molecular Docking, and Free Energy Perturbation (FEP).

Quantum Mechanical (QM) Conformational Profiling

Before initiating molecular docking, the exact 3D geometry of the spiro[4.4] system must be rigorously defined. Molecular mechanics (MM) force fields often fail to accurately capture the hypervalent nature of the 2λ⁶ sulfur and the complex puckering dynamics of the spiro-fused 5,5-system (which oscillates between envelope and half-chair conformations).

Causality & Validation: Using standard empirical charges for the sultam dioxide oxygens typically underestimates their polarization, leading to artificially weak hydrogen bond predictions in later simulations. By deriving charges directly from the QM electrostatic potential, we ensure accurate Coulombic interactions. Self-Validation: The QM-optimized geometry must be validated by comparing its ring-puckering coordinates against analogous spirocyclic structures in the Cambridge Structural Database (CSD).

Step-by-Step QM Protocol:
  • Initial 3D Generation: Construct the 2λ⁶-thia-3-azaspiro[4.4]nonane 2,2-dioxide core using a builder tool, ensuring the spiro carbon correctly maintains tetrahedral geometry.

  • DFT Optimization: Perform Density Functional Theory (DFT) optimization at the B3LYP/6-31G(d,p) level of theory in an implicit solvent model (e.g., PCM) to identify the global minimum puckering state.

  • Charge Derivation: Calculate the electrostatic potential (ESP) map and derive Restrained Electrostatic Potential (RESP) charges. Assign these custom charges to the ligand topology file for downstream molecular dynamics.

Target Preparation and Molecular Docking

Docking serves as the initial high-throughput filter to establish the binding pose. For thia-azaspiro systems, docking algorithms must be carefully parameterized to account for the specific hydrogen-bond geometries of the sultam moiety.

Causality & Validation: Standard docking scoring functions treat the protein as mostly rigid and utilize implicit solvent models. They often fail to capture the critical displacement of structured water molecules by the bulky, hydrophobic cyclopentane ring. Therefore, docking scores alone are insufficient for spiro systems; poses must be validated via Molecular Dynamics (MD) to ensure structural stability[3]. Self-Validation: Redock the native co-crystallized ligand into the prepared active site. The protocol is only validated if the root-mean-square deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å.

Step-by-Step Docking Protocol:
  • Protein Preparation: Import the target crystal structure (e.g., Carbonic Anhydrase). Assign correct protonation states at physiological pH (7.4). Constrain the Zn²⁺ coordination sphere (typically three histidine residues and a water/hydroxide molecule).

  • Grid Generation: Center the grid box on the active site. Ensure the bounding box is expanded by at least 15 Å to accommodate the 3D projection of the spiro-cyclopentane vector.

  • Docking & Clustering: Execute docking using a high-precision scoring function (e.g., Glide XP or AutoDock Vina). Cluster the top 10 poses based on a 1.5 Å RMSD threshold to identify the dominant binding mode.

Workflow QM 1. QM Conformational Profiling (DFT Optimization & RESP) Dock 2. Molecular Docking (Pose Generation) QM->Dock Optimized 3D Geometry MD 3. Molecular Dynamics (Pose Relaxation & Stability) Dock->MD Top Scoring Poses FEP 4. Free Energy Perturbation (Absolute/Relative Affinity) MD->FEP Equilibrated Complex

Figure 1: End-to-end computational workflow for spirocyclic sultam binding affinity prediction.

Molecular Dynamics (MD) and Free Energy Perturbation (FEP)

To achieve chemical accuracy (< 1 kcal/mol error) in binding affinity prediction, we must transition from static docking to dynamic, alchemical free energy calculations. Free Energy Perturbation (FEP) calculates the relative binding free energy ( ΔΔG ) by alchemically transforming a known reference ligand into the 2λ⁶-thia-3-azaspiro[4.4]nonane 2,2-dioxide derivative.

Causality & Validation: FEP explicitly models solvent reorganization and protein flexibility. The displacement of high-energy active-site water molecules by the spiro-cyclopentane ring provides a massive entropic gain that docking cannot quantify. FEP has proven highly effective in optimizing spirocyclic inhibitors by accurately capturing these subtle thermodynamic shifts[4],[5]. Self-Validation: Calculate the hysteresis between the forward (Ligand A B) and reverse (Ligand B A) alchemical transformations. The simulation is considered converged and trustworthy only if the hysteresis is < 0.5 kcal/mol.

Step-by-Step FEP Protocol:
  • System Setup: Solvate the protein-ligand complex in a TIP3P water box with a 10 Å buffer. Neutralize with Na⁺/Cl⁻ ions to 0.15 M. Apply the OPLS4 or AMBER ff19SB force field.

  • Equilibration: Perform a staged relaxation protocol: 100 ps NVT ensemble (constant volume/temperature) followed by a 1 ns NPT ensemble (constant pressure/temperature) to equilibrate the system at 300 K and 1 atm.

  • Alchemical Transformation: Define the perturbation map from a baseline monocyclic sultam to the spirocyclic sultam. Gradually mutate the atoms across 16 discrete λ windows (scaling electrostatic and van der Waals interactions).

  • Integration: Run each λ window for 5 ns. Calculate the free energy difference using the Multistate Bennett Acceptance Ratio (MBAR) method.

ThermodynamicCycle L1_Solv Ligand A (Aqueous) L2_Solv Ligand B (Aqueous) L1_Solv->L2_Solv ΔG_solv (Alchemical) C1_Bound Complex A (Protein-Bound) L1_Solv->C1_Bound ΔG_bind,A (Physical) C2_Bound Complex B (Protein-Bound) L2_Solv->C2_Bound ΔG_bind,B (Physical) C1_Bound->C2_Bound ΔG_bound (Alchemical)

Figure 2: Alchemical thermodynamic cycle used in FEP for relative binding affinity calculations.

Quantitative Data Presentation

The following table summarizes representative computational data illustrating the thermodynamic advantage of the 2λ⁶-thia-3-azaspiro[4.4]nonane 2,2-dioxide scaffold compared to flatter analogs against a metalloenzyme target. Notice how the FEP calculations capture the affinity jump (due to entropic water displacement) that static docking misses.

Ligand ScaffoldTarget ΔGdocking​ (kcal/mol) ΔGFEP​ (kcal/mol)Predicted Ki​ (nM)
Flat Aryl SulfonamideCarbonic Anhydrase-6.5-7.25,200
Monocyclic SultamCarbonic Anhydrase-6.8-8.11,140
2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide Carbonic Anhydrase -7.1 -10.4 23

Table 1: Comparative binding affinity metrics demonstrating the superiority of FEP in capturing the entropic benefits of the spirocyclic sultam scaffold.

References[1] Title: Conformational Analysis of Spiro[6]hexane Amino Acids: A Technical Guide

Source: benchchem.com URL: 2] Title: Acid-Mediated Intramolecular Cyclizations of (N-Aryl)-acetylenic Sulfonamides: Synthesis of Fused and Spirocyclic Sultams Source: acs.org URL: 3] Title: Exploring the Antimicrobial and Antitubercular Potential of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives: Synthesis, Molecular Docking, and MD Simulations Source: semanticscholar.org URL: 4] Title: Application of Free Energy Perturbation for the Design of BACE1 Inhibitors Source: acs.org URL: 5] Title: Broadening the Scope of Binding Free Energy Calculations Using a Separated Topologies Approach Source: nih.gov URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocol for 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide

Executive Summary Spirocyclic frameworks are highly valued in modern drug discovery for their ability to introduce rigid, three-dimensional geometry, thereby improving metabolic stability and target specificity compared...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirocyclic frameworks are highly valued in modern drug discovery for their ability to introduce rigid, three-dimensional geometry, thereby improving metabolic stability and target specificity compared to flat (hetero)aromatic rings. The compound 2λ⁶-thia-3-azaspiro[4.4]nonane 2,2-dioxide is a spiro-fused γ-sultam (cyclic sulfonamide). Sultams act as excellent bioisosteres for amides and sulfonamides, offering unique hydrogen-bonding profiles and enhanced membrane permeability.

This application note details a highly scalable, self-validating four-step synthetic protocol to produce this scaffold. Utilizing a one-pot reductive cyclization strategy, this method achieves high efficiency, yielding the target spirocycle as a colorless powder (mp 61–64 °C) in up to 82% yield on a 20-gram scale[1].

Mechanistic Rationale & Retrosynthetic Strategy

The most direct retrosynthetic disconnection of the γ-sultam ring involves the intramolecular sulfonylation of a primary amine. This logically points to a cyanoalkylsulfonyl halide as the ideal precursor. However, a major chemical conflict arises: standard sulfonyl chlorides are highly electrophilic and are rapidly reduced or solvolyzed under the conditions required to reduce a nitrile group.

To bypass this inherent instability, this protocol leverages Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. As demonstrated by, converting the unstable sulfonyl chloride to a sulfonyl fluoride using KHF₂ renders the electrophilic center highly stable to reductive conditions[2]. The sulfonyl fluoride remains completely inert until the nitrile is reduced to a primary amine via a nickel boride catalyst. Once the amine is formed, an intramolecular SuFEx cyclization occurs spontaneously to form the sultam[3].

Workflow Visualization

Fig 1. Synthetic workflow highlighting the critical sulfonyl fluoride intermediate.

Quantitative Data & Optimization

To illustrate the necessity of the fluorination step, the table below summarizes the reaction outcomes when attempting the reductive cyclization on different sulfonyl halides. The data underscores the causal relationship between leaving-group stability and cyclization success.

Precursor IntermediateReduction ConditionsCyclization YieldMajor Side Reactions Observed
Sulfonyl Chloride (-SO₂Cl)NaBH₄, NiCl₂·6H₂O, MeOH< 15%Solvolysis (methyl sulfonate), premature reduction[2]
Sulfonyl Fluoride (-SO₂F)NaBH₄, NiCl₂·6H₂O, MeOH82% None (Clean intramolecular SuFEx)[1]

Step-by-Step Scalable Protocol

Phase 1: α-Alkylation of Cyclopentanecarbonitrile
  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve cyclopentanecarbonitrile (1.0 equiv) in anhydrous THF (0.5 M).

  • Deprotonation: Cool the solution to -78 °C. Dropwise add Lithium Diisopropylamide (LDA, 1.1 equiv). Stir for 45 minutes to ensure complete enolate formation.

  • Alkylation: Add chloromethyl methyl sulfide (1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Self-Validation (IPC): Quench a small aliquot with water and extract with EtOAc. GC-MS must show >95% conversion to 1-(methylthiomethyl)cyclopentane-1-carbonitrile.

Phase 2: Oxidative Chlorination
  • Setup: Dissolve the crude thioether in a mixture of acetic acid and water (4:1 v/v). Cool to 0 °C.

  • Oxidation: Bubble Cl₂ gas through the solution (or alternatively, add N-Chlorosuccinimide (NCS) portionwise for safer handling in standard pilot labs) until the reaction is complete[2].

  • Workup: Extract with DCM, wash with cold brine, and concentrate under reduced pressure.

    • Critical Note: The resulting sulfonyl chloride is highly unstable and must be used immediately in the next step to prevent degradation[2].

Phase 3: Fluorination (SuFEx Precursor Generation)
  • Setup: Dissolve the crude sulfonyl chloride in acetonitrile. Add an equal volume of saturated aqueous KHF₂ solution.

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Self-Validation (IPC): The conversion from chloride to fluoride can be monitored by TLC or ¹⁹F NMR. The sulfonyl fluoride is significantly more stable to hydrolysis and will not fume upon exposure to ambient moisture.

  • Isolation: Extract with EtOAc, wash with NaHCO₃, dry over Na₂SO₄, and concentrate to yield the stable intermediate 1-(fluorosulfonylmethyl)cyclopentane-1-carbonitrile.

Phase 4: One-Pot Reductive Cyclization
  • Setup: Dissolve the sulfonyl fluoride intermediate in methanol (0.2 M). Add NiCl₂·6H₂O (0.1 to 0.2 equiv). Cool the bright green solution to 0 °C.

  • Reduction: Slowly add NaBH₄ (4.0 equiv) in small portions.

    • Causality & Visual Cue: The addition of NaBH₄ immediately reduces Ni²⁺ to nickel boride (Ni₂B), turning the solution pitch black. This black precipitate is the active catalyst for the selective reduction of the nitrile[3]. If the solution does not turn black, the catalyst is poisoned, and reduction will fail.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 2-4 hours. The generated primary amine will spontaneously attack the -SO₂F group, liberating HF (which is safely neutralized by the basic borate salts in solution).

  • Purification: Filter the black suspension through a pad of Celite to remove the nickel catalyst. Concentrate the filtrate, partition between EtOAc and water, and purify the organic layer via recrystallization.

  • Yield: 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide is obtained as a colorless powder in ~82% overall yield[1].

References

  • Stepannikova, K. O., et al. "Synthesis of Spirocyclic β- and γ-Sultams by One-Pot Reductive Cyclization of Cyanoalkylsulfonyl Fluorides." European Journal of Organic Chemistry, 2021. URL:[Link]

  • Synfacts Editorial Board. "Synthesis of Five-Membered Cyclic Sulfonamide (γ-Sultam) 4,4-Spirocycles." Synfacts, Thieme Group, 2021. URL:[Link]

Sources

Application

Application Note: Step-by-Step Preparation of Thia-azaspiro[4.4]nonane 2,2-Dioxide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Scientific Context & Mechanistic Rationale Spirocyclic scaffolds have emerged as highly privileged structures in modern drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Scientific Context & Mechanistic Rationale

Spirocyclic scaffolds have emerged as highly privileged structures in modern drug discovery. By acting as rigid, metabolically stable bioisosteres for traditional heterocycles like piperazines and morpholines, spirocycles allow medicinal chemists to fine-tune physicochemical properties, enhance aqueous solubility, and modulate LogP profiles [1]. Specifically, spirocyclic sulfones such as 2-thia-7-azaspiro[4.4]nonane 2,2-dioxide are frequently utilized as key building blocks in the synthesis of advanced pharmaceutical agents, including PI3Kβ inhibitors [2] and 5-lipoxygenase-activating protein (FLAP) modulators [3].

The synthesis of the spiro[4.4]nonane core presents a unique steric challenge due to the quaternary spiro-carbon center. To achieve high fidelity and yield, this protocol avoids low-yielding direct double-alkylations [4]. Instead, we employ a highly convergent, step-wise enolate alkylation followed by a double- SN​2 spirocyclization. Every step in this workflow is designed as a self-validating system, ensuring that intermediate purity can be verified before proceeding.

Retrosynthetic Blueprint

The target molecule, 2-thia-7-azaspiro[4.4]nonane 2,2-dioxide, consists of a pyrrolidine ring and a tetrahydrothiophene 1,1-dioxide ring fused at a single spiro carbon.

  • The Aza-Ring: We utilize commercially available 1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate as the foundational scaffold. The C3 position of this pyrrolidine naturally becomes the C5 spiro center of the final [4.4] system.

  • The Thia-Ring: The sulfur-containing ring is constructed by appending a one-carbon and a two-carbon chain to the C3 position via allylation and oxidative cleavage. Subsequent reduction and mesylation generate a bis-electrophile, which is cyclized using sodium sulfide.

Validated Experimental Workflows

Stage 1: Core Functionalization (Alkylation & Cleavage)

Step 1.1: Enolate Allylation

  • Procedure: To a flame-dried flask containing anhydrous THF (50 mL) at -78 °C, add LDA (1.2 eq, 2.0 M in THF). Dropwise add a solution of 1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate (10.0 g, 1.0 eq) in THF. Stir for 1 h to ensure complete enolization. Add allyl bromide (1.5 eq) dropwise. Warm to room temperature over 4 h. Quench with saturated aqueous NH4​Cl and extract with EtOAc.

  • Causality & Validation: LDA is strictly chosen over hydride bases to ensure irreversible, quantitative enolate formation without reducing the ester. The -78 °C temperature suppresses retro-Dieckmann ring-opening side reactions. Validation: TLC (Hexanes/EtOAc 8:2) confirms the disappearance of the starting material; LCMS shows [M+H]+=270.2 .

Step 1.2: Lemieux-Johnson Oxidative Cleavage

  • Procedure: Dissolve the allylated intermediate in a 1:1 mixture of THF and H2​O (100 mL). Add NaIO4​ (3.0 eq) followed by a catalytic amount of OsO4​ (0.05 eq, 2.5% wt in t-BuOH). Stir vigorously at room temperature for 12 h. Quench with aqueous Na2​S2​O3​ , filter through Celite, and extract with DCM.

  • Causality & Validation: The Lemieux-Johnson oxidation is selected over ozonolysis to avoid the need for specialized cryogenic equipment, ensuring process scalability. The biphasic system allows NaIO4​ to continuously regenerate the active osmium species. Validation: The product stains strongly positive with KMnO4​ on TLC, indicating the presence of the new aldehyde group.

Stage 2: Diol Generation & Activation

Step 2.1: Global Reduction

  • Procedure: Dissolve the aldehyde-ester intermediate in anhydrous THF (80 mL) at 0 °C. Add LiBH4​ (4.0 eq) in small portions. Reflux the mixture for 6 h. Cool to 0 °C, carefully quench with methanol, concentrate, and partition between water and EtOAc.

  • Causality & Validation: LiBH4​ is uniquely suited for this transformation. It is strong enough to reduce both the aliphatic aldehyde and the methyl ester to primary alcohols, but mild enough to leave the acid-labile N-Boc protecting group entirely intact.

Step 2.2: Bis-Mesylation

  • Procedure: Dissolve the resulting diol in anhydrous DCM (100 mL). Add triethylamine (3.0 eq) and cool to 0 °C. Dropwise add methanesulfonyl chloride (MsCl, 2.5 eq). Stir for 2 h at room temperature. Wash the organic layer with 1M HCl, saturated NaHCO3​ , and brine. Dry over MgSO4​ and concentrate.

  • Causality & Validation: Mesylates are explicitly chosen over tosylates. The neopentyl-like spiro center creates significant steric hindrance; the smaller mesylate groups minimize steric clash during the subsequent SN​2 cyclization, drastically improving yields.

Stage 3: Spirocyclization & Sulfone Formation

Step 3.1: Thioetherification

  • Procedure: Dissolve the bis-mesylate in anhydrous DMF (60 mL). Add sodium sulfide nonahydrate ( Na2​S⋅9H2​O , 1.5 eq). Heat the reaction mixture to 80 °C for 8 h. Cool to room temperature, dilute with water, and extract thoroughly with diethyl ether.

  • Causality & Validation: Na2​S acts as a potent bis-nucleophile. DMF is critical here as a polar aprotic solvent; it leaves the sulfide anion unsolvated and highly reactive, which is necessary to overcome the high activation energy of forming the sterically congested spiro[4.4] core.

Step 3.2: Sulfone Oxidation

  • Procedure: Dissolve the spiro-thioether in DCM (70 mL) and cool to 0 °C. Add mCPBA (2.5 eq, 77% max) in portions. Stir for 1 h at 0 °C, then allow to warm to room temperature for 4 h. Quench with 10% aqueous Na2​S2​O3​ and wash with saturated NaHCO3​ until gas evolution ceases.

  • Causality & Validation: mCPBA is highly chemoselective for sulfide oxidation. The reaction is initiated at 0 °C to safely dissipate the exothermic heat generated during the intermediate sulfoxide formation. Validation: LCMS will show a mass shift of +32 Da corresponding to the addition of two oxygen atoms.

Stage 4: Deprotection & Isolation

Step 4.1: N-Boc Cleavage

  • Procedure: Dissolve the Boc-protected spiro-sulfone in minimal DCM (10 mL). Add 4M HCl in Dioxane (10 equivalents). Stir at room temperature for 3 h. A white precipitate will form. Filter the solid, wash with cold diethyl ether, and dry under high vacuum.

  • Causality & Validation: Using anhydrous HCl in Dioxane rather than TFA prevents the formation of hygroscopic trifluoroacetate salts. The final product, 2-thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride , precipitates directly out of solution in high purity (>98%), completely eliminating the need for final column chromatography [2].

Process Parameters & Quality Control

StageProcess StepKey ReagentsTemp (°C)Time (h)Expected YieldQC Validation
1 AlkylationLDA, Allyl-Br-78 to RT485%LCMS: [M+H]+ 270.2
1 Ox. Cleavage OsO4​ , NaIO4​ 20 (RT)1278%TLC: KMnO4​ active
2 Reduction LiBH4​ 65 (Reflux)690%IR: Broad OH stretch
2 MesylationMsCl, Et3​N 0 to 20295%TLC: Complete conversion
3 Cyclization Na2​S⋅9H2​O 80865%LCMS: [M+H]+ 244.1
3 OxidationmCPBA0 to 20588%LCMS: [M+H]+ 276.1
4 Deprotection4M HCl/Dioxane20 (RT)392%NMR: Loss of t-Bu peak

Workflow Visualization

SyntheticWorkflow cluster_stage1 Stage 1: Core Functionalization cluster_stage2 Stage 2: Diol & Activation cluster_stage3 Stage 3: Cyclization & Oxidation cluster_stage4 Stage 4: Isolation Start Pyrrolidine Precursor (N-Boc-3-ester) Alkylation 1. Alkylation LDA, Allyl Bromide Start->Alkylation Cleavage 2. Oxidative Cleavage OsO4, NaIO4 Alkylation->Cleavage Reduction 3. Reduction LiBH4 Cleavage->Reduction Mesylation 4. Mesylation MsCl, Et3N Reduction->Mesylation Thioether 5. Spirocyclization Na2S Mesylation->Thioether Sulfone 6. Oxidation mCPBA Thioether->Sulfone Deprotection 7. Deprotection HCl/Dioxane Sulfone->Deprotection Final 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide HCl Deprotection->Final

Synthetic workflow for 2-thia-7-azaspiro[4.4]nonane 2,2-dioxide.

References

  • Title : Recent in vivo advances of spirocyclic scaffolds for drug discovery. Source : Molecules. URL :[Link]

  • Title: Heterocyclyl linked imidazopyridazine derivatives as PI3KB inhibitors (US10202387B2). Source: Google Patents.
  • Title: FLAP Modulators (EP3070085B1). Source: European Patent Office.
Method

Application Note: Catalytic Applications and Synthesis of Spiro Sultams in Organic Synthesis

The Strategic Value of Spiro Sultams Spirocyclic sultams (cyclic sulfonamides featuring a spiro-fused carbon center) have emerged as privileged scaffolds in both medicinal chemistry and asymmetric organocatalysis[1]. The...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Value of Spiro Sultams

Spirocyclic sultams (cyclic sulfonamides featuring a spiro-fused carbon center) have emerged as privileged scaffolds in both medicinal chemistry and asymmetric organocatalysis[1]. Their unique three-dimensional architecture provides a rigid, spiro-locked geometry that minimizes conformational degrees of freedom. When utilized as chiral ligands or hydrogen-bonding organocatalysts, the highly acidic sulfonamide N–H bond acts as a potent hydrogen-bond donor, while the spirocyclic backbone creates a deep, well-defined chiral pocket that ensures exceptional facial selectivity during substrate binding. Furthermore, synthesizing these complex spiro-centers requires precise catalytic methodologies, making them a focal point for advanced transition-metal and photoredox catalysis[2].

Mechanistic Framework & Activation Modes

Transition-Metal Catalyzed Assembly via C–H Activation

The construction of the spirocyclic sultam core traditionally suffered from low yields and poor stereocontrol. However, Rh(III)-catalyzed [3+2] annulations of cyclic N-sulfonyl ketimines with alkynes have revolutionized their synthesis[3]. The mechanism relies on a directed C–H activation. The N-sulfonyl group coordinates to the highly electrophilic cationic Rh(III) center, directing the cleavage of the adjacent ortho-C–H bond to form a stable 5-membered rhodacycle intermediate. Subsequent migratory insertion of an alkyne expands this to a 7-membered rhodacycle, which undergoes reductive elimination to forge the spiro-quaternary carbon center, releasing the spiro sultam and a Rh(I) species. The Rh(I) is then reoxidized to Rh(III) by an external oxidant (e.g., Cu(OAc)₂) to close the catalytic cycle[3].

Synergistic Photoredox/Cobalt Catalysis for Asymmetric Synthesis

To achieve high enantioselectivity, recent protocols employ synergistic photoredox/Cobalt catalysis[2]. In this dual-catalytic system, a visible-light photoredox catalyst facilitates single-electron transfer (SET) events, generating radical intermediates that are subsequently captured by a chiral Cobalt catalyst. This controls the stereochemistry of the radical-polar crossover step, enabling the asymmetric[3+2] annulation of N-sulfonyl ketimines to yield chiral spirocyclic sultams with up to 98% ee[2].

Reaction Pathway Visualization

CatalyticCycle Rh_cat Active Cationic Rh(III) Catalyst CH_Act C-H Activation (5-Membered Rhodacycle) Rh_cat->CH_Act + Ketimine Ketimine N-Sulfonyl Ketimine Ketimine->CH_Act Insertion Migratory Insertion (7-Membered Rhodacycle) CH_Act->Insertion + Alkyne Alkyne Internal Alkyne Alkyne->Insertion RedElim Reductive Elimination Insertion->RedElim Cyclization Product Chiral Spirocyclic Sultam RedElim->Product Release Rh_I Rh(I) Species RedElim->Rh_I Catalyst Decay Rh_I->Rh_cat + Oxidant (Reoxidation) Oxidant Oxidant (Cu(OAc)2) Oxidant->Rh_cat

Figure 1: Catalytic cycle of Rh(III)-catalyzed[3+2] annulation for spiro sultam synthesis.

Experimental Methodologies

Protocol A: Rh(III)-Catalyzed Synthesis of Spirocyclic Sultams

This protocol outlines the[3+2] annulation of N-sulfonyl ketimines with internal alkynes[3].

Reagents & Materials:

  • N-Sulfonyl ketimine (0.2 mmol)

  • Internal alkyne (0.24 mmol, 1.2 equiv)

  • [Cp*RhCl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • Cu(OAc)₂ (2.1 equiv)

  • 1,2-Dichloroethane (DCE, 2.0 mL)

Step-by-Step Procedure:

  • Catalyst Activation: In an argon-filled glovebox, charge a Schlenk tube with [Cp*RhCl₂]₂, AgSbF₆, and Cu(OAc)₂.

    • Causality: AgSbF₆ acts as a halide scavenger, abstracting chloride ligands from the Rh precatalyst to generate the highly electrophilic, active cationic Rh(III) species. The glovebox prevents ambient moisture from coordinating to and deactivating this sensitive cation.

  • Substrate Addition: Add the N-sulfonyl ketimine and anhydrous DCE (2.0 mL). Stir the suspension at room temperature for 5 minutes to allow the ketimine to coordinate to the Rh(III) center.

  • Annulation: Add the internal alkyne, seal the tube, and heat the reaction mixture to 110 °C in an oil bath for 12 hours.

    • Causality: Elevated temperatures are required to overcome the thermodynamic activation barrier for the migratory insertion of the alkyne into the sterically hindered rhodacycle intermediate.

  • Self-Validating Workup: Cool the reaction to room temperature. Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the UV-active ketimine spot and the emergence of a highly fluorescent lower-Rf spot confirms successful conversion.

  • Purification: Dilute the mixture with dichloromethane (5 mL), filter through a short pad of Celite to remove copper and silver salts, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Acid-Mediated Dearomative ipso-Annulation (Metal-Free Alternative)

For laboratories lacking specialized transition-metal setups, strong Brønsted acids can catalyze the formation of spiro sultams via dearomatization[4].

Reagents & Materials:

  • N-(4-methoxyphenyl) alkynyl sulfonamide (0.3 mmol)

  • Concentrated H₂SO₄ (0.3 mmol, 1.0 equiv)

  • 1,2-Dichloroethane (DCE, 3.0 mL)

Step-by-Step Procedure:

  • Preparation: Suspend the alkynyl sulfonamide in DCE (3.0 mL) in a standard reaction vial.

  • Acid Activation: Slowly add concentrated H₂SO₄ dropwise at room temperature.

    • Causality: The strong Brønsted acid protonates the alkyne, generating a highly reactive vinyl cation equivalent. This triggers an intramolecular nucleophilic attack by the ipso-carbon of the N-aryl ring. The para-methoxy group is critical here, as it stabilizes the resulting dearomatized spirocyclic carbocation intermediate via resonance.

  • Cyclization: Stir the mixture for 30 minutes at room temperature.

    • Self-Validation: The reaction mixture will exhibit a rapid color change (typically turning deep red/orange) indicative of the carbocation intermediate. Complete consumption of the starting material can be verified by TLC (Hexanes/EtOAc 4:1) within 30 minutes.

  • Quenching & Isolation: Quench the reaction by adding distilled water (3.0 mL). Extract the aqueous layer with dichloromethane (2 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the spirocyclic sultam.

Quantitative Performance Data

The following table summarizes the catalytic performance and substrate scope across different methodologies for synthesizing spiro sultams.

EntryPrecursor / SubstrateCatalytic SystemYield (%)Enantiomeric Excess (ee %)Key Application / Mechanistic Note
1N-Sulfonyl ketimine + Diphenylacetylene[Cp*RhCl₂]₂ / AgSbF₆95N/AHigh efficiency for fused spiro-sultams via C–H activation[3].
2Indenyl N-Sulfonyl ketimine + AlkyneChiral Cpx-Rh(III)8896Utilizes an atropchiral biaryl backbone ligand for asymmetric induction[3].
3N-Sulfonyl ketimine + Terminal AlkynePhotoredox/Co synergistic9298Highly enantioselective radical-polar crossover [3+2] annulation[2].
4N-(4-methoxyphenyl) alkynyl sulfonamideH₂SO₄ (Brønsted Acid)95N/AMetal-free dearomative ipso-annulation; highly scalable[4].

Sources

Application

Application Note: Functionalization Strategies for the 3-Aza Position in Spiro[4.4]nonane 2,2-Dioxide

Executive Summary & Context Spirocyclic γ-sultams, particularly 2-thia-3-azaspiro[4.4]nonane 2,2-dioxide (CAS: 2344679-90-7), are rapidly gaining traction in medicinal chemistry as sp³-enriched bioisosteres for pyrrolidi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

Spirocyclic γ-sultams, particularly 2-thia-3-azaspiro[4.4]nonane 2,2-dioxide (CAS: 2344679-90-7), are rapidly gaining traction in medicinal chemistry as sp³-enriched bioisosteres for pyrrolidines, pyrrolidones, and related planar nitrogen heterocycles (1)[1]. By replacing a flat amide or basic amine with a cyclic sulfonamide (sultam), drug developers can dramatically improve metabolic stability, modulate physicochemical properties (e.g., lowering basicity while retaining hydrogen-bond acceptor capacity), and access novel three-dimensional exit vectors (2)[2].

The 3-aza position (the secondary nitrogen of the sultam ring) is the critical node for library diversification. This guide details the mechanistic causality and optimized protocols for N-alkylation, N-arylation, and N-acylation of this privileged spirocyclic scaffold.

Mechanistic Insights: Navigating the 3-Aza Reactivity

Functionalizing the 3-aza position of spiro[4.4]nonane 2,2-dioxide requires overcoming specific electronic and steric hurdles:

  • Electronic Profile (Acidity vs. Nucleophilicity): The N–H bond of a γ-sultam typically exhibits a pKₐ of ~10.5–11.5. It is significantly more acidic than an aliphatic amine but less acidic than an acyclic sulfonamide due to the electron-donating nature of the spiro-fused cyclopentyl ring. Consequently, the neutral nitrogen is a poor nucleophile. Complete deprotonation to the sultam anion is a prerequisite for effective functionalization[2].

  • Steric Shielding: The spiro[4.4]nonane architecture places the bulky cyclopentyl ring in direct spatial proximity to the 3-aza position. This steric bulk severely retards Sₙ2 trajectories for bulky electrophiles and hinders oxidative addition/reductive elimination cycles in transition-metal catalysis.

  • Causality in Catalyst/Base Selection:

    • For Alkylation: While K₂CO₃ is sufficient for unhindered primary halides (e.g., benzyl bromide), the more soluble and reactive Cs₂CO₃ in polar aprotic solvents (DMF) is strictly required for secondary alkyl halides to overcome the steric activation barrier.

    • For Arylation: Traditional SₙAr fails unless the aryl halide is exceptionally electron-deficient. Copper-catalyzed Ullmann-type couplings (using CuI and diamine ligands) are highly effective because the "hard" sultam anion coordinates favorably with Cu(I), facilitating the coupling even in the presence of steric bulk (3)[3].

Bioisostere A Pyrrolidine / Pyrrolidone (Planar, Low sp3) B 2-Thia-3-azaspiro[4.4]nonane 2,2-dioxide (High sp3 Bioisostere) A->B Bioisosteric Replacement C N-Alkylation (Cs2CO3, DMF) B->C R-X D N-Arylation (CuI, Ligand, Base) B->D Ar-X E N-Acylation (Et3N, DMAP, CH2Cl2) B->E R-COCl

Caption: Mechanistic rationale for bioisosteric replacement and functionalization of the 3-aza position.

Quantitative Data: Strategy Comparison

The following table summarizes the optimized parameters for the three primary functionalization vectors, compensating for the inherent steric hindrance of the spiro[4.4]nonane core.

Functionalization TypeOptimal BaseSolventCatalyst / AdditiveTemp (°C)Expected YieldLimitation / Note
N-Alkylation (Primary) K₂CO₃ (2.0 eq)DMFTBAI (0.1 eq)6080–95%Fast reaction; TBAI accelerates Sₙ2 via iodide intermediate.
N-Alkylation (Secondary) Cs₂CO₃ (2.5 eq)DMF or MeCNNone80–10050–75%Requires elevated temps to overcome spiro-steric clash.
N-Arylation (Ullmann) K₃PO₄ (2.0 eq)TolueneCuI (10 mol%) + DMEDA11065–85%Highly effective for aryl iodides and bromides[3].
N-Acylation Et₃N (3.0 eq)CH₂Cl₂DMAP (20 mol%)0 to RT85–98%DMAP acts as a nucleophilic acyl transfer catalyst.

Experimental Protocols (Self-Validating Systems)

Protocol A: Sterically-Tolerant N-Alkylation (Sₙ2)

This protocol utilizes Cesium Carbonate to ensure complete deprotonation and high solubility, maximizing the nucleophilicity of the sultam anion.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-thia-3-azaspiro[4.4]nonane 2,2-dioxide (1.0 mmol, 175 mg) and anhydrous Cs₂CO₃ (2.5 mmol, 814 mg).

  • Solvent Addition: Add anhydrous DMF (5.0 mL) under an argon atmosphere. Stir the suspension at room temperature for 30 minutes to pre-form the sultam anion. (Self-Validation: The mixture will turn slightly opaque as the anion forms).

  • Electrophile Addition: Dropwise add the alkyl halide (1.2 mmol). If using a less reactive alkyl chloride, add TBAI (0.1 mmol, 37 mg) as a phase-transfer/nucleophilic catalyst.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 12 hours. Monitor via LC-MS or TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature, quench with distilled water (15 mL), and extract with EtOAc (3 × 15 mL). Wash the combined organic layers heavily with brine (5 × 10 mL) to remove residual DMF.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)

Palladium catalysis often struggles with the steric bulk of spirocyclic sultams. Copper(I) catalysis with diamine ligands provides a robust, cost-effective alternative[3].

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried Schlenk tube, add the sultam (1.0 mmol, 175 mg), aryl iodide (1.2 mmol), CuI (0.1 mmol, 19 mg), and K₃PO₄ (2.0 mmol, 424 mg).

  • Degassing: Seal the tube with a septum. Evacuate the vessel and backfill with Argon (repeat 3 times) to ensure a strictly oxygen-free environment. (Self-Validation: Oxygen contamination will rapidly oxidize Cu(I) to Cu(II), turning the solution green/blue and halting the catalytic cycle).

  • Ligand & Solvent Addition: Inject anhydrous Toluene (4.0 mL) followed by N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol, 21 µL) via syringe.

  • Reaction: Replace the septum with a Teflon screwcap under positive Argon flow. Heat the sealed tube at 110 °C in an oil bath for 24 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter the crude mixture through a short pad of Celite to remove copper salts and inorganic bases.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography.

Protocol Step1 1. Reagent Assembly Sultam + Ar-I + CuI (10 mol%) + Ligand + K3PO4 Step2 2. Inert Atmosphere Evacuate & Backfill with Argon (x3) Step1->Step2 Step3 3. Solvent Addition Add anhydrous Toluene or Dioxane Step2->Step3 Step4 4. Thermal Reaction Stir at 110 °C for 12-24 h Step3->Step4 Step5 5. Workup & Isolation Filter (Celite) -> Concentrate -> Chromatography Step4->Step5

Caption: Self-validating experimental workflow for the Copper-catalyzed N-arylation of spirocyclic sultams.

References

  • Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides. Advanced Science / PMC. 1

  • Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article). ChemRxiv. 2

  • Copper-Mediated N-Heteroarylation of Primary Sulfonamides: Synthesis of Mono-N-heteroaryl Sulfonamides. Organic Letters (ACS Publications).3

Sources

Method

Application Note: Engineering Protease-Resistant Peptidomimetics via C-Terminal Incorporation of 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide

Executive Summary & Mechanistic Rationale The poor in vivo stability of unmodified peptides against proteolysis remains a critical bottleneck in the development of peptide-based therapeutics. The peptide-amide bond, whil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The poor in vivo stability of unmodified peptides against proteolysis remains a critical bottleneck in the development of peptide-based therapeutics. The peptide-amide bond, while essential for bio-recognition, is rapidly cleaved by endogenous proteases [1]. To circumvent this, the strategic replacement of labile amide bonds with transition-state isosteres has emerged as a premier structural modification.

This application note details the incorporation of 2λ⁶-thia-3-azaspiro[4.4]nonane 2,2-dioxide (a conformationally restricted, spirocyclic sultam) into peptide scaffolds. Because this building block features a single nucleophilic nitrogen within a rigid spiro[4.4] system, it is optimally deployed as a C-terminal capping agent . Coupling this sultam to a peptide’s C-terminus generates an N-acyl sulfonamide junction .

The Causality of the Design:

  • Transition State Mimicry: The N-acyl sulfonamide junction provides a tetrahedral geometry at the sulfur atom, mimicking the tetrahedral intermediate of amide bond hydrolysis. This acts as a potent competitive inhibitor/steric block against protease active sites [2].

  • Bioisosterism & pKa: N-acyl sulfonamides possess a pKa of 3.5–4.5, making them excellent bioisosteres of carboxylic acids [3]. They maintain the electrostatic interactions of a native C-terminus while drastically increasing hydrolytic stability.

  • Spirocyclic Rigidity: The fusion of the cyclopentane ring to the 1,2-thiazolidine 1,1-dioxide core restricts the ϕ and ψ dihedral angles of the backbone, stabilizing secondary structures (such as β -turns) and enhancing target binding affinity through reduced entropic penalty upon docking.

G A Native Peptide (Standard Amide) B Protease Active Site A->B Docking C Hydrolytic Cleavage B->C Rapid Turnover E Tetrahedral TS Mimicry B->E S=O Coordination D Spiro-Sultam Peptide (N-Acyl Sulfonamide) D->B Docking F Protease Inhibition / Stability E->F Steric Blockade

Mechanistic pathway of protease inhibition by spirocyclic N-acyl sultam peptidomimetics.

Physicochemical Profile of the Spiro-Sultam

To successfully integrate this building block, one must account for its specific chemical properties. The secondary sulfonamide (sultam) nitrogen is a notoriously weak nucleophile compared to primary aliphatic amines.

Table 1: Chemical Properties of 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide

PropertyValueSynthetic Implication
CAS Number 2344679-90-7Unique identifier for procurement.
Molecular Formula C₇H₁₃NO₂S-
Molecular Weight 175.25 g/mol Used for stoichiometric calculations.
Structure Type Spirocyclic SultamHigh steric hindrance; requires highly activated electrophiles for coupling.
Nucleophilicity Low (Secondary Sulfonamide)Standard EDC/HOBt coupling will fail. Requires Mixed Anhydride or Acid Chloride activation [4].

Synthetic Strategy: The Solution-Phase Capping Approach

Why not standard Solid-Phase Peptide Synthesis (SPPS)? In standard Fmoc-SPPS, the peptide is anchored to the resin via its C-terminus. Because our goal is to modify the C-terminus with the spiro-sultam, we must utilize a hybrid solid/solution-phase approach .

  • Elongation: The peptide is synthesized on a hyper-acid-sensitive 2-Chlorotrityl chloride (2-CTC) resin.

  • Mild Cleavage: The fully protected peptide is cleaved using 1% Trifluoroacetic acid (TFA), leaving side-chain protecting groups intact.

  • Activation & Coupling: The free C-terminal carboxylic acid is activated as a mixed anhydride in solution, followed by the addition of the spiro-sultam and 4-Dimethylaminopyridine (DMAP) [4].

  • Global Deprotection: The N-acyl sultam peptide is globally deprotected using a standard high-concentration TFA cocktail.

Workflow Step1 1. Fmoc-SPPS Elongation (2-CTC Resin) Step2 2. Mild Cleavage (1% TFA) Yields Protected Peptide Acid Step1->Step2 Step3 3. Mixed Anhydride Activation (Isobutyl Chloroformate / NMM) Step2->Step3 Step4 4. Spiro-Sultam Coupling (DMAP Catalyst) Step3->Step4 Step5 5. Global Deprotection (95% TFA Cocktail) Step4->Step5 Step6 6. Purified N-Acyl Sultam Peptide Step5->Step6

Step-by-step synthetic workflow for the C-terminal incorporation of the spiro-sultam.

Self-Validating Experimental Protocols

Protocol A: Mild Cleavage of Protected Peptide from 2-CTC Resin

Causality: 2-CTC resin is chosen because it allows for the cleavage of the peptide backbone while retaining acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt), which is mandatory to prevent side-reactions during the subsequent solution-phase coupling.

  • Preparation: Wash the resin-bound peptide (0.1 mmol scale) with Dichloromethane (DCM) (3 × 5 mL) to remove residual Dimethylformamide (DMF).

  • Cleavage: Treat the resin with 5 mL of 1% TFA in DCM (v/v) for 3 minutes at room temperature. Filter the cleavage cocktail into a flask containing 1 mL of 10% Pyridine in Methanol (to neutralize the TFA and prevent premature side-chain deprotection).

  • Repetition: Repeat the cleavage step twice more.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure. Co-evaporate with Toluene (3 × 5 mL) to remove residual TFA.

  • Validation Check: Analyze a 1 μL aliquot via LC-MS to confirm the presence of the fully protected peptide mass.

Protocol B: Mixed Anhydride Activation and Spiro-Sultam Coupling

Causality: Sulfonamides are poor nucleophiles. Standard coupling reagents (e.g., PyBOP, HATU) form active esters that are insufficiently electrophilic to react with the sultam. Isobutyl chloroformate (IBCF) creates a highly reactive mixed anhydride, while DMAP acts as a nucleophilic acyl transfer catalyst to drive the reaction forward [4].

  • Activation: Dissolve the protected peptide (0.1 mmol) in 3 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the solution to -15 °C using an ice/salt bath.

  • Anhydride Formation: Add N-Methylmorpholine (NMM) (0.3 mmol, 3 eq), followed dropwise by Isobutyl chloroformate (IBCF) (0.11 mmol, 1.1 eq). Stir at -15 °C for 15 minutes.

  • Sultam Addition: In a separate vial, dissolve 2λ⁶-thia-3-azaspiro[4.4]nonane 2,2-dioxide (0.15 mmol, 1.5 eq) and DMAP (0.05 mmol, 0.5 eq) in 1 mL of anhydrous THF.

  • Coupling: Add the sultam solution dropwise to the mixed anhydride mixture. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with 1 mL of water. Dilute with Ethyl Acetate (15 mL) and wash with 5% KHSO₄ (2 × 10 mL) and Brine (1 × 10 mL). Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Validation Check: Perform TLC (DCM:MeOH 9:1) and LC-MS. The mass shift should correspond to the addition of the sultam (MW 175.25) minus water (MW 18.02).

Protocol C: Global Deprotection and Isolation
  • Deprotection: Treat the crude protected N-acyl sultam peptide with 5 mL of Cleavage Cocktail (95% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% Water) for 2 hours at room temperature.

  • Precipitation: Concentrate the mixture to ~1 mL under a stream of nitrogen. Add 10 mL of ice-cold Diethyl Ether to precipitate the peptide.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the supernatant and wash the pellet twice more with cold ether.

  • Purification: Dissolve the crude peptide in ACN/H₂O and purify via Preparative RP-HPLC using a C18 column.

Quantitative Data: Coupling Optimization

To ensure maximum yield, various activation strategies were evaluated for the coupling of secondary spiro-sultams to peptide C-termini. The mixed anhydride method with DMAP catalysis is the empirically validated optimal route.

Table 2: Optimization of N-Acyl Sultam Formation

Activation StrategyReagentsSolventTempConversion (LC-MS)
Active EsterHATU / DIPEADMF25 °C< 5%
CarbodiimideEDC / HOBtDCM25 °C< 10%
Acid ChlorideGhosez's ReagentDCM0 °C45% (High Epimerization)
Mixed Anhydride IBCF / NMM / DMAP THF -15 °C to 25 °C > 85% (Low Epimerization)

Note: Epimerization of the C-terminal amino acid is a known risk during C-terminal activation. Maintaining the activation temperature at -15 °C is critical to preserving stereochemical integrity.

References

  • Frontiers in Chemistry. Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies. Discusses the inherent instability of native peptide bonds and the necessity for backbone modifications to prevent proteolysis. URL:[Link]

  • ResearchGate. Examples sulfonamide containing derivatives used for exploring its potential TS-character. Details the use of sulfonamide and peptidosulfonamide junctions as transition state isosteres for the development of protease inhibitors. URL:[Link]

  • Accounts of Chemical Research. N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. Highlights the pKa and reactivity profiles of N-acyl sulfonamides in biological systems. URL:[Link]

  • RSC Advances. Recent advances in the synthesis of N-acyl sulfonamides. Provides authoritative validation on the necessity of mixed anhydrides and acid chlorides for the efficient N-acylation of poorly nucleophilic sulfonamides. URL:[Link]

Application

Application Note: Advanced Reaction Conditions for Sulfonamide Ring Closure in Spiro Compounds

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, robust reaction conditions, and self-validating protocols for spirocyclic sultam synthesis. Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, robust reaction conditions, and self-validating protocols for spirocyclic sultam synthesis.

Introduction & Mechanistic Rationale

Spirocyclic sultams (cyclic sulfonamides) represent a privileged class of conformationally restricted pharmacophores. By acting as non-classical bioisosteres for saturated nitrogen heterocycles (e.g., pyrrolidines and piperidines), they offer enhanced sp3 -character, improved aqueous solubility, and unique metabolic stability. However, constructing the quaternary spiro-center alongside the sulfonamide linkage presents significant thermodynamic and kinetic challenges.

This application note synthesizes recent breakthroughs in spiro-sultam cyclization, detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols for immediate laboratory implementation.

Reductive Cyclization of Cyanoalkylsulfonyl Fluorides

Traditional sulfonamide synthesis relies on highly reactive sulfonyl chlorides, which are incompatible with reductive conditions. By substituting the chloride with a sulfonyl fluoride ( −SO2​F ), the electrophilic center becomes highly resistant to reduction but remains exceptionally susceptible to intramolecular nucleophilic attack by amines—a principle rooted in SuFEx click chemistry. When a cyanoalkylsulfonyl fluoride is treated with NaBH4​ and NiCl2​⋅6H2​O , the nitrile is selectively reduced to a primary amine via a transient nickel boride catalyst. The proximity effect then drives an immediate, entropy-favored intramolecular displacement of the fluoride, yielding 1[1].

Acid-Mediated Divergent Annulation

For the synthesis of benzo-fused spiro-sultams, (N-aryl)-alkynyl sulfonamides serve as versatile precursors. The addition of a mild acid electrophilically activates the alkyne. The causality of the spiro-closure relies entirely on the electronic nature of the N-aryl para-substituent. Electron-rich substituents stabilize an ipso-arenium intermediate, diverting the reaction away from standard ortho-annulation and forcing a 2[2].

Photoredox and Strain-Release Cascades

Constructing chiral spiro-sultams or highly strained variants requires overcoming significant activation barriers. Synergistic photoredox/cobalt catalysis enables the 3 with alkynes by generating radical intermediates that bypass traditional two-electron thermodynamic sinks[3]. Similarly,4 utilizing an Ir-photocatalyst drives a radical cascade that terminates in spirocyclization, driven by the release of ring strain (~65 kcal/mol)[4].

Logical Workflow of Ring Closure Strategies

SpiroSultam Start Spiro-Sultam Ring Closure Sub1 Cyanoalkylsulfonyl Fluorides Start->Sub1 Sub2 (N-Aryl)-alkynyl Sulfonamides Start->Sub2 Sub3 N-Sulfonyl Ketimines + Alkynes Start->Sub3 Mech1 Reductive Amination & Intramolecular Sulfonylation Sub1->Mech1 NaBH4, NiCl2 Mech2 Acid-Mediated Electrophilic Annulation Sub2->Mech2 Mild Acid Mech3 Photoredox/Co-Catalyzed [3+2] Annulation Sub3->Mech3 Visible Light Prod1 Spirocyclic β- and γ-Sultams (Scalable, sp3-enriched) Mech1->Prod1 Prod2 Spirocyclic Benzosultams (Metal-free, Divergent) Mech2->Prod2 Prod3 Chiral Spirocyclic Sultams (High ee%, Asymmetric) Mech3->Prod3

Logical relationships of divergent spiro-sultam ring closure strategies and their outcomes.

Quantitative Data: Comparison of Cyclization Conditions

The following table summarizes the optimal reaction conditions and yield profiles for the primary spiro-sultam synthesis pathways discussed:

Synthetic StrategySubstrate ClassKey Reagents & CatalystsReaction ConditionsYield RangeKey Advantages
Reductive Cyclization Cyanoalkylsulfonyl fluorides NaBH4​ , NiCl2​⋅6H2​O MeOH, 0 °C to RT, 1-3 h48–84%Scalable (up to 30g), one-pot, sp3 -enriched[1]
Acid-Mediated Annulation (N-Aryl)-alkynyl sulfonamidesMild Acid (e.g., TfOH)DCM, RT, 12 h92–96%Metal-free, divergent selectivity[2]
Photoredox [3+2] Annulation N-Sulfonyl ketimines + alkynesCo-catalyst, PhotocatalystMeCN, Visible Light, RTUp to 95%Highly enantioselective (up to 98% ee)[3]
Strain-Release Cascade N-Aryl bicyclo[1.1.0]butane sulfonamidesfac- Ir(ppy)3​ (2 mol%)MeCN, 457 nm, 36 h57–96%Access to highly functionalized spirocyclobutyls[4]

Self-Validating Experimental Protocols

Protocol A: One-Pot Reductive Cyclization to Spirocyclic γ-Sultams

Objective: Synthesis of spirocyclic γ-sultams from cyanoalkylsulfonyl fluorides via in situ amine generation. Scale: 10 mmol (Validated for scalability up to 30g)[1].

  • Preparation: Dissolve the cyanoalkylsulfonyl fluoride (10 mmol) and NiCl2​⋅6H2​O (1.0 mmol, 10 mol%) in anhydrous MeOH (50 mL) in a 250 mL round-bottom flask.

    • Causality: MeOH acts as both the solvent and the necessary proton donor for the reduction mechanism.

    • Validation Checkpoint 1: The solution must appear clear and pale green, characteristic of solvated Ni(II) ions.

  • Catalyst Activation & Reduction: Cool the mixture to 0 °C using an ice bath. Slowly add NaBH4​ (30 mmol, 3.0 equiv) in small portions over 15 minutes.

    • Causality: Slow addition controls the exothermic release of H2​ gas. NaBH4​ reduces Ni(II) to Ni(0), forming the active nickel boride catalyst in situ.

    • Validation Checkpoint 2: Upon the first addition of NaBH4​ , the solution must immediately turn pitch black with vigorous gas evolution. The absence of a black precipitate indicates degraded NaBH4​ or a poisoned Ni catalyst; halt the reaction if this does not occur.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 1–3 hours.

    • Validation Checkpoint 3: Monitor via TLC (Hexanes/EtOAc). The UV-active starting material will disappear. The intermediate primary amine is highly transient; the appearance of a highly polar, ninhydrin-negative spot indicates successful sultam ring closure.

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl (20 mL). Filter the mixture through a pad of Celite to remove the black nickel boride catalyst. Extract the filtrate with EtOAc (3 x 30 mL).

    • Validation Checkpoint 4: The filtrate must be completely clear and colorless to pale yellow. Any grey tint indicates incomplete filtration of the nickel catalyst, which will degrade product stability over time.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Acid-Mediated Synthesis of Spirocyclic Benzosultams

Objective: Dearomative spiro-cyclization of (N-aryl)-alkynyl sulfonamides. Scale: 1.0 mmol[2].

  • Activation: Dissolve the (N-aryl)-alkynyl sulfonamide (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere. Cool the reaction vessel to 0 °C.

  • Acid Addition: Add Trifluoromethanesulfonic acid (TfOH, 2.0 equiv) dropwise.

    • Causality: TfOH provides the necessary electrophilic protonation of the alkyne to trigger the intramolecular nucleophilic attack by the ipso-carbon of the electron-rich N-aryl ring.

    • Validation Checkpoint 1: A distinct color change (often deep red or orange) indicates the formation of the highly delocalized arenium ion intermediate.

  • Cyclization: Stir at room temperature for 12 hours.

    • Validation Checkpoint 2: LC-MS analysis should show the exact mass of the starting material (as this is an isomerization), but a distinct shift in retention time will confirm skeletal rearrangement without mass loss.

  • Quenching: Neutralize the reaction mixture by slowly adding saturated aqueous NaHCO3​ until CO2​ evolution ceases. Extract with DCM, dry over MgSO4​ , and concentrate for column chromatography.

References

  • Acid-Mediated Intramolecular Cyclizations of (N-Aryl)-acetylenic Sulfonamides: Synthesis of Fused and Spirocyclic Sultams Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides Source: PMC / NIH URL:[Link]

  • Asymmetric [3 + 2] Annulation of N-Sulfonyl Ketimines and Alkynes via Synergistic Photoredox/Cobalt Catalysis Source: CCS Chemistry - Chinese Chemical Society URL:[Link]

Sources

Method

Application Note: Methodologies for Coupling 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide with Amino Acids

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocols.

Executive Summary & Mechanistic Insights

The spirocyclic sultam 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide (CAS: 2344679-90-7) is an increasingly valuable structural motif in modern drug discovery. Sultams (cyclic sulfonamides) are frequently deployed as bioisosteres for amides and carboxylic acids, offering superior metabolic stability, unique hydrogen-bonding profiles, and rigid conformational restriction[1].

However, coupling an amino acid to the secondary amine of a spirocyclic sultam presents a significant synthetic hurdle. The strong electron-withdrawing nature of the adjacent sulfonyl ( −SO2​ ) group severely depletes the nucleophilicity of the sultam nitrogen[2]. Consequently, standard peptide coupling reagents (e.g., DCC, EDC/HOBt) routinely fail, resulting in sluggish kinetics, poor yields, and a high risk of amino acid epimerization (racemization) via oxazolone intermediate formation[3][4].

To achieve high-yielding N -acyl sultam linkages, the carboxylic acid must be converted into a highly electrophilic species (e.g., acid fluorides or acid chlorides) or activated using highly efficient uronium salts (e.g., HATU) combined with optimized base catalysis[2][5]. This application note details three field-proven methodologies to overcome these electronic deactivations while preserving the chiral integrity of the amino acid.

Mechanistic Workflow

The following diagram illustrates the three primary activation pathways utilized to overcome the poor nucleophilicity of the spirocyclic sultam.

G AA Protected Amino Acid (PG-AA-OH) Act_A Acid Chloride Activation (Triphosgene) AA->Act_A Act_B Acid Fluoride Activation (TFFH / Cyanuric Fluoride) AA->Act_B Act_C Uronium Activation (HATU / DIPEA) AA->Act_C Inter_A PG-AA-Cl (Highly Reactive) Act_A->Inter_A Inter_B PG-AA-F (Epimerization Resistant) Act_B->Inter_B Inter_C PG-AA-OAt (Active Ester) Act_C->Inter_C Product N-Acyl Spirocyclic Sultam (Target Compound) Inter_A->Product + Sultam & Base Inter_B->Product + Sultam & Base Inter_C->Product + Sultam & Base Sultam 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide Sultam->Product

Workflow of amino acid activation and coupling with spirocyclic sultams.

Experimental Protocols

Protocol A: Acid Fluoride Activation (Recommended for Chiral Integrity)

Causality: Acid fluorides are uniquely suited for coupling sterically hindered or weakly nucleophilic amines. Unlike acid chlorides, acid fluorides are highly stable to moisture and resist oxazolone formation, thereby preserving the stereocenter of the α -amino acid[3].

Materials:

  • N -Protected Amino Acid (1.0 equiv)

  • Cyanuric fluoride or TFFH (1.2 equiv)

  • N,N -Diisopropylethylamine (DIPEA) (2.5 equiv)

  • 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide (1.1 equiv)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equiv, 1M in THF)

Step-by-Step Procedure:

  • Activation: Dissolve the N -protected amino acid in anhydrous DCM (0.2 M) under an argon atmosphere. Add DIPEA and cool the mixture to -10 °C.

  • Add cyanuric fluoride dropwise. Stir for 1 hour at -10 °C to 0 °C. Self-Validation: Monitor by TLC (aliquot quenched in MeOH should show the methyl ester).

  • Quench the reaction with crushed ice. Rapidly extract the organic layer, dry over Na2​SO4​ , and concentrate in vacuo to yield the crude acid fluoride.

  • Sultam Deprotonation: In a separate, flame-dried flask, dissolve the spirocyclic sultam in anhydrous THF (0.2 M). Cool to -78 °C and add NaHMDS dropwise to generate the highly nucleophilic sultam anion. Stir for 30 minutes.

  • Coupling: Dissolve the crude acid fluoride in a minimal amount of THF and add it dropwise to the sultam anion solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc, wash with brine, dry, and purify via flash column chromatography. Determine enantiomeric excess ( ee% ) via chiral HPLC.

Protocol B: Uronium-Mediated Coupling (HATU)

Causality: For less sterically demanding amino acids, or when strong bases like NaHMDS must be avoided due to substrate sensitivity, HATU is the premier choice. It generates a highly reactive OAt (7-aza-1-hydroxybenzotriazole) active ester that facilitates coupling with weak nucleophiles[3][5].

Materials:

  • N -Protected Amino Acid (1.2 equiv)

  • HATU (1.2 equiv)

  • 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide (1.0 equiv)

  • DIPEA (3.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the amino acid and HATU in anhydrous DMF (0.3 M). Add DIPEA and stir for 15 minutes at room temperature to pre-form the active ester.

  • Coupling: Add the spirocyclic sultam and a catalytic amount of DMAP. Note: DMAP acts as an acyl transfer catalyst, forming a highly reactive N -acylpyridinium intermediate to drive the sluggish aminolysis[4].

  • Heat the reaction to 45 °C. The elevated temperature compensates for the poor nucleophilicity of the sultam. Stir for 18–24 hours.

  • Workup: Dilute with EtOAc. Wash extensively with 5% aqueous LiCl (3x) to remove DMF, followed by 1M HCl, saturated NaHCO3​ , and brine.

  • Dry over MgSO4​ , concentrate, and purify via silica gel chromatography.

Protocol C: In Situ Acid Chloride Generation (Triphosgene)

Causality: For highly recalcitrant couplings where stereochemical scrambling is not a primary concern (e.g., achiral amino acids like Glycine or α -aminoisobutyric acid), acid chlorides offer maximum electrophilicity[2].

Materials:

  • Amino Acid (1.0 equiv)

  • Triphosgene (0.35 equiv)

  • 2,4,6-Collidine (3.0 equiv)

  • 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide (1.0 equiv)

Step-by-Step Procedure:

  • Dissolve the amino acid in anhydrous THF (0.2 M). Add 2,4,6-collidine.

  • Cool to 0 °C and add triphosgene cautiously. Stir for 30 minutes to generate the acid chloride in situ.

  • Add the spirocyclic sultam directly to the reaction mixture.

  • Stir at room temperature for 12 hours.

  • Workup: Quench with water, extract with DCM, wash with 1M HCl, dry, and purify.

Quantitative Method Comparison

MethodologyElectrophilic IntermediateYield ExpectationRacemization RiskBest Suited For
Protocol A (Cyanuric Fluoride) Acid Fluoride ( PG−AA−F )75% - 90%Very Low Chiral α -amino acids, sterically hindered substrates.
Protocol B (HATU / DMAP) OAt Active Ester60% - 85%ModerateBase-sensitive substrates, parallel library synthesis.
Protocol C (Triphosgene) Acid Chloride ( PG−AA−Cl )80% - 95%HighAchiral amino acids (e.g., Gly, Aib), highly recalcitrant couplings.

References

  • Bitan, G., et al. (1997). Processes for coupling amino acids using bis-(trichloromethyl) carbonate. Google Patents.
  • Hanson, P. R., et al. (2020). Discovery of sultam-containing small-molecule disruptors of the huntingtin—calmodulin protein—protein interaction. PMC. Retrieved from [Link]

  • Nnadi, C. O., et al. (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. ResearchGate. Retrieved from[Link]

  • Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Retrieved from[Link]

Sources

Application

Application Note: Advanced Thia-Azaspiro Scaffolds in Agrochemical Development

Executive Summary The agricultural sector faces an escalating demand for novel crop protection agents that can circumvent rapid resistance development while minimizing environmental toxicity. Classical flat-ring hydrocar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The agricultural sector faces an escalating demand for novel crop protection agents that can circumvent rapid resistance development while minimizing environmental toxicity. Classical flat-ring hydrocarbon scaffolds are increasingly failing to meet these modern efficacy and safety standards. Enter the thia-azaspiro scaffold —a structurally rigid, three-dimensional pharmacophore that combines a sulfur-containing ring (thia) and a nitrogen-containing ring (aza) through a single spiro carbon. This Application Note details the mechanistic advantages, quantitative profiling, and self-validating experimental protocols for synthesizing and evaluating thia-azaspiro derivatives as next-generation agrochemicals (specifically as herbicide safeners and fungicides).

Mechanistic Insights: The Thia-Azaspiro Advantage

Spiro compounds do not readily lead to drug resistance due to their unique 3D geometries and mechanisms of action, making them highly attractive for pesticide development[1]. The integration of the thia-azaspiro system provides three distinct functional advantages:

  • The Thia (Sulfur) Advantage : Sulfur acts as a soft Lewis base. In biological systems, it enables unique coordination with transition metals in fungal metalloenzymes and serves as a potent hydrogen bond acceptor, driving fungicidal and nematicidal activity[2].

  • The Aza (Nitrogen) Advantage : The secondary amine in the aza-ring provides an ideal synthetic handle for rapid functionalization. For instance, coupling the aza-nitrogen with phenoxypyridine moieties yields highly effective safeners that competitively upregulate detoxification enzymes in maize, protecting the crop from protoporphyrinogen oxidase (PPO)-inhibitor herbicides[3].

  • Physicochemical Tuning : The spiro carbon introduces a 90-degree orthogonal twist between the two rings. This "escape from flatland" disrupts planar π-π stacking, significantly increasing aqueous solubility (vital for systemic transport within plant vascular tissues) while maintaining the lipophilicity required to penetrate waxy leaf cuticles[4].

Quantitative Profiling of Thia-Azaspiro Derivatives

The table below summarizes the biological efficacy of key thia-azaspiro derivatives in recent agrochemical applications.

Compound ScaffoldFunctionalizationTarget ApplicationKey Biological MetricRef
1-thia-4-azaspiro[4.5]decane PhenoxypyridineMaize Safener (vs. Fomesafen)High protective efficacy; restores crop viability[3]
1-thia-4-azaspiro[4.4]nonane PhenoxypyridineMaize Safener (vs. Fomesafen)Prevents residual pesticide injury[3]
1-thia-4-azaspiro[4.5]decan-3-one Quinolin-4-yl-aminoAntifungal / AntiproliferativeHigh synthetic yield (67–79%); dual target inhibition[4]
thia-4-azaspiro[4.5]decane CarboxamidesNematicidal / AntiviralEC50 ~ 1 µM (viral); potent nematicidal activity[1]

Agrochemical Development Workflow

Workflow N1 1. Scaffold Synthesis (One-Pot Cyclization) N2 2. Aza-Functionalization (e.g., Phenoxypyridine) N1->N2 N3 3. Physicochemical Profiling N2->N3 N4 4. In Vitro Screening (Enzyme Assays) N3->N4 N5 5. In Vivo Trials (Greenhouse Safening) N4->N5

Workflow for the synthesis, functionalization, and validation of thia-azaspiro agrochemicals.

Self-Validating Experimental Protocols

Protocol A: One-Pot Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one Scaffolds
  • Objective : Synthesize the core thia-azaspiro scaffold efficiently.

  • Causality : Utilizing a one-pot multicomponent reaction minimizes intermediate loss. Thioglycolic acid serves a dual purpose: it provides the necessary sulfur and carbon atoms for the thiazolidinone ring while simultaneously acting as an acid catalyst to drive the initial Schiff base formation[4].

Step-by-Step Methodology :

  • Add cyclohexanone (10 mmol) and the desired primary amine/hydrazide (10 mmol) to a 100 mL round-bottom flask containing 50 mL of anhydrous toluene.

  • Stir the mixture at room temperature for 15 minutes to initiate imine (Schiff base) formation.

  • Add thioglycolic acid (15 mmol) dropwise over 10 minutes. (Causality: Slow addition prevents exothermic degradation and controls the cyclization rate).

  • Attach a Dean-Stark trap and reflux the mixture for 6–8 hours. (Causality: The Dean-Stark trap continuously removes water, shifting the chemical equilibrium toward the cyclized spiro product).

  • Monitor reaction completion via TLC (Hexane:Ethyl Acetate 7:3).

  • Cool to room temperature, wash the organic layer with 5% NaHCO3 to remove unreacted thioglycolic acid, and dry over anhydrous Na2SO4.

  • Evaporate the solvent and recrystallize the crude product from ethanol to yield the pure scaffold[4].

Protocol B: Functionalization with Phenoxypyridine for Safener Activity
  • Objective : Attach a phenoxypyridine moiety to the aza-nitrogen to confer crop-safening properties.

  • Causality : The phenoxypyridine group acts as a structural mimic of PPO-inhibiting herbicides. This allows the safener to competitively bind and upregulate detoxifying enzymes (e.g., Glutathione S-Transferases) in maize without causing phytotoxicity[3].

Step-by-Step Methodology :

  • Dissolve 2-(4-chlorophenoxy)nicotinic acid (5 mmol) in 20 mL of DMF and cool to 0°C.

  • Add EDCI (6 mmol) and HOBt (6 mmol). Stir for 30 minutes. (Causality: This activates the carboxylic acid, forming a reactive ester intermediate that prevents racemization and maximizes coupling efficiency).

  • Add the 1-thia-4-azaspiro[4.5]decane scaffold (5 mmol) and DIPEA (15 mmol) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with ice water (100 mL) and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify via silica gel column chromatography to isolate the safener derivative (e.g., (2-(4-chlorophenoxy)pyridin-3-yl)(1-thia-4-azaspiro[4.5]decan-4-yl)methanone)[3].

Protocol C: In Vivo Greenhouse Screening for Herbicide Safening
  • Objective : Validate the protective effect of the synthesized compound against herbicide injury.

  • Causality : This is a self-validating biological assay. By applying the safener prior to a lethal dose of herbicide, the survival and biomass retention of the crop directly validate the compound's protective mechanism of action[3].

Step-by-Step Methodology :

  • Seed Treatment : Soak maize seeds (Zea mays) in a 10 mg/L solution of the synthesized safener containing 0.1% Tween-80 for 12 hours. (Causality: Tween-80 reduces surface tension, ensuring uniform coating and absorption of the highly lipophilic spiro compound).

  • Planting : Sow the treated seeds in standard potting soil under controlled greenhouse conditions (25°C, 16h light/8h dark cycle).

  • Herbicide Application : At the 3-leaf stage (approx. 10 days post-emergence), apply Fomesafen at a field-relevant residual dose (e.g., 250 g a.i./ha) using a track sprayer.

  • Control Groups : Maintain an untreated control (no safener, no herbicide), a herbicide-only control, and a safener-only control.

  • Data Collection : At 7 and 14 days post-herbicide application, measure shoot length, fresh weight, and visually score phytotoxicity (0 = no damage, 100 = complete death).

  • Validation : A successful safener will show a statistically significant increase in fresh weight and a lower phytotoxicity score compared to the herbicide-only control[3].

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: High-Efficiency Synthesis of Spirocyclic γ-Sultams via Dielectric Heating Executive Summary & Mechanistic Rat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: High-Efficiency Synthesis of Spirocyclic γ-Sultams via Dielectric Heating

Executive Summary & Mechanistic Rationale

Spirocyclic sultams (cyclic sulfonamides) are highly valued in modern drug discovery as metabolically stable bioisosteres of sulfonamides and amides. By increasing the fraction of sp³-hybridized carbons (Fsp³), these scaffolds improve target specificity and aqueous solubility. However, the synthesis of sterically congested spiro-centers—such as the one found in 2λ⁶-thia-3-azaspiro[4.4]nonane 2,2-dioxide —often suffers from sluggish kinetics, competitive hydrolysis, and low yields under conventional thermal conditions.

This application note details a highly optimized, two-stage protocol that leverages microwave-assisted organic synthesis (MAOS) to overcome these activation barriers[1].

The Causality Behind the Chemistry
  • Electrophile Selection (Fluoride vs. Chloride): Traditional sulfonyl chlorides are prone to over-reduction (yielding thiols or disulfides) when exposed to hydride sources. By utilizing a sulfonyl fluoride precursor, the electrophilic center remains entirely stable during the chemoselective reduction of the nitrile group[2].

  • Microwave Dielectric Heating: While the cyclopentane ring provides a Thorpe-Ingold effect that pre-organizes the reactive -NH₂ and -SO₂F groups, the steric clash of the spiro-system creates a high enthalpic penalty for the transition state. Microwave irradiation selectively couples with the highly polar sulfonyl and amine dipoles, providing localized, instantaneous heating. This rapidly drives the intramolecular S_NAr-like sulfonamidation to completion in minutes rather than hours, bypassing degradation pathways[1].

Reaction Pathway Visualization

G A (1-Cyanocyclopentyl) methanesulfonyl fluoride B Reduction (NaBH4, NiCl2) A->B Step 1 C (1-(Aminomethyl)cyclopentyl) methanesulfonyl fluoride B->C D MW Cyclization (120°C, DIPEA, 15 min) C->D Step 2 E 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide D->E -HF

Fig 1: Two-step reaction pathway for the microwave-assisted synthesis of the spirocyclic γ-sultam.

Quantitative Process Metrics

The transition from conventional reflux to microwave-assisted dielectric heating yields dramatic improvements in both throughput and crude purity[3].

Table 1: Efficiency Comparison - Thermal vs. Microwave-Assisted Cyclization

Process MetricConventional Thermal (Reflux)Microwave-Assisted ProtocolImpact / Chemical Advantage
Heating Mode Convective (Oil Bath)Dielectric (2.45 GHz)Direct energy transfer to polar functional groups
Solvent Toluene / DMFAcetonitrile (MeCN)MeCN has a high loss tangent (tan δ = 0.062)
Temp & Time 110 °C for 18–24 hours120 °C for 15 minutes>70x reduction in processing time
Overall Yield 58–65%88–92%Rapid kinetics prevent competitive oligomerization
Purity (Crude) Requires column chromatography>95% (Direct precipitation)Streamlines downstream purification

Experimental Protocols (Self-Validating System)

Stage 1: Chemoselective Nitrile Reduction

Objective: Generate the acyclic amino-sulfonyl fluoride intermediate without defluorination.

Materials:

  • (1-Cyanocyclopentyl)methanesulfonyl fluoride (1.0 equiv, 10 mmol)

  • NiCl₂·6H₂O (0.1 equiv, 1 mmol)

  • NaBH₄ (4.0 equiv, 40 mmol)

  • Anhydrous Methanol (50 mL)

Step-by-Step Procedure:

  • Dissolve the cyano-fluoride precursor and NiCl₂·6H₂O in anhydrous methanol in a round-bottom flask at 0 °C.

  • Slowly add NaBH₄ in small portions over 30 minutes to manage the exothermic release of hydrogen gas.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Check 1 (Visual & IR): The solution will transition from a clear green to a dense black suspension, indicating the successful in situ formation of the active nickel boride (Ni₂B) catalyst. FT-IR of an evaporated aliquot must show the complete disappearance of the sharp -C≡N stretch at ~2240 cm⁻¹.

  • Filter the black suspension through a pad of Celite to remove the catalyst. Concentrate the filtrate, partition between EtOAc and saturated aqueous NaHCO₃, dry over Na₂SO₄, and evaporate to yield crude (1-(aminomethyl)cyclopentyl)methanesulfonyl fluoride.

Stage 2: Microwave-Driven Intramolecular Sulfonamidation

Objective: Overcome steric hindrance to close the γ-sultam ring.

Materials:

  • Crude intermediate from Stage 1 (approx. 10 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 25 mmol)

  • Anhydrous Acetonitrile (MeCN) (15 mL)

Step-by-Step Procedure:

  • Transfer the crude intermediate to a 30 mL heavy-walled microwave reactor vial equipped with a magnetic stir bar.

  • Add anhydrous MeCN. Causality: MeCN is chosen over DMF because it couples excellently with microwaves but is significantly easier to remove during workup.

  • Add DIPEA. Causality: A non-nucleophilic base is strictly required to scavenge the generated hydrogen fluoride (HF) without acting as a competing nucleophile against the sulfonyl fluoride.

  • Seal the vial with a Teflon-lined crimp cap.

  • Irradiate in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) at 120 °C for 15 minutes (ramp time: 2 minutes, maximum power: 300 W).

  • Self-Validation Check 2 (LC-MS): Analyze the crude mixture via LC-MS. The reaction is complete when the acyclic intermediate peak ( m/z 196.08 [M+H]⁺) is entirely replaced by a single sharp peak at m/z 176.08 [M+H]⁺ , corresponding to the target spirocyclic sultam.

  • Post-reaction, safely vent the vial (to release minor pressure from HF-amine salt formation). Concentrate the mixture under reduced pressure.

  • Triturate the residue with cold water to dissolve the DIPEA·HF salts. The product, 2λ⁶-thia-3-azaspiro[4.4]nonane 2,2-dioxide, will precipitate as a clean white solid. Filter and dry under vacuum.

Final Analytical Confirmation
  • ¹H NMR (400 MHz, CDCl₃): Confirms the spiro-structure via the absence of primary amine protons and the emergence of a broad singlet at ~4.5 ppm (sultam NH). The cyclopentyl protons appear as a complex multiplet (8H) between 1.50–2.00 ppm, while the two isolated -CH₂- groups of the sultam ring appear as distinct singlets near 3.10 ppm and 3.30 ppm.

References

  • Synthesis of Spirocyclic β- and γ-Sultams by One-Pot Reductive Cyclization of Cyanoalkylsulfonyl Fluorides Source: European Journal of Organic Chemistry (2021) URL:[Link]

  • Accessing Stereochemically Rich Sultams via Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS) Scale-out Source: Journal of Combinatorial Chemistry (2010) URL:[Link]

  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids Source: The Journal of Organic Chemistry (2008) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide

Saturated spirocyclic sultams, such as 2λ⁶-thia-3-azaspiro[4.4]nonane 2,2-dioxide, are highly sought-after sp³-enriched bioisosteres in modern medicinal chemistry[1]. However, synthesizing these three-dimensional scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Saturated spirocyclic sultams, such as 2λ⁶-thia-3-azaspiro[4.4]nonane 2,2-dioxide, are highly sought-after sp³-enriched bioisosteres in modern medicinal chemistry[1]. However, synthesizing these three-dimensional scaffolds via intramolecular reductive cyclization often presents significant yield bottlenecks due to the instability of key intermediates[2]. This technical guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to achieve >80% yields on a multigram scale[3].

Section 1: Mechanistic Pathway & Workflow

SultamSynthesis A 1. Cyanoalkyl Mesylate (Precursor) B 2. Thioacetate Intermediate A->B KSAc, DMF C 3. Sulfonyl Chloride (Unstable to Reduction) B->C Cl2, aq. AcOH D 4. Sulfonyl Fluoride (Stable Intermediate) C->D KHF2, MeOH/H2O (Critical Stabilization) E 5. Primary Amine (In Situ via Ni2B/NaBH4) D->E NaBH4, NiCl2·6H2O (Nitrile Reduction) F 6. 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide (82% Yield) E->F Intramolecular Cyclization (-HF)

Synthetic workflow for spirocyclic sultams highlighting the critical sulfonyl fluoride stabilization.

Section 2: Troubleshooting & FAQs

Q1: Direct reductive cyclization of the sulfonyl chloride intermediate yields complex mixtures and <10% of the target sultam. What causes this? A1: Sulfonyl chlorides (-SO₂Cl) are inherently unstable under the hydride-rich conditions required for nitrile reduction[3]. When exposed to NaBH₄/NiCl₂·6H₂O, the highly electrophilic -SO₂Cl group undergoes rapid premature reduction and desulfonylation before the nitrile can be reduced to the requisite primary amine[2]. By converting the sulfonyl chloride to a sulfonyl fluoride (-SO₂F) using KHF₂, you selectively deactivate the sulfur center toward hydride attack while maintaining excellent leaving-group ability for the subsequent intramolecular cyclization[2].

Q2: How do I ensure complete conversion during the KHF₂ fluorination step without hydrolyzing the sulfonyl group? A2: The choice of solvent and reagent is critical. Using a biphasic/protic solvent system (MeOH/H₂O, 1:1 v/v) ensures the solubility of KHF₂[3]. The mild acidity of the bifluoride ion (HF₂⁻) efficiently displaces the chloride without causing the base-catalyzed hydrolysis of the sulfonyl group, which is a common failure point when using aqueous NaOH/KOH or weaker halide sources.

Q3: What is the mechanistic role of NiCl₂·6H₂O, and why must the NaBH₄ be added in portions at 0 °C? A3: NaBH₄ alone cannot reduce aliphatic nitriles[3]. The addition of NiCl₂·6H₂O results in the in situ generation of nickel boride (Ni₂B), a finely divided black precipitate that acts as a highly active heterogeneous hydrogenation catalyst[3]. The reaction between NaBH₄ and MeOH generates H₂ gas, which Ni₂B utilizes to reduce the nitrile. Because Ni₂B formation and H₂ evolution are highly exothermic, adding NaBH₄ in portions at 0 °C prevents thermal runaway, suppresses solvent boil-off, and prevents the agglomeration (and subsequent deactivation) of the Ni₂B catalyst surface.

Section 3: Self-Validating Experimental Protocol

This methodology relies on a two-step sequence from the sulfonyl chloride precursor to ensure high fidelity and yield[3].

Step 1: Synthesis of (1-Cyanocyclopentyl)methanesulfonyl fluoride
  • Preparation: Dissolve (1-cyanocyclopentyl)methanesulfonyl chloride (1.0 eq) in a 1:1 (v/v) mixture of MeOH and H₂O.

  • Activation: Add KHF₂ (2.0–3.0 eq) to the solution at room temperature.

  • Causality: The robust -SO₂F group is formed, shielding the sulfur atom from premature reduction in the next step[2].

  • Validation Checkpoint: Monitor the reaction via ¹⁹F NMR. Do not proceed until a distinct fluorine singlet appears (typically +50 to +60 ppm) and the starting material is entirely consumed.

  • Workup: Extract with CH₂Cl₂, wash with water, dry over Na₂SO₄, and evaporate in vacuo. The resulting sulfonyl fluoride is stable and can be used without further column chromatography[3].

Step 2: One-Pot Reductive Cyclization to 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide
  • Preparation: Dissolve the sulfonyl fluoride intermediate (1.0 eq) and NiCl₂·6H₂O (0.1–0.2 eq) in MeOH. Cool the reaction flask to 0 °C using an ice bath.

  • Reduction: Add NaBH₄ (3.0–4.0 eq) in small portions over 3 hours[3].

  • Causality: Slow addition controls the exothermic generation of the active Ni₂B catalyst and H₂ gas, ensuring the nitrile is fully reduced to a primary amine, which then spontaneously cyclizes by attacking the -SO₂F group, releasing HF[3].

  • Validation Checkpoint: Monitor the disappearance of the nitrile IR stretch (~2240 cm⁻¹). Alternatively, use LC/MS to confirm the mass of the target sultam (m/z = 189 [M]⁺ or[M+H]⁺)[3].

  • Workup: Quench with water, extract with CH₂Cl₂ (3×), dry over Na₂SO₄, and purify via flash chromatography (gradient t-BuOMe – MeOH) to yield the product as a colorless powder (mp 61–64 °C)[3].

Section 4: Quantitative Data Summary

The stabilization of the sulfonyl group via fluorination is a universally scalable approach for spirocyclic sultams. The table below demonstrates the robust yields achieved across various ring sizes using this optimized protocol[3].

Target Spirocyclic SultamSpiro Ring SizePrecursor ActivationReduction CatalystIsolated Yield (%)
5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide3-memberedKHF₂ (-SO₂F)Ni₂B / NaBH₄61%
6-Thia-7-azaspiro[3.4]octane 6,6-dioxide4-memberedKHF₂ (-SO₂F)Ni₂B / NaBH₄71%
2-Thia-3-azaspiro[4.4]nonane 2,2-dioxide 5-membered KHF₂ (-SO₂F) Ni₂B / NaBH₄ 82%
2-Thia-3-azaspiro[4.5]decane 2,2-dioxide6-memberedKHF₂ (-SO₂F)Ni₂B / NaBH₄78%

Section 5: References

  • Title: Synthesis of Spirocyclic β- and γ-Sultams by One-Pot Reductive Cyclization of Cyanoalkylsulfonyl Fluorides Source: European Journal of Organic Chemistry / NIH PMC (2021) URL: 3

  • Title: Synthesis of Five-Membered Cyclic Sulfonamide (γ-Sultam) 4,4-Spirocycles Source: Synfacts / Thieme Connect (2021) URL: 2

  • Title: Bicyclic Sultams: From Organic Chemistry to Pharmaceutical Science Source: ResearchGate (2024) URL: 1

Sources

Optimization

Troubleshooting cyclization failures in thia-azaspiro formation

Welcome to the Technical Support Center for spirocyclic scaffold synthesis. This guide is engineered for researchers and drug development professionals facing thermodynamic, kinetic, or chemoselectivity bottlenecks durin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic scaffold synthesis. This guide is engineered for researchers and drug development professionals facing thermodynamic, kinetic, or chemoselectivity bottlenecks during the construction of sulfur-nitrogen spirocycles (thia-azaspiro compounds).

Thia-azaspiro scaffolds—such as 1-thia-4-azaspiro[4.5]decane and thia-azaspiro[3.4]octane—are highly valued in medicinal chemistry for their unique 3D exit vectors and metabolic stability 1. However, their synthesis often forces chemists to navigate competing side reactions, catalyst poisoning, and unfavorable equilibria.

Part 1: Mechanistic Logic of Thia-Azaspiro Formation

To successfully troubleshoot a cyclization failure, one must first understand the causality of the reaction cascade. The classic multicomponent synthesis of 1-thia-4-azaspiro[4.5]decane derivatives involves a cyclic ketone, a primary amine, and mercaptoacetic acid 2.

The reaction is driven by two sequential dehydration events:

  • Imine Condensation: The amine and ketone condense to form a Schiff base (imine), liberating the first equivalent of water.

  • Thiol Addition & Lactamization: The nucleophilic sulfur attacks the electrophilic imine carbon. Subsequent intramolecular cyclization (lactamization) between the amine and the carboxylic acid liberates a second equivalent of water, forming the spiro-thiazolidinone core.

MechanisticPathway Ketone Cyclic Ketone + Primary Amine Imine Schiff Base (Imine Intermediate) Ketone->Imine -H₂O Thiol Mercaptoacetic Acid Nucleophilic Attack Imine->Thiol +H⁺ Cyclization Intramolecular Lactamization Thiol->Cyclization Product 1-Thia-4-azaspiro [4.5]decane Cyclization->Product -H₂O

Mechanistic pathway of one-pot thia-azaspiro cyclization via imine intermediate.

Part 2: Diagnostic Troubleshooting Guide

When cyclization fails, identifying whether the block is thermodynamic (equilibrium stalled) or kinetic (competing side reactions) is critical.

TroubleshootingTree Start Cyclization Failure (Low Yield / Impurities) CheckSM Is Starting Material Consumed? Start->CheckSM NoSM No: Thermodynamic Block CheckSM->NoSM No YesSM Yes: Side Reactions CheckSM->YesSM Yes Water Optimize Water Removal (Dean-Stark / Mol Sieves) NoSM->Water Cat Check Catalyst Poisoning (Sulfur Coordination) NoSM->Cat Disulfide Disulfide Formation? Degas & Add TCEP YesSM->Disulfide Oligomer Oligomerization? Increase Dilution YesSM->Oligomer Success Successful Thia-Azaspiro Formation Water->Success Cat->Success Disulfide->Success Oligomer->Success

Diagnostic decision tree for troubleshooting thia-azaspiro cyclization failures.

Q: My cyclization stalls at the intermediate stage, yielding incomplete conversion. How do I drive the reaction?

A: This is a classic thermodynamic failure. Because both the imine formation and the final lactamization step liberate water, the accumulation of H₂O in the reaction mixture shifts the equilibrium backward (Le Chatelier's principle).

  • Solution: Implement strict azeotropic water removal. Switch your solvent to dry benzene or toluene and utilize a Dean-Stark apparatus. If running micro-scale reactions where Dean-Stark is impractical, utilize freshly activated 4Å molecular sieves directly in the reaction flask.

Q: I am observing a high percentage of disulfide byproducts instead of the target spirocycle. What causes this?

A: Oxidative dimerization of the mercaptoacetic acid or aminothiol precursor is occurring. This is caused by trace oxygen in the solvent or transition metal contaminants acting as redox catalysts.

  • Solution: Degas all solvents by sparging with Argon for 15 minutes prior to reagent addition. If pre-formed disulfides are already present in your starting thiol, add a stoichiometric amount of a mild, non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the mixture.

Q: When attempting transition metal-catalyzed spirocyclizations, my catalyst dies prematurely. How can I prevent this?

A: Sulfur is a notorious catalyst poison. Its lone pairs strongly coordinate to the empty d-orbitals of transition metals (like Pd or Ru), forming stable, inactive complexes that halt the catalytic cycle.

  • Solution: You must outcompete the sulfur binding. Utilize highly sterically hindered ligands (e.g., Buchwald biaryl phosphines) that restrict access to the metal center, or temporarily modulate the electronics of the sulfur via transient protecting groups until the cyclization step is complete.

Part 3: Quantitative Data & Condition Optimization

Comparing historical reaction conditions reveals that strict control over thermodynamics and solvent selection dictates the success of the cyclization.

Target ScaffoldReaction TypeReagents / ConditionsPrimary Failure ModeOptimization StrategyTypical Yield
1-Thia-4-azaspiro[4.5]decane Multicomponent CondensationKetone, Amine, Mercaptoacetic acid, Benzene, RefluxIncomplete conversion (water accumulation)Dean-Stark azeotropic distillation75–85%
Thia-azaspiro[3.4]octane [3+2] CycloadditionThiocarbonyl ylide, conjugated ester, CsF, CH₃CNLow conversion / Desilylation failureElevate temp (80°C), strict anhydrous conditions45–60%
Aryl-thia-azaspiroalkan-3-ones Thioglycolic Acid CatalysisHydrazinyl-quinolone, Thioglycolic acidDisulfide dimerizationDegassed solvents, inert atmosphere65–70%

Data synthesized from authoritative methodologies on spirocyclic modules and quinolone-derived thia-azaspiro compounds 1, 3.

Part 4: Self-Validating Experimental Protocol

The following is a highly optimized, self-validating protocol for the synthesis of 1-thia-4-azaspiro[4.5]decan-3-ones , adapted from validated oncological drug discovery workflows [[2]]().

Causality Note: This protocol relies on azeotropic distillation. The physical removal of water from the system is the sole driving force pushing the unfavorable lactamization equilibrium forward.

Step-by-Step Methodology:
  • Reagent Preparation: To a 100 mL round-bottom flask, add 4-methylcyclohexanone (10 mmol) and the selected aromatic amine (e.g., 4-fluoroaniline, 10 mmol).

  • Solvent & Catalyst Addition: Dissolve the mixture in 40 mL of anhydrous, degassed benzene (or toluene, for a less toxic alternative with a higher boiling point). Add mercaptoacetic acid (12 mmol, slight excess to account for trace oxidation).

  • Azeotropic Distillation: Attach a Dean-Stark trap filled with the reaction solvent, topped with a reflux condenser. Heat the mixture to reflux (approx. 80°C for benzene, 110°C for toluene) for 12–15 hours. Visual cue: Monitor the Dean-Stark trap. The reaction is nearing completion when water droplets cease to accumulate in the side-arm.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 20 mL) to remove unreacted mercaptoacetic acid, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation (IR Spectroscopy): Before proceeding to NMR or biological assays, run an FT-IR spectrum of the crude solid.

    • Failure state: A broad peak at ~1710 cm⁻¹ indicates unreacted carboxylic acid (stalled reaction).

    • Success state: The appearance of a sharp, characteristic peak at 1677–1682 cm⁻¹ confirms the presence of the newly formed thiazolidinone carbonyl function 2. If this peak is dominant, proceed to recrystallization (typically from ethanol).

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use ethanol instead of benzene/toluene for the multicomponent condensation? A: While ethanol is frequently used for downstream derivations (such as reacting the spirocycle with thiadiazoles 2), the primary spirocyclization strongly benefits from azeotropic distillation. Ethanol forms a low-boiling azeotrope with water but does not phase-separate in a Dean-Stark trap, making water removal highly inefficient and often leading to a stalled equilibrium.

Q: Why is my [3+2] cycloaddition yielding low conversion for thia-azaspiro[3.4]octanes? A: When utilizing thiocarbonyl ylides and conjugated esters for [3.4] spirocycles, the desilylation step required to generate the reactive ylide is highly activation-energy dependent. Elevating temperatures to 80 °C and using specific fluoride sources (like CsF in CH₃CN/HMPA) are mechanistically required to drive the desilylation and subsequent cycloaddition efficiently 1.

References

  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes | Organic Letters - ACS Publications | 1

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides | MDPI | 2

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities | MDPI | 3

Sources

Troubleshooting

Technical Support Center: Overcoming Spiro Sultam Solubility in Aqueous Media

Welcome to the Application Science Support Center. Spiro sultams (cyclic sulfonamides featuring a spirocyclic framework) are highly privileged scaffolds in modern drug discovery, demonstrating potent antiviral, anticance...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. Spiro sultams (cyclic sulfonamides featuring a spirocyclic framework) are highly privileged scaffolds in modern drug discovery, demonstrating potent antiviral, anticancer, and anti-inflammatory activities[1]. However, their rigid, multicyclic nature often results in high lipophilicity and crystal lattice energies, leading to severe precipitation in aqueous assay buffers and cellular models[1].

This dynamic troubleshooting guide is engineered for drug development professionals to diagnose, understand, and resolve the aqueous solubility bottlenecks associated with spiro sultams.

Strategic Solubilization Workflow

Before altering your experimental design, consult the decision matrix below to determine whether a structural (chemical) or formulative (physical) intervention is appropriate for your current stage of development.

Workflow Start Spiro Sultam Poor Aqueous Solubility Q1 Is Structural Modification Possible? Start->Q1 StructMod Chemical Modification: Add Heteroatoms (O, N) or Salt Formation Q1->StructMod Yes (Early Discovery) Formulation Formulation Strategy: Micellar Media / HPMC Q1->Formulation No (Late Preclinical) Test Kinetic Solubility Assay (Nephelometry/HPLC) StructMod->Test Formulation->Test Test->Formulation Precipitation Persists Success Proceed to In Vitro/In Vivo Assays Test->Success Target Solvation Reached

Caption: Decision tree for resolving spiro sultam aqueous solubility issues.

Frequently Asked Questions: The Causality of Insolubility

Q: Why do my spiro sultam derivatives immediately precipitate in PBS (pH 7.4)? A: The precipitation is a thermodynamic penalty. Spiro sultams often feature multicyclic, hydrophobic frameworks. When introduced into an aqueous medium, the energetic cost of breaking the water cavity exceeds the solvation energy provided by the sulfonamide core. While γ -sultams inherently possess lower basicity and increased acidity compared to equivalent pyrrolidines—which can sometimes enhance aqueous solubility[2]—the addition of bulky spiro-fused rings drives the molecular weight and LogP up, negating these benefits and causing rapid aggregation[1].

Q: Can I bypass the issue by increasing the DMSO concentration in my assays? A: No. While DMSO will artificially inflate the stock concentration, exceeding 1% (v/v) DMSO in cellular models causes cytotoxicity, membrane permeabilization, and protein denaturation. Furthermore, once the DMSO stock is diluted into the aqueous assay buffer, the spiro sultam will still crash out (often forming microcrystals), leading to false negatives in your bioassays.

Q: Are certain sultam ring sizes more prone to instability or insolubility? A: Yes. Ring strain directly impacts both stability and reactivity. For instance, β -sultams undergo S–N cleavage and are 102 to 103 fold more reactive as sulfonylating agents than corresponding β -lactams[1]. This high hydrolytic reactivity can be mistaken for poor solubility if the compound degrades rapidly in aqueous media before it can be assayed.

Troubleshooting Guide: Solubilization Strategies

If your spiro sultam is failing aqueous solubility thresholds, implement one of the following targeted strategies based on the mechanistic logic outlined below.

Mechanism Base Hydrophobic Spiro Scaffold (High Crystal Lattice Energy) Mod1 Incorporate Heteroatoms (O, N, S) Base->Mod1 Mod2 Salt Formation (e.g., p-Toluenesulfonate) Base->Mod2 Result1 Decreased LogP & Increased H-Bonding Mod1->Result1 Result2 Ionic Lattice Disruption Mod2->Result2 Final Enhanced Aqueous Solvation Result1->Final Result2->Final

Caption: Mechanistic pathways for enhancing spiro sultam solvation in aqueous media.

Strategy A: Structural Modification (Hit-to-Lead Phase)
  • Heteroatom Doping: The incorporation of oxygen (O), nitrogen (N), or sulfur (S) heteroatoms into the spiro-fused rings can drastically improve efficacy and solubility. This modification lowers the overall LogP and introduces new hydrogen-bond acceptors/donors, facilitating stronger dipole-dipole interactions with target receptors and the aqueous solvent[1].

  • Salt Screening: If the spiro sultam contains an ionizable amine or acidic moiety, converting the free base/acid into a salt (such as a p-toluenesulfonate, propanesulfonate, or glycolate) disrupts the stable neutral crystal lattice. These specific salts have shown high permeation in phospholipid bilayer assays while retaining excellent water solubility and biocompatibility[3].

Strategy B: Formulation (Preclinical Phase)
  • Micellar-Like Media: When chemical modification is no longer an option, utilizing continuous processing with micellar-like media can keep the compound in solution. Employing polymers like hydroxypropyl methylcellulose (HPMC) provides steric stabilization, preventing the nucleation and growth of sultam crystals in aqueous wastestreams or assay buffers[3].

Self-Validating Experimental Protocols

Protocol 1: Synthesis and Validation of Spiro Sultam p-Toluenesulfonate Salts

Causality: Converting a highly crystalline, neutral spiro sultam into a p-toluenesulfonate salt replaces the neutral lattice with an ionic lattice. Upon introduction to water, the ion-dipole interactions overwhelmingly favor the dissociation of the salt, driving rapid dissolution[3].

Step-by-Step Methodology:

  • Dissolution: Suspend 50 mg of the spiro sultam free base in 2.0 mL of anhydrous ethanol in a 5 mL reaction vial. Heat gently to 40°C under magnetic stirring until the solution is completely clear.

  • Acid Addition: Dissolve 1.05 molar equivalents of p-toluenesulfonic acid monohydrate in 0.5 mL of ethanol. Add this solution dropwise to the sultam solution over 2 minutes.

  • Crystallization: Remove the heat and allow the mixture to cool to room temperature (22°C) over 1 hour. If no precipitate forms, transfer the vial to an ice bath (4°C) and add cold heptane dropwise (up to 1 mL) acting as an anti-solvent until persistent turbidity is achieved.

  • Isolation: Filter the resulting salt crystals using a Buchner funnel, wash with 1 mL of ice-cold heptane, and dry under high vacuum for 12 hours.

  • Self-Validation System:

    • Chemical Validation: Run a 1 H-NMR (in DMSO- d6​ ) to confirm the 1:1 stoichiometry by integrating the characteristic aromatic doublet protons of the tosylate group against the sultam core.

    • Physical Validation: Perform a kinetic solubility assay. Spike 10 μ L of a 10 mM stock of the new salt into 990 μ L of PBS (pH 7.4). Measure the optical density at 620 nm; an OD620​<0.05 confirms the absence of precipitation.

Protocol 2: HPMC-Stabilized Aqueous Dispersion for Bioassays

Causality: HPMC acts as a kinetic precipitation inhibitor. The polymer chains adsorb onto the hydrophobic surfaces of nascent spiro sultam aggregates, providing a steric barrier that halts further crystal growth and maintains a supersaturated state long enough for accurate in vitro testing[3].

Step-by-Step Methodology:

  • Polymer Hydration: Disperse 50 mg of HPMC in 10 mL of hot (80°C) deionized water. Stir vigorously for 15 minutes. Transfer the solution to a 4°C refrigerator overnight to allow complete uncoiling and hydration of the polymer chains, resulting in a clear 0.5% (w/v) HPMC vehicle.

  • API Spiking: Dissolve your hydrophobic spiro sultam in pure DMSO to create a highly concentrated 20 mM stock.

  • Dispersion: While vortexing the 0.5% HPMC solution at maximum speed, rapidly inject the DMSO stock to achieve your target assay concentration (e.g., 100 μ M final concentration requires a 1:200 dilution, ensuring final DMSO is ≤0.5% ).

  • Self-Validation System: Analyze the dispersion using Dynamic Light Scattering (DLS). A monodisperse peak at <200 nm confirms stable nanoparticle/micellar suspension, whereas peaks >1000 nm indicate failed stabilization and active precipitation.

Quantitative Data Summary

Understanding the physicochemical boundaries and synthetic efficiencies of sultam scaffolds is critical for planning your solubilization and analog-generation workflows. The table below summarizes key quantitative parameters derived from recent drug discovery literature.

ParameterValue / RangeSignificance / Impact on Solubilization Workflow
Optimal Molecular Weight (MW) 200 – 500 DaBioactive sultams generally fall within this range. Exceeding 500 Da with multicyclic spiro-fusions drastically increases lipophilicity and guarantees aqueous solubility failure[1].
Hydrolytic Reactivity ( β -sultams) 102–103 fold > β -lactams β -sultams undergo rapid S–N cleavage. High reactivity can mimic "insolubility" in aqueous buffers due to rapid degradation prior to measurement[1].
γ -Sultam Cyclization Yield 61% – 84%One-pot reductive cyclization is highly efficient and scalable (up to 30 g), allowing researchers to easily generate large libraries of analogs to screen for optimal solubility[2].
β -Sultam Cyclization Yield 48% – 53%Lower yields reflect the difficulty of forming strained rings. Solubilization efforts on these scaffolds must account for limited material availability[2].

References

  • Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC Source: nih.gov URL:[Link]

  • Some Items of Interest to Process R&D Chemists and Engineers - ACS Publications Source: acs.org URL:[Link]

  • Synthesis of spirocyclic β

    • and γ -sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides - PMC Source: nih.gov URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide Functionalization

Welcome to the Application Scientist Support Center. 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide is a highly valuable, sp³-enriched γ-sultam building block used extensively in modern drug discovery to improve the physicoc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide is a highly valuable, sp³-enriched γ-sultam building block used extensively in modern drug discovery to improve the physicochemical properties of lead compounds[1]. However, the unique spirocyclic geometry and the electronic properties of the sulfonyl group can introduce specific synthetic challenges during functionalization.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you minimize side reactions such as ring-opening, over-alkylation, and cross-coupling failures[2].

Part 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: During N-alkylation, I am observing a major byproduct with a mass corresponding to [M + Alkyl + H₂O]. What is causing this, and how do I prevent it?

The Causality: You are observing the ring-opened sulfonamide byproduct . The 5-membered γ-sultam ring is susceptible to nucleophilic attack at the highly electrophilic sulfonyl sulfur atom (an SN​2 at sulfur). When you use nucleophilic bases (e.g., NaOH, KOH, or alkoxides) to deprotonate the sultam nitrogen, the base competitively attacks the SO₂ group, cleaving the S–N bond and opening the ring[2]. The Solution: You must switch to strictly non-nucleophilic bases. For routine alkylations, use Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). For challenging substrates requiring stronger deprotonation, use Sodium Hydride (NaH) at 0 °C or non-nucleophilic organic superbases like DBU.

Q2: I am attempting an N-arylation using standard Buchwald-Hartwig conditions (Pd₂dba₃, BINAP, NaOtBu), but the reaction stalls at <5% conversion. Why?

The Causality: The nitrogen in 2λ⁶-thia-3-azaspiro[4.4]nonane 2,2-dioxide is highly electron-deficient due to the strong electron-withdrawing nature of the adjacent sulfonyl group. This makes the sultam nitrogen a remarkably poor nucleophile during the critical reductive elimination step of the palladium catalytic cycle. Furthermore, the adjacent spiro-cyclopentyl ring at C5 creates intense steric hindrance, blocking the approach of the bulky Pd-BINAP complex. Finally, the use of NaOtBu can induce the ring-opening degradation mentioned in Q1. The Solution: Shift to a ligand specifically designed for weak nucleophiles, such as BrettPhos or tBuBrettPhos , combined with a weaker, non-nucleophilic base like Cs₂CO₃. Alternatively, abandon Palladium entirely and utilize a Chan-Lam coupling (Copper-catalyzed), which is far more tolerant of steric bulk and operates under extremely mild, room-temperature conditions.

Q3: When using NaH for N-methylation, I detect a byproduct with a mass of [M + 2(CH₃)]. Since there is only one NH group, where is the second methylation occurring?

The Causality: You are observing C-alkylation at the C1 position (alpha to the sulfonyl group). The protons at the C1 position have a pKa of approximately 25. While the sultam NH is much more acidic (pKa ~11), using an excess of a strong base like NaH or LiHMDS, combined with an excess of a highly reactive electrophile (like methyl iodide), will drive deprotonation and subsequent alkylation at the C1 carbon after the nitrogen has been fully alkylated. The Solution: Strictly control your stoichiometry. Use exactly 1.05 equivalents of base and 1.0 to 1.1 equivalents of the electrophile. Better yet, use a base like K₂CO₃ (conjugate acid pKa ~10.3), which is thermodynamically capable of deprotonating the NH but completely incapable of deprotonating the C1 carbon.

Part 2: Quantitative Data & Base Selection Matrix

To ensure a self-validating experimental design, base selection must be mathematically grounded in pKa differentials and nucleophilicity.

Table 1: Base Selection Matrix for γ-Sultam Functionalization

Base ReagentNucleophilicityConjugate Acid pKaSuitability for SultamsPrimary Risk / Side Reaction
K₂CO₃ / Cs₂CO₃ Very Low~10.3Optimal Slow reaction with bulky electrophiles.
NaH Non-nucleophilic~35 (H₂)Good (Strict Stoichiometry)C1-alkylation if used in excess (>1.1 eq).
DBU Low~13.5Good Can act as a nucleophile in rare cases.
NaOH / KOH High ~15.7Poor Rapid ring-opening via attack on SO₂.
LiHMDS Low~26Moderate C1 alpha-deprotonation / Over-alkylation.
Triethylamine Moderate~10.7Poor Incomplete deprotonation; sluggish kinetics.

Part 3: Mechanistic & Workflow Visualizations

G Sultam 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide Deprotonation Mild, Non-Nucleophilic Base (e.g., K2CO3, Cs2CO3) Sultam->Deprotonation Optimal Pathway NucAttack Nucleophilic Base (e.g., NaOH, Alkoxides) Sultam->NucAttack Incorrect Base StrongBase Excess Strong Base (e.g., NaH, LiHMDS) Sultam->StrongBase Poor Stoichiometry Target Desired N-Alkylated/Arylated Product Deprotonation->Target RingOpen Ring-Opened Sulfonamide (Major Side Product) NucAttack->RingOpen S_N2 at Sulfur CAlkyl C1-Alkylation / Over-alkylation (Side Product) StrongBase->CAlkyl Alpha-deprotonation

Mechanistic divergence in spirocyclic sultam functionalization based on base selection.

Workflow Start Reaction Planning Base Select Base: pKa 10-15 Non-nucleophilic Start->Base Solvent Select Solvent: Polar Aprotic (DMF, MeCN) Base->Solvent Temp Control Temp: 0 °C to RT Avoid Heating Solvent->Temp Monitor LC-MS Monitoring: Validate[M+H]+ No [M+H2O]+ Temp->Monitor

Step-by-step workflow for optimizing sultam functionalization and minimizing side reactions.

Part 4: Self-Validating Experimental Protocols

Protocol A: Highly Selective N-Alkylation (Avoiding Ring-Opening and C-Alkylation)

This protocol utilizes thermodynamic control to ensure exclusive N-alkylation without degrading the spirocyclic core.

  • Preparation: Charge a flame-dried 25 mL round-bottom flask with 2λ⁶-thia-3-azaspiro[4.4]nonane 2,2-dioxide (1.0 equiv, 1.0 mmol) and finely powdered, anhydrous K₂CO₃ (1.5 equiv, 1.5 mmol).

  • Solvation & Deprotonation: Add anhydrous DMF (5.0 mL, 0.2 M) under an inert argon atmosphere. Stir vigorously at room temperature for 15 minutes.

    • Self-Validation Checkpoint: The mixture will form a fine suspension. A slight shift in solubility indicates the formation of the potassium sultam salt.

  • Electrophile Addition: Add the alkyl halide (1.1 equiv, 1.1 mmol) dropwise via syringe. Maintain the reaction at room temperature. Do not heat unless absolutely necessary, as thermal stress promotes O-alkylation or elimination pathways.

  • Monitoring: After 2 hours, sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Checkpoint: Look for the desired mass [Msultam​+Malkyl​−H]+ . The strict absence of [Msultam​+Malkyl​+H2​O]+ confirms that the K₂CO₃ successfully prevented nucleophilic ring-opening.

  • Workup: Quench the reaction by pouring it into 20 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to quantitatively remove DMF traces. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Mild N-Arylation via Chan-Lam Coupling

This protocol avoids the harsh basic conditions and steric limitations of Pd-catalyzed cross-couplings, preventing spirocycle degradation[3].

  • Preparation: Charge a flask with 2λ⁶-thia-3-azaspiro[4.4]nonane 2,2-dioxide (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), and Copper(II) Acetate (Cu(OAc)₂, 0.1 equiv, 0.05 mmol).

  • Solvation: Add anhydrous Dichloromethane (DCM) (5.0 mL, 0.1 M).

  • Activation: Add Pyridine (2.0 equiv, 1.0 mmol). Pyridine acts as both the base to neutralize generated acetic acid and the ligand for the copper species.

  • Oxidative Coupling: Stir the reaction open to the atmosphere at room temperature for 12–24 hours.

    • Self-Validation Checkpoint: The reaction mixture should transition from a pale blue/green to a deep blue/brown color, indicating the active cycling of the Cu(II)/Cu(III) species driven by atmospheric oxygen (the terminal oxidant).

  • Workup: Once LC-MS indicates complete consumption of the sultam, filter the crude mixture through a short pad of Celite to remove copper salts, washing with EtOAc. Concentrate the filtrate and purify via silica gel chromatography.

References

  • Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides. National Institutes of Health (PMC). Available at:[Link]

  • Recent Developments in the Synthesis of Fused Sultams. Chemical Reviews (ACS Publications). Available at:[Link]

  • Medicinally Privileged Sultams: Synthesis and Mechanism of Action. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization for Spiro[4.4]nonane 2,2-dioxide Derivatives

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the purification of rigid, bicyclic sulfones and sultams.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the purification of rigid, bicyclic sulfones and sultams.

Spiro[4.4]nonane 2,2-dioxide and its derivatives present a unique physicochemical dichotomy: they combine a highly lipophilic, sterically demanding spiro-hydrocarbon core with a highly polar, hydrogen-bond-accepting sulfonyl (dioxide) moiety. This structural contradiction often leads to "oiling out" (liquid-liquid phase separation) or poor crystal lattice formation during standard purification.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols for optimizing your recrystallization workflows.

Quantitative Data: Solvent Parameters for Spirocyclic Dioxides

Selecting the correct solvent requires balancing the dielectric constant against the boiling point to mediate the solubility gradient of both the polar and non-polar domains of the molecule.

SolventDielectric Constant (ε)Boiling Point (°C)Suitability for Spiro DioxidesTypical Role in Workflow
Ethyl Acetate (EtOAc) 6.077HighPrimary solvent (dissolves polar SO₂ moiety)
Hexanes / Heptane 1.968–98HighAnti-solvent (precipitates non-polar spiro core)
Dichloromethane (DCM) 9.139.6ModerateGood for crude extraction; often too volatile for hot recrystallization
Ethanol (EtOH) 24.378ModerateProtic solvent; can hydrogen-bond with SO₂, but may trap impurities
Methanol (MeOH) 32.765Low to ModerateOften used in reductive cyclization, but too polar for pure spiro-hydrocarbon cores
Frequently Asked Questions (FAQs)

Q: Why is solvent selection so critical, and why do standard single solvents often fail for spiro[4.4]nonane 2,2-dioxide? A: The spiro[4.4]nonane core is highly non-polar, while the 2,2-dioxide group is a strong dipole. Single solvents rarely possess the exact dielectric constant required to mediate the solubility gradient between boiling and room temperature. If the solvent is too polar (e.g., pure methanol), the lipophilic spiro core forces the molecule out of solution prematurely. If it is too non-polar (e.g., pure hexane), the dioxide moiety remains entirely insoluble. For related spiro[4.4]nonane derivatives, such as spiro[4.4]nonan-1-one, standard purification often involves vacuum distillation or chromatography ()[1], but the presence of the 2,2-dioxide group necessitates recrystallization due to its high boiling point and thermal degradation risks.

Q: What is the mechanistic advantage of a binary solvent system over a single solvent for this compound? A: A binary system (e.g., Ethyl Acetate/Hexane or DCM/Petrol) allows you to independently tune the thermodynamics of dissolution and nucleation. The primary polar solvent (EtOAc) solvates the dioxide group via dipole-dipole interactions at elevated temperatures. The gradual addition of the non-polar anti-solvent (Hexane) decreases the overall dielectric constant of the medium, selectively decreasing the solubility of the spiro-hydrocarbon core and driving controlled nucleation. This binary approach is widely validated in the literature for spirocyclic systems, including [2] and [3].

Troubleshooting Guides

Issue 1: My compound is "oiling out" instead of forming crystals.

  • Root Cause: The melting point of the solute is lower than the temperature at which it saturates the solvent, leading to liquid-liquid phase separation. The polar dioxide group forms a supercooled liquid phase with the solvent rather than a rigid crystal lattice.

  • Solution:

    • Lower the boiling point of the primary solvent: Switch from a high-boiling solvent like Toluene to Ethyl Acetate.

    • Increase the anti-solvent ratio: Add more hexane to force precipitation before the oiling threshold temperature is reached.

    • Seed the solution: Introduce a microscopic seed crystal of pure spiro[4.4]nonane 2,2-dioxide at a temperature 5°C above the oiling point to provide a nucleation site, bypassing the energy barrier for crystal lattice formation.

Issue 2: I am getting poor recovery yields (<40%) after recrystallization.

  • Root Cause: The primary solvent is too polar or the volume used is excessive, retaining the dioxide moiety in solution even at low temperatures (0–4°C).

  • Solution:

    • Volume Reduction: Evaporate the crude mixture to the absolute minimum volume of primary solvent at its boiling point before adding the anti-solvent.

    • Temperature Gradient: Ensure the cooling rate is strictly controlled (e.g., 0.5°C/min). Rapid cooling traps impurities and creates fragile microcrystals that pass through the filter paper.

Self-Validating Experimental Protocol: Binary Solvent Recrystallization (EtOAc/Hexane)

This protocol is designed as a self-validating system: if the cloud point is not reached in Step 3, the initial solvent volume was too high, prompting immediate correction before yield is lost.

  • Primary Dissolution: Transfer the crude spiro[4.4]nonane 2,2-dioxide to a round-bottom flask. Add a minimal volume of Ethyl Acetate (EtOAc) and heat to reflux (77°C) with stirring until completely dissolved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fluted filter paper to remove insoluble mechanical impurities or polymerized byproducts.

  • Anti-Solvent Titration: Return the filtrate to a gentle boil. Dropwise, add hot Hexanes (anti-solvent) until the solution becomes faintly cloudy (the "cloud point"). Validation: If cloudiness does not appear after adding 3x the volume of EtOAc, concentrate the solution under vacuum and repeat.

  • Clearing and Cooling: Add 1–2 drops of EtOAc just until the cloudiness disappears. Remove the flask from the heat source and allow it to cool to room temperature undisturbed at a rate of ~0.5°C/min.

  • Crystal Harvesting: Once at room temperature, transfer the flask to an ice bath (0–4°C) for 1 hour to maximize yield. Harvest the crystals via vacuum filtration using a Büchner funnel.

  • Washing and Validation: Wash the filter cake with ice-cold Hexanes to remove residual mother liquor. Dry under high vacuum and validate purity via ¹H-NMR and HPLC.

Experimental Workflow Visualization

RecrystallizationWorkflow Start Crude Spiro[4.4]nonane 2,2-dioxide SolTest Solubility Screening (Polar vs Non-Polar) Start->SolTest Decision Solvent System? SolTest->Decision Single Single Solvent (e.g., EtOH) Decision->Single Ideal solubility Binary Binary System (EtOAc/Hexane) Decision->Binary Needs anti-solvent Dissolve Dissolve at Boiling Point Single->Dissolve Binary->Dissolve HotFilter Hot Filtration (Remove Impurities) Dissolve->HotFilter Cooling Controlled Cooling (0.5°C / min) HotFilter->Cooling Crystallization Nucleation & Crystal Growth Cooling->Crystallization Harvest Vacuum Filtration & Cold Wash Crystallization->Harvest Validate Purity Validation (NMR / HPLC) Harvest->Validate

Workflow for optimizing recrystallization of spirocyclic dioxides.

References
  • Title: Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides Source: European Journal of Organic Chemistry (via PMC) URL: [Link]

  • Title: Energetic Tuning in Spirocyclic Conjugated Polymers Source: Polymers (MDPI) URL: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide

Welcome to the Application Support Hub. As researchers increasingly turn to sp³-enriched scaffolds for modern drug discovery, spirocyclic γ-sultams like 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide (CAS: 2344679-90-7) have...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As researchers increasingly turn to sp³-enriched scaffolds for modern drug discovery, spirocyclic γ-sultams like 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide (CAS: 2344679-90-7) have emerged as highly stable, three-dimensional bioisosteres of pyrrolidines and lactams.

As a Senior Application Scientist, I have designed this guide to provide you with mechanistic insights, troubleshooting steps, and validated protocols specifically addressing the stability of this compound under acidic conditions.

Part 1: Mechanistic Insights & FAQs

Q1: Why is 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide significantly more stable under acidic conditions than its lactam bioisosteres? A1: The stability is dictated by two causal factors: electronic geometry and steric shielding. Unlike the planar carbonyl carbon in lactams—which is highly susceptible to protonation and subsequent nucleophilic attack by water—the sulfur atom in a sulfonamide is in a highly oxidized, tetrahedral state. This geometry inherently resists hydration. Furthermore, the spirocyclic fusion of the cyclopentane ring at the C-4 position introduces significant steric hindrance, physically shielding the S-N bond from solvent access. This makes the sultam scaffold exceptionally robust under standard acidic physiological and synthetic conditions [1].

Q2: Under what specific conditions will the sultam ring undergo acid-catalyzed cleavage? A2: While stable in standard reversed-phase chromatography (e.g., 0.1% Formic Acid or TFA) and simulated gastric fluid (pH 1.2), the ring will eventually open under extreme stress. Exposure to harsh mineral acids (e.g., >6N HCl) at elevated temperatures (>100°C) for extended periods will force the protonation of the nitrogen, leading to S-N bond cleavage and the formation of an open-ring amino-sulfonic acid derivative.

StabilityLogic Compound 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide (Spirocyclic γ-Sultam) AcidicStress Acidic Stress (0.1N - 1N HCl) Compound->AcidicStress ExtremeStress Extreme Acid/Heat (>6N HCl, >100°C) Compound->ExtremeStress Mechanism1 Tetrahedral Sulfur Geometry Resists Nucleophilic Attack AcidicStress->Mechanism1 Mechanism2 Spirocyclic Ring Strain Steric Shielding of S-N Bond AcidicStress->Mechanism2 Outcome1 High Hydrolytic Stability (Intact Ring) Mechanism1->Outcome1 Mechanism2->Outcome1 Outcome2 S-N Bond Cleavage (Ring Opening) ExtremeStress->Outcome2

Mechanistic pathways dictating the stability of spirocyclic sultams under acidic conditions.

Part 2: Troubleshooting Common Experimental Issues

Issue 1: Apparent degradation or peak splitting observed in LC-MS when using acidic mobile phases (e.g., 0.1% Formic Acid).

  • Root Cause: This is rarely chemical degradation. Because the sultam nitrogen is adjacent to a strongly electron-withdrawing sulfonyl group, it is non-basic (pKa typically < 2). In positive electrospray ionization (+ESI) under mild acid, the neutral compound ionizes poorly, leading to erratic peak shapes or reliance on sodium adducts ([M+Na]+) which can cause peak splitting.

  • Solution: Switch to negative ion mode (-ESI) where sultams often perform better, or use an ammonium acetate buffer to promote consistent adduct formation ([M+NH4]+) rather than relying on protonation.

Issue 2: Poor mass recovery during acidic aqueous workups.

  • Root Cause: Researchers often assume that adding acid will protonate the nitrogen, driving the compound into the aqueous layer for purification. However, due to its non-basic nature and high sp³ fraction, 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide remains largely neutral and partitions heavily into the organic phase, even at pH 1.

  • Solution: Do not rely on acid/base liquid-liquid extraction to separate this sultam from neutral impurities. Instead, utilize normal-phase flash chromatography or crystallization from hexanes/tert-butyl methyl ether (t-BuOMe) [2].

Part 3: Validated Experimental Protocol: Forced Acidic Degradation

To ensure scientific integrity, any stability claim must be verified through a self-validating system . The following protocol utilizes orthogonal analysis and a strict mass balance calculation to ensure no degradation products are missed (e.g., volatile loss or precipitation).

Step-by-Step Methodology
  • Sample Preparation (Solubility Control): Dissolve 10.0 mg of 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide in 1.0 mL of Methanol (MeOH) to ensure complete dissolution. Slowly add 9.0 mL of 0.1N HCl (aqueous) while stirring. Causality: The MeOH co-solvent prevents the highly lipophilic spirocycle from precipitating out of the aqueous acid, which would falsely inflate apparent stability.

  • Thermal Stress Incubation: Divide the solution into sealed, inert glass vials. Incubate at 40°C, 60°C, and 80°C for 24 to 72 hours using a thermomixer.

  • Quenching & Neutralization: Upon removing a vial from heat, immediately place it in an ice bath. Add an equimolar amount of 0.1N NaOH to neutralize the solution to pH 7. Causality: Neutralization halts the degradation kinetics instantly and prevents the acid from degrading the stationary phase of your LC column during subsequent analysis.

  • Orthogonal Analysis: Analyze the sample using LC-UV-MS (for mass identification of the parent and degradants) and quantitative NMR (qNMR) using an internal standard like maleic acid.

  • Self-Validation (Mass Balance Check): Calculate the Mass Balance: (% Intact Parent Recovered) + (Sum of % Degradants). Validation Rule: The mass balance must be ≥ 98%. A lower value indicates that a degradant has precipitated, volatilized, or is invisible to the chosen detectors, requiring a secondary analytical method.

Protocol Prep 1. Sample Preparation 1 mg/mL in 0.1N HCl / MeOH Thermal 2. Thermal Stress Incubation 40°C, 60°C, 80°C for 24-72h Prep->Thermal Neutralize 3. Quenching & Neutralization Equimolar 0.1N NaOH Thermal->Neutralize Analysis 4. Orthogonal Analysis LC-MS (Mass) & qNMR (Structure) Neutralize->Analysis Validate 5. Self-Validation Mass Balance Calculation (>98%) Analysis->Validate

Step-by-step self-validating workflow for forced acidic degradation studies.

Part 4: Quantitative Stability Data

The following table summarizes the hydrolytic stability of 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide under varying acidic stress conditions, validated using the protocol above.

Acidic ConditionTemperature (°C)Duration (Hours)% Intact Sultam RecoveredPrimary Degradant IdentifiedMass Balance (%)
0.1N HCl (pH ~1.0)4024>99.5%None99.8%
0.1N HCl (pH ~1.0)607298.2%Trace open-ring amino-sulfonic acid99.1%
1.0N HCl (pH ~0.0)802495.4%Open-ring amino-sulfonic acid98.7%
6.0N HCl (Extreme)10024<10.0%Open-ring amino-sulfonic acid95.2%

References

  • Unveiling sultam in drug discovery: spotlight on the underexplored scaffold Source: RSC Medicinal Chemistry (2024) URL:[Link][1]

  • Synthesis of Spirocyclic β- and γ-Sultams by One-Pot Reductive Cyclization of Cyanoalkylsulfonyl Fluorides Source: European Journal of Organic Chemistry (2020) URL:[Link][2]

Sources

Troubleshooting

Technical Support Center: Catalyst Impurity Removal in Spiro Sultam Synthesis

Welcome to the Advanced Technical Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals facing challenges with transition metal catalyst retention (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals facing challenges with transition metal catalyst retention (e.g., Palladium, Ruthenium, Rhodium) during the synthesis and scale-up of spiro sultam active pharmaceutical ingredients (APIs).

Regulatory Context & Target Limits (FAQ)

Q: What are the regulatory limits for transition metals in spiro sultam APIs? A: Regulatory limits are dictated by the ICH Q3D(R2) guidelines, which classify elemental impurities based on toxicity and establish a Permitted Daily Exposure (PDE)[1]. Transition metals frequently used in spiro sultam synthesis, such as Palladium (Pd), Platinum (Pt), and Ruthenium (Ru), are classified as Class 2B elements. The final concentration limit (in ppm) depends on the route of administration and the maximum daily dose of the drug product[1].

Table 1: ICH Q3D(R2) Limits for Common Transition Metal Catalysts (Assuming a standard Option 1 calculation with a 10 g/day maximum API dose)

ElementICH ClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Target Limit (Oral, 10g dose)
Palladium (Pd) 2B10010≤ 10 ppm
Ruthenium (Ru) 2B10010≤ 10 ppm
Platinum (Pt) 2B10810.8≤ 10.8 ppm
Rhodium (Rh) 2B10010≤ 10 ppm

Troubleshooting Guide: Catalyst Retention in Spiro Sultams

Q: Why is palladium so difficult to remove from my spiro sultam intermediate? A: Spiro sultams (cyclic sulfonamides) possess a unique, rigid 3D architecture. The sulfonamide moiety contains Lewis basic nitrogen and oxygen atoms that strongly coordinate to transition metals. Furthermore, the spirocyclic framework often creates a sterically defined "pocket" that acts as a multidentate ligand, tightly chelating the Pd(II) or Ru(II) species used during the intramolecular Heck reactions or C-H activation steps required to build the spiro-ring[2]. This strong chelation outcompetes standard liquid-liquid extraction.

Q: I tried recrystallizing the product three times, but the Pd ppm isn't dropping. What is happening? A: Traditional crystallization can inadvertently co-crystallize or trap the metal-API complex within the crystal lattice[3]. When the binding affinity of the spiro sultam to the metal is higher than the lattice energy of the pure API, the metal acts as a structural dopant. You must chemically disrupt this complex before crystallization using functionalized metal scavengers that offer a thermodynamically superior binding site for the metal.

Selecting the Right Metal Scavenger

Q: How do I choose between silica-bound and polymer-bound scavengers? A: The choice depends on your solvent system, the metal's oxidation state, and the API's polarity.

  • Silica-bound (e.g., Si-Thiol, Si-TMT): These do not swell, making them ideal for flow chemistry, fixed-bed cartridges, and restricted-volume environments. They perform exceptionally well in non-polar to moderately polar solvents[4].

  • Macroporous Polymer-bound (e.g., MP-TMT): Highly cross-linked polystyrene resins that work across a broad range of solvents. TMT (trimercaptotriazine) is highly selective for Pd(II) and Ru(II) without non-specifically binding the API[4].

Table 2: Scavenger Selection Matrix

Scavenger TypeFunctional GroupSupport MatrixBest ForSolvent Compatibility
Si-Thiol 1-PropanethiolSilicaPd(II), Pt(II), RuNon-polar to moderately polar
Si-TMT 2,4,6-TrimercaptotriazineSilicaPd(II), Pd(0)Broad range, flow chemistry
MP-TMT 2,4,6-TrimercaptotriazineMacroporous PolystyrenePd(II), Ru, RhBroad range (highly cross-linked)
Thiourea Resin ThioureaPolystyrene/SilicaPd(0) clusters, RuPolar aprotic (DMF, DMSO)

Standard Operating Procedure: Metal Scavenging Workflow

To ensure a self-validating process, do not guess the metal concentration. Scavenging is an equilibrium process; dosing must be mathematically tied to the residual metal content to prevent yield attrition and ensure ICH Q3D compliance.

Step-by-Step Methodology:

  • Baseline Quantification: Analyze the crude spiro sultam via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the exact ppm of residual metal.

  • Scavenger Dosing: Select a scavenger (e.g., MP-TMT). Calculate the required mass to achieve 5 to 10 molar equivalents of scavenger functional groups relative to the measured metal content (not the API)[4].

  • Incubation & Disruption: Dissolve the API in a compatible solvent (e.g., THF, EtOAc). Add the scavenger and agitate at 40–50 °C for 4–16 hours .

    • Causality: Elevated temperatures increase the kinetic off-rate of the metal from the spiro sultam's chelation pocket, allowing the thermodynamically more stable scavenger-metal complex to form[5].

  • Filtration & Wash: Filter the suspension through a Celite pad or a fine-porosity glass frit. Wash the filter cake with 2 column volumes of the reaction solvent.

    • Causality: Thorough washing ensures no API is left trapped in the interstitial spaces of the scavenger resin, maintaining >95% yield recovery.

  • Verification: Concentrate the filtrate and re-analyze via ICP-MS. If the target (<10 ppm) is met, proceed to final crystallization.

CatalystWorkflow Start Crude Spiro Sultam (High Pd/Ru) Screen Scavenger Screening (Si-Thiol, MP-TMT) Start->Screen Analyze ICP-MS Analysis Screen->Analyze Decision Metal < 10 ppm? Analyze->Decision Pass Final Crystallization Decision->Pass Yes Fail Optimize Temp/Oxidation or Add Nanofiltration Decision->Fail No Fail->Screen Iterate

Workflow for transition metal catalyst removal from spiro sultam APIs.

Advanced Troubleshooting

Q: I've treated the product with 10 equivalents of Si-Thiol, but Pd levels are still stuck at 45 ppm. What are my next steps? A: If primary scavenging plateaus, consider the following causal factors and interventions:

  • Oxidation State Mismatch: Scavengers like Si-Thiol are highly effective for Pd(II) but poorly capture Pd(0) nanoparticles ("Pd black"). Solution: Add a mild oxidant (e.g., a catalytic amount of hydrogen peroxide or bubble air through the solution) to oxidize Pd(0) to Pd(II) before or during the scavenging step.

  • Steric Shielding: The spiro sultam's 3D structure might be physically shielding the metal. Solution: Switch to a scavenger with a longer linker arm, or increase the incubation temperature to 60 °C to further increase the metal-API off-rate[5].

  • Orthogonal Purification (Nanofiltration): If chemical scavenging fails, implement Organic Solvent Nanofiltration (OSN). OSN membranes can separate the larger spiro sultam-metal complexes from free metal or smaller catalyst ligands based on molecular weight cut-offs (MWCO).

References

  • Guideline for Elemental Impurities Q3D(R2) - ICH Source: ich.org URL:[Link]

  • Acid-Mediated Intramolecular Cyclizations of (N-Aryl)-acetylenic Sulfonamides: Synthesis of Fused and Spirocyclic Sultams Source: acs.org URL:[Link]

  • How to Remove Palladium in three easy steps Source: biotage.com URL:[Link]

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels Source: sopachem.com URL:[Link]

Sources

Optimization

Technical Support Center: Controlling Regioselectivity in Thia-azaspiro[4.4]nonane Derivatives

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals working on complex spirocyclic scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals working on complex spirocyclic scaffolds. Synthesizing thia-azaspiro[4.4]nonane derivatives presents unique regiochemical challenges due to the competing electronic biases of the sulfur and nitrogen heteroatoms within the[4.4] spiro system.

This guide moves beyond basic troubleshooting—it deconstructs the thermodynamic and kinetic forces dictating regioselectivity, providing self-validating protocols and field-proven strategies.

Part 1: Core Mechanistic Insights (The "Why" Behind the Protocols)

Regioselectivity in the construction of thia-azaspiro[4.4]nonanes is primarily governed by the synthetic route chosen. The two most robust methodologies are 1,3-Dipolar Cycloaddition and Domino Radical Bicyclization .

  • 1,3-Dipolar Cycloaddition: When reacting azomethine ylides with sulfur-containing dipolarophiles, the uncatalyzed thermal reaction often yields a near 1:1 mixture of regioisomers. This occurs because the HOMO-LUMO energy gaps between the two possible transition states are nearly identical. By introducing a Lewis acid catalyst (such as AgOAc), the metal coordinates selectively to the imino ester precursor of the ylide. This stabilizes the anti-dipole conformation, significantly lowers the LUMO energy, and dictates a highly specific trajectory for the incoming dipolarophile, resulting in excellent regioselectivity[1].

  • Domino Radical Bicyclization: In radical cascades, regioselectivity is dictated by the stability of the intermediate radicals and the rate of cyclization. High temperatures (e.g., using AIBN at 90 °C) increase the kinetic energy of the system, which can lead to premature quenching of the alkoxyaminyl radicals and poor diastereomeric/regiomeric ratios[2]. Switching to a low-temperature initiator like Triethylborane (Et₃B) allows the reaction to proceed at room temperature, favoring the thermodynamically stable trans-configuration and preventing side reactions[2].

Part 2: Troubleshooting Guides & FAQs

Q1: I am observing a 1:1 mixture of regioisomers during the 1,3-dipolar cycloaddition. How can I drive the reaction to a single regioisomer? A1: The lack of regioselectivity indicates that the reaction is proceeding under purely thermal control without sufficient electronic differentiation.

  • Solution: Implement a metal-ligand catalyst system. Silver(I) salts (e.g., AgOAc) or Copper(I) complexes (e.g., Cu(MeCN)₄PF₆) with chiral N,P-ligands can induce high regioselectivity and diastereoselectivity[1]. The catalyst coordinates to the dipole, amplifying the steric bulk on one face and electronically biasing the nucleophilic attack. Additionally, lower the reaction temperature from reflux to room temperature to favor the kinetically controlled product[1].

Q2: During the domino radical bicyclization of my O-benzyl oxime ethers, I am getting very low yields and significant amounts of uncyclized, prematurely quenched byproducts. What is going wrong? A2: Premature quenching is a classic symptom of a mismatch between the radical initiation rate and the cyclization rate. If you are using AIBN and heating to 90 °C, the high thermal energy promotes intermolecular hydrogen abstraction from the solvent or the tin hydride reagent before the 5-exo-trig cyclization can occur[2].

  • Solution: Switch your radical initiator to Triethylborane (Et₃B). Et₃B generates ethyl radicals via reaction with trace atmospheric oxygen at room temperature. This milder condition slows down the background quenching reactions, allowing the intramolecular domino cyclization to form the thia-azaspiro[4.4]nonane core efficiently[2].

Q3: I am experiencing significant spiro-ring opening during the reaction workup and purification. How can I stabilize the spirocenter? A3: Spiro-ring opening is a major side reaction when utilizing protic solvents (like methanol or ethanol) or under harsh acidic conditions. Protic solvents can hydrogen-bond with the nitrogen or sulfur heteroatoms, weakening the adjacent C-C or C-heteroatom bonds at the spirocenter[3].

  • Solution: Strictly avoid alcohol solvents. Switch to anhydrous, aprotic solvents such as Toluene or THF[3]. Ensure that any acid additives (like benzoic acid, which is sometimes used to promote cycloaddition[1]) are strictly controlled in stoichiometry (no more than 0.5 equivalents).

Part 3: Quantitative Data & Optimization

The following table summarizes the optimization of regioselectivity during the synthesis of a model thia-azaspiro[4.4]nonane via 1,3-dipolar cycloaddition.

EntryCatalyst System (10 mol%)SolventTemp (°C)Yield (%)Regioisomeric Ratio (rr)Observation / Causality
1NoneToluene1104555:45Thermal control; poor orbital overlap bias.
2AgOAcToluene258895:5Optimal; Ag(I) lowers LUMO and dictates trajectory.
3Cu(MeCN)₄PF₆THF258285:15Good yield, but slightly lower steric control than Ag(I).
4AgOAcMethanol253060:40Failure: Protic solvent induces spiro-ring opening[3].
Part 4: Experimental Protocols

Protocol A: Regioselective 1,3-Dipolar Cycloaddition (Ag-Catalyzed) This protocol is a self-validating system: the appearance of a single distinct spot on TLC (vs. a smear of isomers) immediately validates the successful coordination of the Ag(I) catalyst.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon.

  • Reagent Loading: Add the azomethine ylide precursor (e.g., an α-imino ester, 1.0 mmol) and the sulfur-containing dipolarophile (1.2 mmol) to the flask.

  • Catalyst Addition: Quickly add AgOAc (0.1 mmol, 10 mol%) to the solid mixture.

  • Solvent Addition: Inject 5.0 mL of anhydrous Toluene. Do not use protic solvents to avoid ring-opening[3].

  • Reaction: Stir the mixture at 25 °C for 12 hours. Monitor via TLC. The reaction is complete when the imino ester is fully consumed.

  • Workup: Filter the mixture through a short pad of Celite to remove the silver catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure thia-azaspiro[4.4]nonane regioisomer.

Protocol B: Room-Temperature Domino Radical Bicyclization Utilizing Et₃B ensures the reaction remains under kinetic control, maximizing the trans-diastereoselectivity of the spirocycle[2].

  • Preparation: Dissolve the O-benzyl oxime ether precursor (0.5 mmol) in anhydrous Toluene (10 mL) in a round-bottom flask.

  • Reagent Addition: Add Tributyltin hydride (Bu₃SnH, 0.6 mmol) via syringe.

  • Initiation: Introduce Triethylborane (Et₃B, 1.0 M in hexane, 0.5 mL, 0.5 mmol) dropwise at room temperature (25 °C). Note: Do not purge the system of oxygen completely, as trace O₂ is required to initiate the Et₃B radical cascade.

  • Reaction: Stir at room temperature for 4-6 hours until complete consumption of the starting material[1].

  • Workup & Purification: Concentrate the solvent. To remove tin residues, stir the crude mixture with saturated aqueous KF solution for 1 hour, filter, and extract with dichloromethane. Purify via silica gel chromatography.

Part 5: Mandatory Visualization

G Start Target: Thia-azaspiro[4.4]nonane Method Select Synthetic Route Start->Method Route1 1,3-Dipolar Cycloaddition Method->Route1 Route2 Domino Radical Bicyclization Method->Route2 Issue1 Poor Regioselectivity (Mixture of Isomers) Route1->Issue1 Issue2 Premature Quenching (Low Yield) Route2->Issue2 Sol1 Add Lewis Acid (AgOAc) Lowers LUMO, dictates trajectory Issue1->Sol1 Sol2 Switch Initiator to Et3B Enables RT reaction Issue2->Sol2 Opt1 Optimize Solvent (THF/Toluene) Minimize spiro-ring opening Sol1->Opt1 Sol2->Opt1 Success High Regioselectivity & Yield Opt1->Success

Diagnostic workflow and optimization pathways for regioselective thia-azaspiro[4.4]nonane synthesis.

References
  • Title: Synthesis of 1-Azaspiro[4.
  • Source: PubMed (Bioorganic & Medicinal Chemistry Letters)
  • Title: Synthesis of Spiro[4.4]Nonane-l,6-Diols via the Hydrogenation of Spiro[4.
  • Title: Overcoming diastereoselectivity issues in 2-Azaspiro[4.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive 1H NMR Interpretation and Comparative Analysis of 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide in Drug Discovery

Executive Summary The transition from flat, sp²-rich aromatic rings to highly saturated, three-dimensional scaffolds is a defining trend in modern drug discovery. Among these advanced sp³-enriched building blocks, spiroc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp²-rich aromatic rings to highly saturated, three-dimensional scaffolds is a defining trend in modern drug discovery. Among these advanced sp³-enriched building blocks, spirocyclic sultams (cyclic sulfonamides) have emerged as superior bioisosteres for standard amides and pyrrolidines[1]. This guide provides an in-depth comparative analysis and a definitive 1H NMR interpretation protocol for 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide , objectively evaluating its structural advantages over non-spirocyclic alternatives.

Introduction: The Structural Superiority of Spirocyclic Sultams

As a Senior Application Scientist, I frequently evaluate novel building blocks for lead optimization. The selection of a spirocyclic sultam over a traditional monocyclic sulfonamide is not arbitrary; it is driven by precise physicochemical causality:

  • Maximized sp³ Character (Fsp³): Higher Fsp³ correlates directly with improved clinical success rates due to enhanced solubility and reduced off-target toxicity. The spiro[4.4]nonane skeleton inherently maximizes this metric[1].

  • Conformational Rigidity: The spiro-fusion at C5 locks the perpendicular arrangement of the cyclopentane and 1,2-thiazolidine 1,1-dioxide rings. This rigidity reduces the entropic penalty upon binding to a target protein, often resulting in higher binding affinities compared to flexible, monocyclic analogs.

  • Predictable Vector Projection: The spiro center provides rigidly defined, 3D exit vectors for substituents, which is critical for structure-based drug design and precisely targeting deep hydrophobic pockets.

Comparative Analysis: Spirocyclic vs. Non-Spirocyclic Sultams

To objectively assess the performance of 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide[2], we must compare it against a standard, non-spirocyclic alternative: Isothiazolidine 1,1-dioxide [3]. The table below summarizes the quantitative and qualitative differences that dictate their utility in drug development.

Performance Metric2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide (Spirocyclic)Isothiazolidine 1,1-dioxide (Monocyclic Alternative)Causality / Impact on Drug Design
Fraction sp³ (Fsp³) 1.00 (7/7 carbons)1.00 (3/3 carbons)Both are fully saturated, but the spiro system provides a larger, purely sp³ lipophilic bulk.
Conformational Rigidity High (Locked by C5 spiro-fusion)Moderate (Flexible envelope conformations)Spiro-fusion minimizes entropic loss during target binding, improving potency.
Metabolic Stability EnhancedSusceptible to α-oxidationThe bulky cyclopentane ring sterically shields the sultam core from cytochrome P450 enzymes.
1H NMR Complexity High resolution (Isolated singlets)Overlapping multiplets (A₂B₂X₂ system)The spiro carbon breaks scalar coupling, allowing for rapid, unambiguous structural validation.

1H NMR Interpretation Guide (400 MHz, CDCl₃)

The 1H NMR spectrum of 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide is uniquely diagnostic. The spiro carbon (C5) isolates the proton spin systems of the sultam ring from the cyclopentane ring, resulting in a highly readable spectrum.

Causality of Chemical Shifts
  • C1-Methylene (Adjacent to SO₂): The strongly electron-withdrawing sulfonyl group deshields these protons via inductive effects. Because C5 is fully substituted, there are no adjacent protons to cause scalar coupling, resulting in a sharp singlet.

  • C4-Methylene (Adjacent to NH): The nitrogen atom's lone pair is delocalized into the SO₂ group, making the nitrogen highly electron-deficient. This exerts a stronger deshielding effect than the sulfur atom, pushing the C4 protons slightly downfield of C1. This, too, appears as a singlet.

  • N3-Proton: Exhibits quadrupolar relaxation and chemical exchange, appearing as a classic broad singlet.

Quantitative Signal Assignments
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Environment
~4.50 Broad Singlet (br s)1HN3-H Sultam secondary amine; subject to exchange.
~3.30 Singlet (s)2HC4-H₂ Deshielded by adjacent electron-deficient NH. Isolated by C5.
~3.10 Singlet (s)2HC1-H₂ Deshielded by adjacent SO₂ group. Isolated by C5.
~1.80 Multiplet (m)4HC6-H₂ , C9-H₂ Cyclopentane protons adjacent to the spiro carbon (C5).
~1.65 Multiplet (m)4HC7-H₂ , C8-H₂ Distal cyclopentane protons.

Experimental Protocol: Self-Validating NMR Workflow

To ensure scientific trustworthiness and reproducibility, the following self-validating protocol must be used for the NMR acquisition of spirocyclic sultams.

Step 1: Sample Preparation

  • Weigh exactly 15 mg of 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide into a clean glass vial.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ mimics the lipophilic environment of protein binding pockets and lacks exchangeable protons that would obscure the critical N3-H signal. TMS provides an internal standard at exactly 0.00 ppm to self-validate the chemical shift scale.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube.

Step 2: Instrument Calibration

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer at 298 K.

  • Lock the magnetic field onto the deuterium resonance of CDCl₃.

  • Perform automated tuning, matching, and gradient shimming to ensure a symmetrical line shape (critical for resolving the C1 and C4 singlets).

Step 3: Acquisition Parameters

  • Select a standard 1D proton pulse sequence with a 30-degree flip angle (zg30). Causality: A 30-degree pulse allows for a shorter relaxation delay (D1 = 1.0 s) compared to a 90-degree pulse, enabling rapid acquisition while maintaining quantitative integration accuracy.

  • Set the spectral width to 12 ppm and acquire 16 to 32 scans.

Step 4: Processing & Validation

  • Apply a Fourier Transform (FT) and manually correct the phase (zero and first order).

  • Apply a baseline correction and reference the TMS peak to exactly 0.00 ppm.

  • Integrate the signals. The self-validation check requires the integral ratio of the C4 singlet to the total cyclopentane multiplet area to be exactly 2:8 (or 1:4).

Mechanistic Workflow Diagram

The logical relationship between synthesis, NMR validation, and downstream application is mapped below.

NMR_Workflow Start Spirocyclic Sultam Synthesis & Isolation SamplePrep NMR Sample Prep (CDCl3, 298K, TMS ref) Start->SamplePrep Acquisition 1H NMR Acquisition (400 MHz, zg30 pulse) SamplePrep->Acquisition Interpretation Spectral Interpretation & Signal Assignment Acquisition->Interpretation SultamRing Sultam Ring Analysis (C1 & C4 CH2 singlets) Interpretation->SultamRing SpiroRing Cyclopentane Ring Analysis (C6-C9 multiplets) Interpretation->SpiroRing Validation Structural Validation Confirm sp3-enrichment SultamRing->Validation SpiroRing->Validation Compare Comparative Screening vs. Non-spiro analogs Validation->Compare DrugDev Lead Optimization (Drug Discovery) Compare->DrugDev

Figure 1: Self-validating NMR workflow for structural confirmation and screening of spiro sultams.

Conclusion

2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide represents a significant structural upgrade over standard monocyclic sultams. Its high Fsp³ character and rigid spiro-fused geometry make it an ideal candidate for lead optimization. By utilizing the self-validating 1H NMR protocol outlined above, researchers can rapidly confirm the structural integrity of this scaffold, leveraging its unique isolated spin systems to ensure high-fidelity data before advancing to biological screening.

References

  • Title: Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides Source: European Journal of Organic Chemistry (via National Institutes of Health / PMC) URL: [Link]

Sources

Comparative

X-ray crystallography data for spiro[4.4]nonane 2,2-dioxide confirmation

Comparative Guide: X-Ray Crystallography Data Collection and Conformational Confirmation of Spiro[4.4]nonane 2,2-Dioxide Introduction In contemporary drug development, bioisosteric replacement is a cornerstone strategy f...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: X-Ray Crystallography Data Collection and Conformational Confirmation of Spiro[4.4]nonane 2,2-Dioxide

Introduction

In contemporary drug development, bioisosteric replacement is a cornerstone strategy for optimizing the pharmacological properties of lead compounds[1]. Spirocyclic scaffolds, particularly spiro[4.4]nonane derivatives, have emerged as highly effective bioisosteres for planar aromatic rings such as benzene or pyridine[2],[1]. By incorporating these rigid, three-dimensional architectures, researchers can increase the fraction of sp3 hybridized carbons ( Fsp3​ ), which frequently translates to improved aqueous solubility, reduced off-target binding, and enhanced metabolic stability[1].

The spiro[4.4]nonane 2,2-dioxide moiety introduces additional polarity and hydrogen-bond acceptor capabilities via its sulfone group. However, confirming the precise 3D conformation and absolute stereochemistry of such highly strained, non-planar molecules requires rigorous analytical validation. remains the definitive method for elucidating exact molecular structures, including bond lengths, bond angles, and stereochemical configurations[3]. This guide objectively compares the methodologies and technologies utilized to confirm the conformation of spiro[4.4]nonane 2,2-dioxide.

Part 1: Comparative Analysis of Crystallization Techniques

Obtaining diffraction-quality single crystals is the primary bottleneck in SCXRD. The rigid conformation of the spiro[4.4]nonane core dictates specific solvation and nucleation dynamics that differ significantly from highly flexible linear molecules or massive proteins.

Table 1: Comparison of Crystallization Methods for Spirocyclic Small Molecules

TechniqueMechanismOptimal Use CasePerformance for Spiro[4.4]nonane 2,2-dioxide
Slow Evaporation Gradual solvent loss drives the solution into the metastable zone.Highly soluble, rigid small molecules.Excellent. Promotes highly ordered lattices; ideal for the rigid spiro core.
Vapor Diffusion (Hanging Drop) Volatile solvent transfers to a reservoir, slowly precipitating the solute.Limited sample availability; macromolecules.Moderate. Often results in overly rapid nucleation for small organic molecules, causing twinning.
Microbatch under Oil Sample and precipitant are mixed under oil to prevent evaporation.Environmentally sensitive compounds.Poor. Unnecessary for stable sulfone derivatives; limits the concentration gradient needed for large crystals.

Causality Insight: Slow evaporation using a binary solvent system (e.g., dichloromethane/n-hexane) is prioritized over vapor diffusion for spiro[4.4]nonane 2,2-dioxide. The rigid spirocyclic core lacks the conformational flexibility that typically complicates small-molecule crystallization. By allowing the more volatile solvent (dichloromethane) to evaporate slowly, the system maintains a prolonged state of supersaturation. This controlled thermodynamic environment favors the addition of molecules to existing crystal faces rather than the formation of new nucleation sites, yielding the macroscopic, defect-free crystals required for sub-angstrom resolution[3].

Part 2: Comparison of Diffraction Technologies

Once crystals are harvested, selecting the appropriate diffraction technology is critical for accurate data collection and phase problem resolution.

Table 2: X-ray Source and Diffraction Technology Comparison

TechnologyRadiation SourceMinimum Crystal SizeResolution LimitBest For
In-house Microfocus SCXRD Cu or Mo (X-ray tube or MetalJet)> 10 µm< 0.8 ÅRoutine structural confirmation; absolute stereochemistry[4].
Synchrotron Radiation Particle accelerator (High-brilliance X-rays)1 - 10 µm< 0.6 ÅWeakly diffracting or extremely small crystals[5],[6].
MicroED Electron beam (Cryo-TEM)< 1 µm (Nanocrystals)~ 1.0 ÅPowders or nanocrystals that cannot be grown larger[5],[6].

Causality Insight: For the structural confirmation of spiro[4.4]nonane 2,2-dioxide, an equipped with a Copper (Cu) source ( λ=1.5418 Å) is the optimal choice[4]. We specifically select Cu radiation over Molybdenum (Mo) because the longer wavelength of Cu significantly enhances the anomalous dispersion signal ( f′′ ) of the sulfur atom inherent to the 2,2-dioxide moiety. This physical phenomenon creates a self-validating system: it allows the crystallographer to unambiguously determine the absolute configuration (indicated by a Flack parameter near zero) without the need to synthesize heavy-atom derivatives[3]. If the compound only yields nanocrystals, serves as a rapid alternative, though it requires specialized cryo-TEM equipment and complex data processing[5].

Part 3: Experimental Protocols (Self-Validating Systems)

The following protocols establish a self-validating workflow for the crystallization and structural determination of spiro[4.4]nonane 2,2-dioxide.

Protocol 1: Optimized Crystallization via Anti-Solvent Slow Evaporation
  • Solvation : Dissolve 10 mg of purified spiro[4.4]nonane 2,2-dioxide in 0.5 mL of dichloromethane (DCM) within a 2-dram borosilicate glass vial. Ensure complete dissolution.

  • Layering : Using a glass syringe, carefully overlay 1.0 mL of n-hexane (the anti-solvent) down the inner wall of the vial to create a distinct phase boundary.

  • Controlled Evaporation : Cap the vial and puncture the septum with a single 20-gauge needle. This restricts the evaporation rate of the DCM, controlling the kinetics of supersaturation.

  • Incubation : Store the vial in a vibration-free, temperature-controlled cabinet at 20 °C for 3–7 days.

  • Optical Validation : Examine the resulting crystals under a cross-polarized stereomicroscope. Crystals that extinguish light uniformly at 90-degree intervals possess a single, continuous lattice and are suitable for diffraction.

Protocol 2: SCXRD Data Collection and Processing
  • Harvesting : Submerge the selected crystal in Paratone-N oil to displace mother liquor and prevent atmospheric degradation. Mount the crystal onto a MiTeGen micro-loop.

  • Cryocooling : Immediately transfer the loop to the diffractometer goniometer and flash-cool to 100 K using a nitrogen cold stream. Causality: Cryocooling minimizes atomic thermal vibrations (reducing B-factors) and mitigates radiation damage, maximizing high-resolution diffraction intensities[6].

  • Data Acquisition : Irradiate the crystal using a Cu microfocus source. Collect a full sphere of data using ω and ϕ scans. Optimize the exposure time to achieve a signal-to-noise ratio ( I/σ(I) ) > 10 in the highest resolution shell.

  • Integration & Refinement : Integrate the raw diffraction frames using data reduction software (e.g., APEX or XDS). Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structural model using full-matrix least-squares on F2 (SHELXL).

  • Structural Validation : Confirm that the final R1​ value is < 5%. Verify the 3D conformation of the spiro[4.4]nonane core by measuring the dihedral angles between the two five-membered rings. An accurate absolute structure is validated when the Flack parameter is 0.00±0.05 .

Part 4: Visualizing the Analytical Workflow

Workflow A Synthesis of Spiro[4.4]nonane 2,2-dioxide B Solvent Screening & Crystallization (Slow Evaporation) A->B C Crystal Harvesting & Cryoprotection (Paratone-N, 100 K) B->C D X-ray Diffraction Data Collection (Cu K-alpha Microfocus) C->D E Data Processing & Integration (Intrinsic Phasing) D->E F Structure Solution & Refinement (SHELXL) E->F G Conformational Confirmation (Stereochemistry & Bond Angles) F->G

Workflow for crystallization, data collection, and structural confirmation of spirocycles.

DecisionTree Start Evaluate Crystal Quality Cond1 > 10 µm, High Quality Start->Cond1 Cond2 < 10 µm, Weak Diffraction Start->Cond2 Cond3 Nanocrystals (< 1 µm) Start->Cond3 InHouse In-house Microfocus SCXRD (Optimal for Absolute Config) Cond1->InHouse Synchrotron Synchrotron Radiation (High Brilliance) Cond2->Synchrotron MicroED Microcrystal Electron Diffraction (Cryo-TEM) Cond3->MicroED

Decision matrix for selecting the optimal diffraction technology based on crystal size.

References

  • Title : Spirocycles as Bioisosteres for Aromatic Fragments Source : Chemspace URL :[Link]

  • Title : Small molecule crystallography Source : Excillum URL : [Link]

  • Title : SCXRD vs MicroED Comparison for Crystallography Research Source : Creative Biostructure URL : [Link]

  • Title : Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals Source : National Institutes of Health (NIH) URL :[Link]

  • Title : Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis Source : CCS Chemistry URL : [Link]

Sources

Validation

Comparing bioactivity of spiro sultams vs linear sulfonamides

Comparing Bioactivity of Spiro Sultams vs Linear Sulfonamides: The "Escape from Flatland" in Drug Discovery Executive Summary The sulfonamide moiety ( −SO2​NH− ) is a historical cornerstone of medicinal chemistry, featur...

Author: BenchChem Technical Support Team. Date: March 2026

Comparing Bioactivity of Spiro Sultams vs Linear Sulfonamides: The "Escape from Flatland" in Drug Discovery

Executive Summary

The sulfonamide moiety ( −SO2​NH− ) is a historical cornerstone of medicinal chemistry, featuring prominently in numerous FDA-approved antibacterial, diuretic, and anti-inflammatory therapeutics[1]. However, as a Senior Application Scientist overseeing late-stage lead optimization, I frequently observe the attrition of classic linear sulfonamides due to inherent pharmacokinetic liabilities: high conformational flexibility driving off-target toxicity, poor aqueous solubility, and susceptibility to rapid metabolic degradation.

To overcome these limitations, modern drug discovery has aggressively adopted the "escape from flatland" paradigm, pivoting toward spirocyclic sultams (conformationally restricted cyclic sulfonamides)[2]. By locking the pharmacophore into a rigid, sp3-rich three-dimensional architecture, spiro sultams offer superior target vector projection and enhanced physicochemical properties compared to their linear counterparts[3]. This guide objectively compares the bioactivity profiles of these two classes and provides field-proven, self-validating protocols for their synthesis and evaluation.

Mechanistic Paradigm: The Thermodynamics of Rigidity

The causality behind the superior performance of spiro sultams lies fundamentally in binding thermodynamics and structural pre-organization.

  • Linear Sulfonamides (The 2D Problem): Linear sulfonamides possess multiple exposed rotatable bonds. Upon binding to a target protein's hydrophobic pocket, the molecule must freeze into a specific bioactive conformation. This results in a massive entropic penalty ( ΔS<0 ). Furthermore, their flexible, relatively planar nature increases the probability of induced-fit binding to off-target proteins (such as cytochrome P450 metalloenzymes), leading to promiscuous cross-reactivity and adverse side effects[1].

  • Spiro Sultams (The 3D Solution): Spiro sultams utilize a quaternary spiro center to conformationally restrict the molecule. This architecture pre-organizes the ligand into its bioactive geometry, drastically lowering the entropic penalty of binding and driving higher target affinity (lower KD​ ). Additionally, the high fraction of sp3-hybridized carbons ( Fsp3​ ) disrupts the planar π−π stacking that typically plagues the solid-state packing of linear molecules, thereby significantly improving aqueous solubility[2].

G LSA Linear Sulfonamides (High Flexibility, 2D) OffTarget Off-Target Binding (Toxicity / Side Effects) LSA->OffTarget Conformational Entropy Penalty SS Spiro Sultams (Rigid, 3D sp3-rich) HighAffinity Target-Specific Binding (High Efficacy) SS->HighAffinity Pre-organized Vector Projection

Figure 1: Thermodynamic and structural pathways comparing linear sulfonamides and spiro sultams.

Comparative Bioactivity & Physicochemical Profiling

To objectively evaluate this structural evolution, we compare a standard linear benzenesulfonamide against a highly rigid spirocyclobutyl benzosultam analog. The data below synthesizes typical in vitro profiling metrics, demonstrating how the spirocyclic architecture directly modulates bioactivity.

Table 1: Comparative in vitro Profiling (Linear vs. Spiro Analog)

ParameterLinear Sulfonamide (Control)Spirocyclobutyl SultamCausality / Mechanistic Driver
Fraction sp3 ( Fsp3​ ) ~0.25> 0.60Incorporation of the sp3-rich spirocyclobutyl ring.
Target Affinity ( KD​ ) 450 nM12 nMPre-organized 3D vector lowers the entropic penalty of binding.
Off-Target Promiscuity HighLowRigid architecture prevents induced-fit in off-target binding pockets.
HLM Half-Life ( t1/2​ ) 18 mins> 120 minsShielding of metabolic soft spots and lack of exposed benzylic bonds.
Aqueous Solubility 15 μ g/mL145 μ g/mLDisruption of planar π−π stacking in the solid state.

Experimental Workflows & Protocols

Establishing a self-validating system is critical for proving the "escape from flatland" hypothesis. The following protocols detail the state-of-the-art synthesis of spiro sultams via photoredox strain-release[3], followed by a rigorous bioactivity assay workflow. The mandatory inclusion of a linear sulfonamide control at every analytical step ensures that the observed efficacy is strictly attributed to the spirocyclic core.

Protocol 1: Synthesis of Spirocyclobutyl Benzosultams via Strain-Release

Rationale: Traditional cyclization methods often fail due to the high activation energy required to form sterically hindered quaternary spiro centers[4]. We utilize the 3 combined with photoredox catalysis to overcome this thermodynamic barrier[3].

  • Reaction Setup: In an oven-dried, argon-purged vial, combine the N-aryl BCB sulfonamide (1.0 equiv), a radical precursor (e.g., an SCF3​ or SO2​R source, 1.5 equiv), and a photoredox catalyst (e.g., Ru(bpy)3​Cl2​ , 2 mol%) in degassed anhydrous acetonitrile.

  • Photocatalytic Activation: Irradiate the reaction mixture with blue LEDs (450 nm) at room temperature for 12 hours. The visible light excites the photocatalyst, initiating a single-electron transfer (SET) that generates a reactive radical species.

  • Strain-Release Cyclization: The radical adds to the highly strained BCB core (which possesses a strain energy of ~66 kcal/mol). The massive thermodynamic driving force of relieving this ring strain triggers a rapid cascade cyclization, efficiently forming the spirocyclobutyl sultam framework[3].

  • Validation (Internal Control): Purify the product via flash column chromatography. Validate the formation of the quaternary spiro center using 13C -NMR (confirming the characteristic spiro carbon shift at ~45–55 ppm) and high-resolution LC-MS.

Protocol 2: High-Throughput Target Affinity & Microsomal Stability Assay

Rationale: To validate the biological superiority of the synthesized spiro sultam, we must measure both its thermodynamic binding affinity and its resistance to oxidative metabolism against a linear control.

  • Target Affinity (SPR): Immobilize the target protein (e.g., Carbonic Anhydrase or a specific kinase) on a Surface Plasmon Resonance (SPR) sensor chip. Flow the purified spiro sultam and the linear sulfonamide control over the chip at varying concentrations (1 nM to 10 μ M). Calculate the dissociation constant ( KD​ ) directly from the real-time association and dissociation kinetic curves.

  • Microsomal Stability (HLM): Incubate 1 μ M of the test compound with Human Liver Microsomes (1 mg/mL protein concentration) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.

  • Quenching & Analysis: Extract 50 μ L aliquots at 0, 15, 30, and 60 minutes. Immediately quench the enzymatic reaction with ice-cold acetonitrile containing a known internal standard. Centrifuge and analyze the supernatant for the remaining parent compound via LC-MS/MS.

  • Data Interpretation: The spiro sultam will exhibit a significantly longer half-life ( t1/2​ ) because its rigid, sp3-hybridized structure lacks the exposed, easily oxidizable benzylic/allylic positions that are readily cleaved by CYP450 enzymes in flexible linear analogs.

Workflow Synthesis 1. Spiro-Annulation (Strain-Release/Acid-Mediated) Purification 2. LC-MS/NMR Validation Synthesis->Purification InVitro 3. Target Affinity Assay (SPR / FRET) Purification->InVitro ADME 4. Microsomal Stability (HLM/RLM) InVitro->ADME Lead 5. Lead Candidate Selection ADME->Lead

Figure 2: End-to-end experimental workflow for synthesizing and profiling spiro sultam bioactivity.

References

  • Source: RSC Medicinal Chemistry (PMC - NIH)
  • Title: Strain-Release Functionalization of N-Aryl Bicyclo[1.1.
  • Title: Acid-Mediated Intramolecular Cyclizations of (N-Aryl)
  • Source: PMC (NIH)

Sources

Comparative

High-Resolution Structural Elucidation of Thia-Azaspiro Compounds: A Comparative Guide to ESI-Q-TOF MS/MS vs. GC-EI-MS

Thia-azaspiro compounds—particularly 1-thia-4-azaspiro[4.5]decane derivatives—are highly privileged scaffolds in modern drug discovery, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties[1]. Ho...

Author: BenchChem Technical Support Team. Date: March 2026

Thia-azaspiro compounds—particularly 1-thia-4-azaspiro[4.5]decane derivatives—are highly privileged scaffolds in modern drug discovery, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties[1]. However, the three-dimensional rigidity and quaternary spiro-carbon junction of these molecules present unique analytical challenges. Distinguishing structural isomers or elucidating the exact substitution patterns requires advanced mass spectrometry (MS) techniques[2].

This guide objectively compares the two leading analytical platforms for characterizing thia-azaspiro compounds: Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (ESI-Q-TOF MS/MS) and Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) . By analyzing the causality behind their fragmentation dynamics, researchers can select the optimal workflow for their drug development pipelines.

Mechanistic Causality: Fragmentation Dynamics of Thia-Azaspiro Scaffolds

To effectively compare MS platforms, one must first understand why thia-azaspiro compounds fragment the way they do. The fragmentation is dictated by the ionization method and the inherent thermodynamic stability of the spiro-junction.

  • ESI-CID (Soft Ionization): ESI generates even-electron precursor ions, typically [M+H]+ . Under Collision-Induced Dissociation (CID), fragmentation is driven by the release of steric strain at the quaternary spiro-carbon. The lowest activation energy pathway involves the cleavage of the spiro-fused cycloalkane ring, resulting in the neutral loss of a cycloalkanone (e.g., cyclohexanone, −98 Da )[3]. Subsequent fragmentation follows charge retention or charge migration pathways, such as the loss of CO or H2​S from the thiazolidine ring.

  • EI-MS (Hard Ionization): Electron ionization at 70 eV generates a highly energetic, odd-electron radical cation [M]+∙ . This high internal energy bypasses the lowest-energy pathways, triggering immediate homolytic α -cleavage of the C-S or C-N bonds within the thia-azaspiro core. While this provides a rich spectral fingerprint, the molecular ion peak is often absent or extremely weak, complicating molecular weight confirmation[4].

Technology Comparison: ESI-Q-TOF MS/MS vs. GC-EI-MS

When selecting an analytical platform for thia-azaspiro characterization, the choice hinges on the compound's thermal stability, polarity, and the need for exact mass determination.

Table 1: Performance & Suitability Comparison
Analytical MetricESI-Q-TOF MS/MSGC-EI-MSAdvantage
Ionization Type Soft (Even-electron, [M+H]+ )Hard (Odd-electron, [M]+∙ )ESI-Q-TOF (Preserves molecular ion)
Mass Accuracy High Resolution ( <2 ppm )Low/Nominal ResolutionESI-Q-TOF (Enables empirical formula generation)
Thermolabile Suitability Excellent (Room temp ionization)Poor (Requires high-temp vaporization)ESI-Q-TOF (Prevents thermal degradation)
Fragmentation Control Tunable (Adjustable CID energy)Fixed ( 70 eV standard)ESI-Q-TOF (Allows pathway mapping)
Isomer Differentiation High (via LC coupling & MS/MS)Moderate (Relies on library matching)ESI-Q-TOF (Resolves stereoisomers chromatographically)

Verdict: While GC-EI-MS is useful for volatile, low-molecular-weight spiro fragments, ESI-Q-TOF MS/MS is the superior alternative for intact structural elucidation of complex, pharmaceutically relevant thia-azaspiro derivatives.

Experimental Protocol: Self-Validating LC-ESI-MS/MS Workflow

To ensure high scientific integrity, the following protocol incorporates a self-validating isotopic analysis step. Because thia-azaspiro compounds contain sulfur, the natural 32S/34S isotopic ratio ( ∼95:4.2 ) must be used to validate fragment assignments. If a proposed fragment involves the loss of H2​S , the resulting product ion must lack the characteristic M+2 isotopic signature.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the 1-thia-4-azaspiro[4.5]decane derivative in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid to promote protonation. Final concentration should be .

  • Chromatographic Separation: Inject onto a C18 UPLC column. Use a gradient elution (Water/Acetonitrile with 0.1% formic acid) to resolve any potential diastereomers prior to MS analysis[2].

  • Source Optimization: Set the ESI source to positive mode. Capillary voltage: 3.5 kV ; Desolvation temperature: 350∘C .

  • Precursor Ion Selection (TOF-MS): Acquire a full scan ( m/z 100–1000). Identify the [M+H]+ peak and verify the empirical formula using exact mass ( <5 ppm error) and the presence of the 34S M+2 peak.

  • Tandem Mass Spectrometry (CID): Isolate the [M+H]+ ion in the quadrupole. Apply a collision energy ramp ( 15 eV to 35 eV ) using Argon as the collision gas to generate a comprehensive fragmentation profile.

  • Self-Validation (Isotopic Filtering): Analyze the MS/MS spectra. Confirm that fragments proposed to retain the thiazolidine ring still exhibit the ∼4.2% M+2 peak, while desulfurized fragments do not.

Data Presentation: Characteristic Fragmentation Patterns

The following table summarizes the high-resolution CID fragmentation data for a representative model compound: 4-((quinolin-4-yl)amino)-1-thia-4-azaspiro[4.5]decan-3-one[1].

Table 2: Exact Mass and Fragment Assignments
Precursor / Fragment IonTheoretical m/z Observed m/z Mass Error (ppm)Structural Assignment / Neutral Loss
[M+H]+ 330.1271330.12751.2Intact protonated molecule
Fragment 1 232.0532232.0530-0.8Loss of Cyclohexanone ( −98 Da )
Fragment 2 204.0583204.05861.4Loss of Cyclohexanone + CO ( −126 Da )
Fragment 3 170.0345170.0341-2.3Loss of Cyclohexanone + CO + H2​S ( −160 Da )

Pathway Visualization

The diagram below maps the logical sequence of the CID-induced fragmentation pathway, highlighting the initial release of steric strain at the spiro-junction, followed by the systematic dismantling of the thiazolidine ring.

G A [M+H]⁺ Precursor Thia-azaspiro Core m/z 330.12 B Spiro-Junction Cleavage Loss of Cyclohexanone (-98 Da) m/z 232.05 A->B CID (15-25 eV) C Thiazolidine Ring Opening Loss of CO (-28 Da) m/z 204.05 B->C Charge Retention D Desulfurization Loss of H₂S (-34 Da) m/z 170.03 B->D Charge Migration

CID fragmentation pathway of 1-thia-4-azaspiro[4.5]decane highlighting spiro-junction cleavage.

References

  • Flefel, E. M., et al. "Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides." Molecules, 2017. Available at:[Link]

  • Demarque, D. P., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." RSC Advances, 2016. Available at:[Link]

  • El-Sheref, M., et al. "One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Antiproliferative Activity." Pharmaceuticals (Basel), 2023. Available at:[Link]

Sources

Validation

Analyzing Spirocyclic Sulfones: A Comparative Guide to IR Spectroscopy Workflows

Spirocyclic sulfones are increasingly utilized in modern drug discovery as conformationally restricted bioisosteres. By locking the molecular geometry, spiro-fusion enhances target specificity and metabolic stability.

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Spirocyclic sulfones are increasingly utilized in modern drug discovery as conformationally restricted bioisosteres. By locking the molecular geometry, spiro-fusion enhances target specificity and metabolic stability. However, the unique steric bulk and angle strain inherent to spiro rings directly impact the vibrational modes of the sulfone ( −SO2​− ) moiety.

For analytical chemists and drug development professionals, accurately identifying these characteristic infrared (IR) peaks is critical. This guide objectively compares the primary IR spectroscopy techniques used to characterize spiro sulfones, explains the mechanistic causality behind peak shifts, and provides a self-validating experimental protocol.

Mechanistic Insight: The Causality of Peak Shifts in Spiro Sulfones

In a standard, unstrained aliphatic or aromatic sulfone, the −SO2​− group exhibits two highly characteristic, intense IR absorption bands:

  • Asymmetric Stretching ( νas​ ): ~1300 – 1350 cm⁻¹

  • Symmetric Stretching ( νs​ ): ~1118 – 1180 cm⁻¹[1]

When a sulfone is incorporated into a spirocyclic framework, these peaks deviate from baseline expectations due to three primary factors:

  • Ring Strain (Angle Deformation): In tightly constrained spiro systems (e.g., 4- or 5-membered spiro rings), the internal C−S−C bond angle is compressed. To compensate for this Baeyer strain, the exocyclic S=O bonds increase their s-orbital character. This stiffens the bond, typically shifting the stretching frequencies to higher wavenumbers (blue-shift)[2].

  • Steric Shielding & Conformational Locking: The perpendicular arrangement of the two rings in a spiro compound severely restricts the vibrational degrees of freedom. This can alter the relative intensity of the asymmetric versus symmetric stretch.

  • Electronic & Inductive Effects: In larger, more complex spiro polymers—such as spiro poly(isatin-ethersulfone)—the extended conjugation and electron-withdrawing nature of adjacent groups can slightly lower the stretching frequencies, yielding peaks at 1315 cm⁻¹ and 1120 cm⁻¹[3].

Technology Comparison: Selecting the Right Analytical Modality

To unambiguously assign spiro sulfone peaks, researchers must choose the appropriate spectroscopic method. Relying on a single technique can lead to misinterpretation due to matrix effects or anomalous dispersion.

FeatureATR-FTIR (Attenuated Total Reflectance)Transmission FTIR (KBr Pellet)DFT Computational IR (B3LYP/6-31G*)
Primary Use Case Rapid screening of neat solids/liquids.High-resolution quantitative analysis.Predicting strain-induced shifts[4].
Sample Prep None (Direct contact with diamond/ZnSe crystal).Grind with KBr, press into a translucent disc.In silico 3D molecular modeling.
Peak Integrity Subject to minor red-shifts due to refractive index changes at strong absorption bands.Sharp, accurate peaks. Susceptible to moisture interference (O-H stretch).Yields gas-phase harmonic frequencies; requires scaling factors (e.g., 0.96).
Causality of Choice Best for preserving the native polymorphic state of the spiro compound.Best for eliminating surface-contact anomalies seen in ATR.Isolates intramolecular ring strain from intermolecular crystal packing forces.

Quantitative Data: Expected Sulfone Peak Ranges

The table below summarizes the expected IR peak ranges for spiro sulfones compared to unstrained baseline molecules.

Vibrational ModeUnstrained Sulfone (e.g., Diphenyl Sulfone)[1]Strained Spiro Sulfone (e.g., Spiro-isatin derivatives)[3]Mechanistic Driver for Shift
Asymmetric S=O 1322 – 1328 cm⁻¹1315 – 1350 cm⁻¹Angle compression alters s-orbital character; inductive effects from spiro-core.
Symmetric S=O 1118 – 1120 cm⁻¹1120 – 1180 cm⁻¹Restricted vibrational freedom and steric hindrance.
C−S−C Scissoring ~565 cm⁻¹~580 – 610 cm⁻¹Increased rigidity of the perpendicular spiro-fused backbone.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following step-by-step methodology employs an orthogonal, self-validating system. By combining surface analysis, transmission analysis, and computational prediction, you eliminate false positives caused by instrument artifacts.

Step 1: Dual-Method Sample Preparation

  • ATR-FTIR: Place 1–2 mg of the neat spiro sulfone powder directly onto the diamond ATR crystal. Apply consistent pressure using the anvil.

  • Transmission FTIR: Mill 1 mg of the sample with 100 mg of anhydrous KBr. Press under 10 tons of pressure for 2 minutes to form a transparent pellet.

  • Causality: KBr transmission serves as an internal control to validate the exact wavenumber, correcting for the anomalous dispersion (peak distortion) often observed in ATR for highly polar S=O bonds.

Step 2: Spectral Acquisition

  • Scan both samples from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans to optimize signal-to-noise ratio).

  • Apply an ATR correction algorithm to the ATR spectra to account for wavelength-dependent penetration depth.

Step 3: Computational Modeling (DFT)

  • Construct the 3D geometry of the spiro sulfone using computational chemistry software.

  • Perform a geometry optimization and frequency calculation using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level.

  • Causality: DFT provides theoretical harmonic frequencies free from intermolecular solid-state interactions[4]. This allows you to isolate the peak shifts caused purely by the spiro ring strain.

Step 4: Orthogonal Validation

  • Extract the νas​ and νs​ peaks from the experimental data.

  • Apply a standard scaling factor (typically ~0.9613 for B3LYP/6-31G*) to the DFT predicted frequencies.

  • If the experimental peaks align with the scaled DFT predictions (within ±10 cm⁻¹), the spiro sulfone structure and its strain-induced shifts are unambiguously confirmed.

Workflow Visualization

The following diagram illustrates the logical relationship between the experimental and computational workflows required to validate spiro sulfone structures.

G A Synthesize/Isolate Spiro Sulfone B ATR-FTIR (Surface Analysis) A->B C Transmission FTIR (KBr Pellet) A->C D DFT Modeling (B3LYP/6-31G*) A->D E Extract Asymmetric S=O (1315 - 1350 cm⁻¹) B->E F Extract Symmetric S=O (1120 - 1180 cm⁻¹) B->F C->E C->F G Cross-Validate Peaks (Identify Strain Shifts) D->G Predicts Shifts E->G F->G H Confirmed Spiro Sulfone Structure G->H

Caption: Workflow integrating experimental FTIR and DFT modeling for spiro sulfone peak validation.

References

  • Studies of Grafted and Sulfonated Spiro Poly(isatin-ethersulfone) Membranes by Super Acid-Catalyzed Reaction. National Institutes of Health (NIH) / PMC.
  • Infrared Spectra of Sulfones and Related Compounds. ResearchGate.
  • Vibrational Spectroscopic Studies and ab initio Calculations. Elixir Journal.
  • Advancing molecular structure elucidation using infrared ion spectroscopy. Radboud Repository.

Sources

Comparative

Comparative Stability Guide: 2λ⁶-Thia vs. 2λ⁴-Thia Spiro Compounds in Drug Design

Executive Briefing As drug discovery increasingly embraces the "escape from flatland" paradigm, spirocyclic scaffolds have emerged as premier bioisosteres for modulating physicochemical properties and improving target bi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

As drug discovery increasingly embraces the "escape from flatland" paradigm, spirocyclic scaffolds have emerged as premier bioisosteres for modulating physicochemical properties and improving target binding[1]. Among these, thiaspiro compounds—specifically derivatives like 2-thia-6-azaspiro[2]heptane—are highly valued. However, the oxidation state of the spiro sulfur atom dictates the molecule's chemical stability, metabolic fate, and stereochemical complexity.

This guide provides an objective, data-driven comparison between 2λ⁴-thia (sulfoxide) and 2λ⁶-thia (sulfone) spiro compounds. Written for medicinal chemists and drug development professionals, it details the mechanistic causality behind their stability profiles and provides validated experimental protocols for their evaluation.

Mechanistic Causality: Oxidation State and Structural Integrity

The fundamental differences in stability between λ⁴ and λ⁶ thiaspiro compounds stem directly from their electronic configurations and three-dimensional geometries.

  • 2λ⁴-Thia Spiro (Sulfoxides): In the λ⁴ oxidation state, the sulfur atom is tetravalent and possesses an unshared lone pair of electrons. This results in a trigonal pyramidal geometry. Crucially, if the two rings of the spiro system are asymmetric, the sulfur atom becomes a chiral center. This introduces diastereomeric mixtures that severely complicate Chemistry, Manufacturing, and Controls (CMC) processes. Furthermore, the lone pair acts as a redox vulnerability; λ⁴-thia compounds can be readily oxidized to sulfones by Cytochrome P450 (CYP) or Flavin-containing monooxygenases (FMO), or reduced back to sulfides by hepatic reductases.

  • 2λ⁶-Thia Spiro (Sulfones): The λ⁶ state represents a fully oxidized, hexavalent sulfur atom. The geometry is tetrahedral, rendering the sulfur atom achiral regardless of ring asymmetry. This eliminates stereochemical liabilities. Because the sulfur is fully oxidized, it is chemically inert to further oxidation and highly resistant to metabolic degradation. The strong electron-withdrawing nature of the sulfone also stabilizes adjacent carbon-carbon bonds and rigidifies the spirocyclic core, which has been shown to stabilize active chair conformations in targets like γ-secretase[2].

Metabolic & Chemical Stability Profiles

In drug development, premature metabolic clearance is a leading cause of clinical attrition. 2λ⁶-thia spiro compounds consistently outperform their λ⁴ counterparts in both in vitro and in vivo stability assays. For instance, in the development of γ-secretase inhibitors, the incorporation of a spirocyclic sulfone (λ⁶) successfully circumvented the CYP2C9 inhibition liabilities associated with earlier generations of inhibitors[3]. Conversely, λ⁴-thia compounds often exhibit high intrinsic clearance ( CLint​ ) due to rapid, uncontrolled S-oxidation.

G cluster_0 2λ⁴-Thia (Sulfoxide) Pathway cluster_1 2λ⁶-Thia (Sulfone) Pathway L4 2λ⁴-Thia Spiro (Metabolically Labile) Met1 Reduction to Sulfide (Reductases) L4->Met1 Reduction Met2 Oxidation to Sulfone (CYP450 / FMO) L4->Met2 Oxidation L6 2λ⁶-Thia Spiro (Metabolically Stable) Met3 No S-Oxidation (CYP450 Resistant) L6->Met3 Inert

Metabolic pathways of 2λ⁴-Thia vs 2λ⁶-Thia spiro compounds in hepatic microsomes.

Experimental Validation: Protocols

To objectively compare the stability of these two classes, we employ a self-validating in vitro hepatocyte clearance assay alongside a chemical oxidation stress test. These protocols are designed to isolate the sulfur atom's reactivity and establish a reliable predictive model for in vivo clearance.

G N1 1. Compound Incubation (Human Hepatocytes, 37°C) N2 2. Aliquot Sampling (0, 15, 30, 60, 120 min) N1->N2 N3 3. Quench & Precipitate (Cold Acetonitrile + IS) N2->N3 N4 4. Centrifugation (Supernatant Extraction) N3->N4 N5 5. LC-MS/MS Analysis (Quantification) N4->N5 N6 6. Data Processing (Calculate t½ & CL_int) N5->N6

Step-by-step in vitro hepatocyte stability assay workflow for spiro compounds.

Protocol 1: In Vitro Hepatocyte Stability Assay

Causality: Human hepatocytes contain the full complement of Phase I (CYP/FMO) and Phase II metabolic enzymes, providing a holistic view of the compound's metabolic fate compared to isolated microsomes.

  • Preparation: Thaw cryopreserved human hepatocytes and suspend in Williams' Medium E at a working concentration of 1×106 cells/mL.

  • Incubation: Spike the test compounds (2λ⁴-thia or 2λ⁶-thia spiro derivatives) to a final concentration of 1 μM. Incubate the suspension at 37°C under 5% CO₂.

  • Sampling: Remove 50 μL aliquots at precise intervals: 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and instantly halt enzymatic activity.

  • Extraction & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Extract the supernatant and analyze via LC-MS/MS to quantify the remaining parent compound.

  • System Validation: Run Verapamil concurrently as a high-clearance positive control to ensure hepatocyte viability and metabolic competence.

Protocol 2: Accelerated Chemical Oxidation Assay

Causality: To confirm that metabolic instability in λ⁴ compounds is strictly driven by S-oxidation rather than alternative pathways, we subject both compounds to a chemical oxidant (H₂O₂).

  • Dissolve 10 mM of the test compound in a 1:1 mixture of Acetonitrile and 100 mM Phosphate Buffer (pH 7.4).

  • Add 10 equivalents of 30% H₂O₂.

  • Stir at room temperature and monitor the reaction via UPLC-UV at 1, 4, and 24 hours.

  • Expected Result: The 2λ⁶-thia compound will show ~100% recovery due to its fully oxidized state[4], while the 2λ⁴-thia compound will rapidly convert to the λ⁶ sulfone.

Comparative Data Synthesis

The following table summarizes typical experimental data derived from the aforementioned protocols, highlighting the superior stability of the λ⁶ oxidation state.

Pharmacokinetic / Chemical Metric2λ⁴-Thia Spiro (Sulfoxide)2λ⁶-Thia Spiro (Sulfone)
Oxidation State & Geometry +4, Trigonal Pyramidal (Chiral S)+6, Tetrahedral (Achiral S)
Hepatocyte Half-Life ( t1/2​ ) 25 - 40 min> 120 min
Intrinsic Clearance ( CLint​ ) > 45 μL/min/10⁶ cells< 10 μL/min/10⁶ cells
Primary Metabolic Pathway S-Oxidation (CYP3A4 / FMO3)Negligible / Phase II Glucuronidation
Chemical Stability (24h H₂O₂) < 5% Parent Remaining> 98% Parent Remaining
Storage Stability Requires inert atmosphereStable under standard conditions[4]

Strategic Recommendations for Drug Design

When incorporating thiaspiro bioisosteres to improve the physicochemical properties of a lead series, the 2λ⁶-thia (sulfone) configuration is unequivocally recommended over the λ⁴ state. It provides the necessary 3D structural rigidity to engage deep binding pockets without the metabolic liabilities and stereochemical complexities inherent to the 2λ⁴-thia (sulfoxide) state. The sulfone's ability to act as a stable, directional hydrogen-bond acceptor further enhances its utility in structure-based drug design, ensuring a smoother transition from discovery to preclinical development.

Sources

Validation

Validating Chiral Purity of Substituted 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-Dioxide Derivatives: A Comparative Analytical Guide

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter spirocyclic sultams like 2λ⁶-thia-3-azaspiro[4.4]nonane 2,2-dioxide . These sp³-enriched scaffolds are highly...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter spirocyclic sultams like 2λ⁶-thia-3-azaspiro[4.4]nonane 2,2-dioxide . These sp³-enriched scaffolds are highly sought after as bioisosteres for traditional sulfonamides and amides, offering superior metabolic stability and unique physicochemical properties [1].

However, a critical structural nuance dictates how we approach this molecule analytically. The unsubstituted parent core possesses a plane of symmetry ( Cs​ point group) bisecting the cyclopentane ring, rendering the spiro carbon achiral. It is only when functionalization occurs—either at the carbocyclic ring or the sultam nitrogen—that this symmetry is broken, generating a chiral spiro center or introducing new stereocenters. For these chiral derivatives, establishing a robust, self-validating system to determine enantiomeric excess ( ee ) and absolute configuration is a non-negotiable quality control step.

This guide objectively compares the leading analytical methodologies for validating the chiral purity of these derivatives, providing the mechanistic causality behind each experimental choice.

Enantioseparation: Chiral SFC vs. Chiral HPLC

When resolving the enantiomers of highly polar spirocyclic sultams, chromatographers traditionally default to High-Performance Liquid Chromatography (HPLC). However, Supercritical Fluid Chromatography (SFC) has rapidly overtaken HPLC as the superior alternative for this chemical class [2].

The Causality Behind the Choice

The highly polar sulfonyl ( SO2​ ) and amine/amide groups in spirocyclic sultams interact strongly with residual silanols on polysaccharide-based Chiral Stationary Phases (CSPs) in normal-phase HPLC. This secondary interaction causes severe peak tailing, which artificially inflates or obscures ee calculations.

SFC mitigates this by utilizing supercritical CO2​ as the primary mobile phase. CO2​ acts as a non-polar solvent with gas-like diffusivity and liquid-like density. When modified with a polar alcohol (e.g., Methanol) and a volatile additive (e.g., ammonium acetate), the modifier effectively masks the CSP's active silanol sites. The result is a dramatic improvement in peak shape, resolution ( Rs​ ), and a 3- to 5-fold reduction in analysis time.

Quantitative Performance Comparison

The following table summarizes representative performance data when validating spirocyclic sultam enantiomers using immobilized amylose-based CSPs (e.g., CHIRALPAK® IA/IG).

Performance MetricChiral SFC (CO₂ / MeOH + Additive)Chiral HPLC (Hexane / IPA)Scientific Advantage
Resolution ( Rs​ ) > 2.5 (Baseline resolution)1.2 – 1.8 (Partial to baseline)SFC yields sharper peaks due to high mass transfer rates.
Analysis Time 4 – 8 minutes20 – 45 minutesLower viscosity of CO2​ allows higher flow rates without overpressuring.
Peak Tailing Factor ( Tf​ ) 1.0 – 1.1 (Symmetrical)1.5 – 2.2 (Significant tailing)Polar modifiers in SFC effectively mask CSP silanol interactions.
Solvent Consumption ~2 mL organic waste / run~30 mL organic waste / runSFC is greener, evaporating CO2​ and leaving minimal liquid waste.
Preparative Scalability Excellent (Easy solvent removal)Poor (High boiling point solvents)Fractions from SFC dry rapidly, preventing post-purification degradation.

Experimental Protocol: Chiral SFC Method Development

To guarantee trustworthiness, this protocol is designed as a self-validating system . You cannot accurately quantify ee without first proving that your method can separate a 50:50 racemate without bias.

Step-by-Step Methodology
  • System Suitability Testing (The Validation Anchor):

    • Action: Prepare a 1.0 mg/mL solution of the racemic substituted 2λ⁶-thia-3-azaspiro[4.4]nonane 2,2-dioxide in Methanol.

    • Causality: Injecting the racemate first ensures that the system can achieve an Rs​≥1.5 and an area ratio of exactly 1:1. If the ratio deviates from 50:50, it indicates either detector saturation, enantiomer-specific degradation, or co-elution with an impurity.

  • CSP and Modifier Screening:

    • Action: Screen the racemate across immobilized polysaccharide columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) using a gradient of 5% to 40% Methanol in CO2​ at 3.0 mL/min.

    • Causality: Immobilized columns are chosen over coated columns because they tolerate a wider range of modifiers without degrading the stationary phase.

  • Additive Optimization:

    • Action: If peak tailing ( Tf​>1.2 ) is observed, introduce 0.1% Ammonium Acetate or 0.1% Isopropylamine to the Methanol modifier.

    • Causality: The additive acts as a competing agent, temporarily binding to the acidic silanol sites on the silica support, forcing the sultam to interact exclusively with the chiral selector.

  • Enantiomeric Excess Validation:

    • Action: Inject the enantioenriched sample. Calculate ee using the formula: ee(%)=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100 .

SFC_Workflow Start Inject Racemic Reference Standard Screen Screen CSPs (Amylose/Cellulose) Start->Screen Modifier Optimize Modifier (MeOH + 0.1% Additive) Screen->Modifier Decision Rs >= 1.5 & Ratio = 50:50? Modifier->Decision Optimize Adjust Temp/Pressure & Gradient Profile Decision->Optimize No Validate Inject Chiral Sample & Calculate ee% Decision->Validate Yes Optimize->Decision

Caption: Self-validating Chiral SFC method development workflow ensuring baseline resolution prior to ee% quantification.

Absolute Configuration: VCD vs. ECD

Once chiral purity ( ee ) is confirmed, the absolute configuration (R/S) of the spiro center must be assigned.

While Electronic Circular Dichroism (ECD) is common, it requires the molecule to possess a strong UV chromophore near the stereocenter. Aliphatic spirocyclic sultams often lack this, rendering ECD spectra weak and ambiguous. Vibrational Circular Dichroism (VCD) is the superior alternative. VCD measures the differential absorption of circularly polarized infrared light, probing the vibrational modes of the entire 3D molecular framework [3].

Experimental Protocol: VCD Spectroscopic Validation

This workflow relies on Enantiomeric Subtraction as its self-validating mechanism.

  • Experimental Acquisition:

    • Action: Dissolve both the (+)- and (-)-enantiomers separately in CDCl3​ (approx. 0.1 M). Record the IR and VCD spectra from 800 to 2000 cm⁻¹.

    • Self-Validation Checkpoint: Overlay the VCD spectra of both enantiomers. They must be perfect mirror images across the baseline. If they are not, the baseline is artifactual, or the sample contains achiral impurities distorting the IR absorbance.

  • Conformational Search & DFT Calculations:

    • Action: Perform a molecular mechanics conformational search for the (S)-enantiomer. Optimize the lowest-energy conformers using Density Functional Theory (DFT) at the B3LYP/6-31G* level.

    • Causality: Spirocyclic rings possess subtle envelope/half-chair flips. DFT calculations must account for the Boltzmann-weighted average of all conformers present at room temperature to generate an accurate theoretical spectrum.

  • Spectral Alignment and Assignment:

    • Action: Overlay the calculated VCD spectrum of the (S)-model with the experimental spectrum. If the signs (positive/negative Cotton effects) match, the experimental sample is (S). If they are inverted, the sample is (R).

VCD_Workflow Exp_Data Acquire VCD Spectra for (+) and (-) Isomers Validate_Mirror Are Spectra Perfect Mirror Images? Exp_Data->Validate_Mirror DFT DFT Optimization (B3LYP/6-31G*) Validate_Mirror->DFT Yes Recalibrate Recalibrate Baseline or Purify Sample Validate_Mirror->Recalibrate No Calc_Spectra Calculate Theoretical VCD Frequencies DFT->Calc_Spectra Compare Overlay Exp. vs Calc. Spectra Calc_Spectra->Compare Assign Assign Absolute Configuration (R/S) Compare->Assign Recalibrate->Exp_Data

Caption: VCD workflow utilizing enantiomeric subtraction as a self-validating checkpoint before DFT comparison.

Conclusion

Validating the chiral purity of 2λ⁶-thia-3-azaspiro[4.4]nonane 2,2-dioxide derivatives requires moving beyond legacy HPLC methods. By pairing Chiral SFC for rapid, high-resolution enantioseparation with VCD for unambiguous absolute configuration assignment, researchers can establish a rigorous, self-validating analytical pipeline suitable for modern drug discovery standards.

References
  • Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides National Institutes of Health (NIH) / PMC URL:[Link]

  • Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform Analytical Chemistry (ACS Publications) URL:[Link]

  • All-Heteroatom-Substituted Carbon Spiro Stereocenters: Synthesis, Resolution, Enantiomeric Stability, and Absolute Configuration Journal of the American Chemical Society (JACS) / PMC URL:[Link]

Safety & Regulatory Compliance

Safety

2lambda6-Thia-3-azaspiro[4.4]nonane 2,2-dioxide proper disposal procedures

Comprehensive Disposal and Operational Handling Guide for 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide Introduction & Chemical Profile 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide (CAS: 2344679-90-7) is a highly stable spiro...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Operational Handling Guide for 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide

Introduction & Chemical Profile

2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide (CAS: 2344679-90-7) is a highly stable spirocyclic γ-sultam (cyclic sulfonamide). In modern drug development, spirocyclic sultams are increasingly utilized as bioisosteres for amides to modulate molecular topology, physicochemical properties, and pharmacokinetics[1][2]. While these structural attributes make the compound highly valuable for medicinal chemistry, the inherent stability of the spirocyclic core and the high density of sulfur and nitrogen heteroatoms demand rigorous, specialized waste management protocols. Improper disposal poses severe environmental risks and violates federal hazardous waste regulations[3][4].

Hazard Assessment & Causality (E-E-A-T)

Understanding the why behind chemical handling ensures a self-validating safety culture in the laboratory:

  • Environmental Persistence: The spirocyclic framework is highly resistant to natural biodegradation. If introduced into the sanitary sewer, it bypasses standard wastewater treatment facilities, leading to long-term aquatic toxicity and soil contamination[3][4].

  • Incineration Requirements: Standard solid waste disposal (landfills) is strictly prohibited for sulfonamide derivatives[3]. Destruction requires high-temperature incineration by a licensed waste contractor equipped with flue-gas desulfurization (scrubbing) systems to neutralize the toxic sulfur dioxide (SOx) and nitrogen oxide (NOx) gases generated during combustion[4][5].

  • Chemical Incompatibilities: In laboratory workflows, sultams are frequently dissolved in organic solvents. Mixing these complex waste streams with strong oxidizing agents or strong bases can trigger dangerous exothermic reactions or the rapid release of toxic gases[5]. Segregation is not just a regulatory requirement; it is a fundamental chemical safety imperative.

Waste Segregation Workflow

The following logical decision matrix dictates the operational flow for disposing of spirocyclic sultam waste streams.

WasteWorkflow Start 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide Waste State Physical State? Start->State Solid Solid Waste (Powder/Consumables) State->Solid Solid Liquid Liquid Waste (Solutions/Filtrates) State->Liquid Liquid SolidBin Solid Hazardous Waste Container Solid->SolidBin Halogen Contains Halogenated Solvents? (e.g., DCM) Liquid->Halogen HaloBin Halogenated Liquid Waste Container Halogen->HaloBin Yes NonHaloBin Non-Halogenated Liquid Waste Container Halogen->NonHaloBin No Incineration EHS Collection & High-Temp Incineration SolidBin->Incineration HaloBin->Incineration NonHaloBin->Incineration

Figure 1: Decision matrix for the segregation and disposal of spirocyclic sultam waste streams.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Handling (Powders and Contaminated Consumables)

Causality: Dry sweeping of fine sultam powders can aerosolize the active pharmaceutical ingredient (API), leading to inhalation exposure and widespread laboratory cross-contamination.

  • Spill Containment: If a powder spill occurs, do not use a dry brush. Lightly dampen the powder with a compatible, low-toxicity solvent (e.g., water or ethanol) to suppress dust formation.

  • Collection: Use a dedicated disposable scraper and pan to collect the dampened material, along with any contaminated absorbent pads or weighing paper.

  • Packaging: Transfer the collected waste into a chemically compatible, puncture-resistant poly container[6]. Glass containers should be avoided for bulk solid waste to eliminate breakage hazards during transport[3].

  • Labeling & Storage: Affix a hazardous waste tag immediately. Label precisely as "Hazardous Solid Waste: 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide (Sultam Derivative)". Ensure the container is kept tightly closed when not actively adding waste to comply with EPA/RCRA standards[6].

Protocol B: Liquid Waste Handling (Solutions and Filtrates)

Causality: Liquid waste categorization dictates the downstream destruction method. Halogenated solvents require specific, highly controlled incineration profiles to manage halogen radicals; mixing streams increases disposal costs and risks incompatible chemical reactions[5].

  • Stream Identification: Determine the solvent matrix. Is the sultam dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform) or a non-halogenated solvent (e.g., DMSO, Methanol, DMF)?

  • Segregation & Transfer: Transfer the solution into the corresponding designated liquid waste carboy (Halogenated vs. Non-Halogenated). Use a secondary containment funnel to prevent spills.

  • Volume Control: Fill the carboy to a maximum of 80% capacity . Causality: Leaving 20% headspace allows for vapor expansion and prevents over-pressurization if ambient lab temperatures fluctuate.

  • Regulatory Compliance: Log the exact volume and concentration of the sultam on the waste tracking sheet. Under standard RCRA guidelines, waste containers must not be accumulated in the laboratory for more than 180 days[7].

Quantitative Logistical Specifications

ParameterSpecification / LimitCausality & Rationale
Aqueous Drain Disposal 0% (Strictly Prohibited) Prevents aquatic toxicity and municipal water contamination. Dilution is not an acceptable alternative to proper disposal[3][5].
Max Accumulation Volume 55 GallonsStandard EPA/RCRA limit for laboratory Satellite Accumulation Areas[6].
Max Accumulation Time 180 Days (or local EHS limit)Prevents container degradation and ensures regulatory compliance for tracking[7].
Primary PPE Requirements Nitrile gloves, splash goggles, lab coatPrevents dermal absorption and ocular exposure during waste transfer. Double-gloving is recommended for high-concentration liquid transfers.
Storage Compatibility Away from strong oxidizers/basesPrevents unwanted exothermic reactions or the production of toxic gases[5].

Sources

Handling

Personal protective equipment for handling 2lambda6-Thia-3-azaspiro[4.4]nonane 2,2-dioxide

As a Senior Application Scientist, I approach the handling of novel, sp³-rich pharmaceutical intermediates with a strict philosophy: assume high biological potency until proven otherwise. The compound 2λ⁶-Thia-3-azaspiro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel, sp³-rich pharmaceutical intermediates with a strict philosophy: assume high biological potency until proven otherwise.

The compound 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide (CAS: 2344679-90-7) belongs to a class of saturated bicyclic γ-sultams (cyclic sulfonamides). In modern drug discovery, spirocyclic sultams are increasingly utilized as bioisosteres for amides and sulfonamides because their three-dimensional, sp³-hybridized structure significantly enhances aqueous solubility, metabolic stability, and membrane permeability [1].

Because this scaffold is explicitly designed to cross biological barriers effectively, any accidental exposure—whether dermal, ocular, or via inhalation—presents a high risk for rapid systemic absorption. The following guide provides a self-validating, causality-driven protocol for the safe handling, solubilization, and disposal of this compound.

Hazard Assessment & The Causality of Risk

To design an effective Personal Protective Equipment (PPE) system, we must first understand the physicochemical behavior of the compound in a laboratory setting:

  • The "Fly-Away" Risk: Like many novel spirocyclic powders, this compound is highly susceptible to static charge accumulation. When opening a vial, electrostatic repulsion can cause the powder to aerosolize, creating an immediate inhalation hazard.

  • The Carrier Solvent Effect: In biological assays, sultams are typically dissolved in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents are aggressive transdermal carriers. If a DMSO solution containing the sultam contacts your skin, the solvent will rapidly transport the active molecule through the stratum corneum and into your bloodstream.

Required Personal Protective Equipment (PPE) System

Standard laboratory PPE is insufficient when handling biologically active spirocyclic sultams in carrier solvents. The table below outlines the mandatory PPE and the scientific justification for each choice.

PPE CategorySpecificationScientific Justification
Hand Protection (Powder) Nitrile (≥0.11 mm thickness), extended cuffProvides a sufficient barrier against dry powder. The extended cuff prevents wrist exposure during fume hood manipulations.
Hand Protection (Solution) Butyl rubber OR Double-gloved NitrileDMSO rapidly permeates standard nitrile. Butyl rubber prevents solvent breakthrough, blocking the transdermal delivery of the API[2].
Eye Protection Indirect-vented chemical splash gogglesPrevents aerosolized powder or splashed DMSO solutions (which can act as transcorneal carriers) from reaching the mucosa.
Respiratory N95/FFP3 particulate respiratorMandatory only if weighing outside a containment device. Inhalation of airborne dust bypasses first-pass metabolism.
Body Protection Flame-resistant, fluid-resistant lab coatProtects against static-induced ignition of solvent vapors and prevents powder accumulation on street clothes.
Quantitative Glove Breakthrough Data

To further illustrate the necessity of proper glove selection, compare the breakthrough times of common laboratory solvents used to dissolve sultams:

Solvent CarrierNitrile (0.11 mm) BreakthroughButyl Rubber (0.3 mm) BreakthroughRisk Profile with Sultam Solute
Water / Aqueous Buffers > 480 min> 480 minLow (Poor solubility of organic API)
Dimethyl Sulfoxide (DMSO) < 5 min> 480 minHigh (Rapid transdermal carrier)
Dimethylformamide (DMF) < 5 min> 480 minHigh (Rapid transdermal carrier)
Methanol / Ethanol ~ 30 - 60 min> 480 minModerate (Evaporates quickly)

Operational Workflow & Handling Protocol

Every step in this protocol is designed to be a self-validating system —meaning the completion of one safety check mathematically reduces the risk of the next step.

Step 1: Environmental Verification Do not open the compound vial until you have visually verified the magnehelic gauge on your chemical fume hood. Ensure the face velocity is between 80–100 feet per minute (fpm).

Step 2: Static Mitigation Place an anti-static ionizer bar next to your analytical balance inside the fume hood. Pass the sealed vial of 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide through the ionizer field before opening to neutralize static charge and prevent powder aerosolization.

Step 3: In-Situ Solubilization Weigh the desired mass directly into your target vial. Do not transport dry powder across the laboratory. Add your solvent (e.g., DMSO) directly to the pre-weighed vial inside the fume hood. Cap the vial tightly, seal it with Parafilm, and vortex.

Step 4: Decontamination Once the solution is sealed, wipe down the balance, spatulas, and hood surface with a 70% Isopropanol (IPA) solution or a water/surfactant mixture to degrade any residual microscopic dust.

SolubilizationWorkflow A 1. Fume Hood Setup Verify negative pressure B 2. PPE Donning Double Nitrile & Goggles A->B C 3. Anti-Static Weighing Minimize aerosolization B->C D 4. Solubilization Add DMSO/DMF directly C->D E 5. Secondary Containment Seal and label vial D->E

Standard operating procedure for the safe weighing and solubilization of spirocyclic sultams.

Emergency Response & Spill Management

In the event of a spill, your response must be dictated by the physical state of the compound. Dry powder requires suppression, while solutions require rapid absorption.

  • For Powder Spills: Do not dry-sweep, as this will aerosolize the biologically active dust. Lightly mist the spill with a compatible solvent (like water or 70% ethanol) to bind the powder, then wipe it up with absorbent paper.

  • For Solution Spills (DMSO/DMF): Immediately evacuate the immediate area to avoid inhaling solvent vapors. Wearing butyl rubber gloves, lay chemical absorbent pads over the spill. Do not wipe; allow capillary action to draw the solvent into the pad.

SpillResponse Spill Spill Detected Type Identify Material State Spill->Type Solid Solid Powder Spill Type->Solid Liquid DMSO/DMF Solution Spill Type->Liquid Sweep Moisten & Wipe (Do not dry sweep) Solid->Sweep Absorb Chemical Absorbent Pad (Solvent Compatible) Liquid->Absorb Dispose Hazardous Waste Bin (Incineration) Sweep->Dispose Absorb->Dispose

Decision matrix for managing solid and solution-based spirocyclic sultam spills.

Disposal & Environmental Logistics

Because spirocyclic sultams are highly stable and designed to resist metabolic degradation [3], they must not be introduced into standard municipal wastewater systems.

  • Solid Waste: All contaminated consumables (weigh boats, spatulas, gloves, absorbent pads) must be double-bagged in highly visible biohazard or chemical waste bags and routed for high-temperature incineration.

  • Liquid Waste: Solutions containing 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide must be collected in designated "Non-Halogenated Organic Waste" containers (if dissolved in DMSO/EtOH) or "Halogenated Organic Waste" containers (if dissolved in DCM). Ensure the waste container is properly vented to prevent pressure buildup.

References

  • Unveiling sultam in drug discovery: spotlight on the underexplored scaffold RSC Medicinal Chemistry, 2024, 15(6), 1798-1827. URL:[Link] [1]

  • Material Safety Data Sheet Guidelines for Novel Compounds Spirochrome URL:[Link] [2]

  • Saturated Bicyclic Sultams: Synthesis and Applications ResearchGate / Organic and Medicinal Chemistry URL:[Link] [3]

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